molecular formula C14H11NO2 B195279 (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 61826-76-4

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No.: B195279
CAS No.: 61826-76-4
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-CQSZACIVSA-N
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Description

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile ( 61826-76-4) is a high-value chiral building block in agricultural and pharmaceutical research. This compound, with a molecular formula of C 14 H 11 NO 2 and a molecular weight of 225.24 g/mol, is recognized for its role as a critical synthetic intermediate in the production of pyrethroid insecticides, most notably Deltamethrin . As a stereospecific cyanohydrin, this (S)-enantiomer provides the foundational chiral center necessary for the biological activity of the final active ingredient. Its physical properties include a density of 1.221 g/cm³ and a calculated boiling point of approximately 399.8°C at 760 mmHg . Researchers will find this product available from global stock for their convenience . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It is classified with the hazard statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects) . Researchers should refer to the Safety Data Sheet for comprehensive handling and safety protocols.

Properties

IUPAC Name

(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031526
Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61826-76-4
Record name (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)-
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Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
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Record name (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile
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Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of pyrethroid insecticides. This document outlines the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis, chiral resolution, and spectroscopic analysis of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are summarized and interpreted. Furthermore, this guide presents visualizations of the molecular structure and the logical workflow for its characterization, serving as a vital resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, also known as (S)-3-phenoxybenzaldehyde cyanohydrin or (S)-(-)-α-Cyano-3-phenoxybenzyl alcohol, is a crucial chiral building block in the agrochemical industry. Its absolute stereochemistry is paramount, as it directly influences the biological activity of the resulting pyrethroid insecticides. The precise elucidation of its three-dimensional structure is therefore a critical aspect of quality control and regulatory compliance. This guide details the necessary steps and data for the unambiguous confirmation of the structure and stereochemistry of this important molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its identification and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₂[1][2]
Molecular Weight 225.24 g/mol [1][3]
CAS Number 61826-76-4[3]
Appearance Clear pale yellow oil / Orange viscous liquid[4]
Density 1.22 g/cm³[1]
Boiling Point 399.8 °C at 760 mmHg[3][5]
Solubility Soluble in Chloroform, DMSO, benzene, toluene, ethyl acetate, n-hexane

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the formation of the racemic cyanohydrin followed by enantioselective resolution.

Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The racemic mixture is generally prepared via the addition of a cyanide source to 3-phenoxybenzaldehyde.

Experimental Protocol:

A general procedure for the synthesis of a cyanohydrin from an aldehyde is as follows:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the aldehyde solution at a controlled temperature (typically 0-5 °C) with vigorous stirring. The reaction is facilitated by the in-situ generation of hydrogen cyanide upon the slow addition of an acid (e.g., acetic acid or hydrochloric acid).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Enzymatic Resolution of this compound

The separation of the (S)-enantiomer is most effectively achieved through enzymatic kinetic resolution. This process often involves the enantioselective acylation or hydrolysis of the racemic cyanohydrin.

Experimental Protocol (Enantioselective Acylation):

  • Enzyme and Substrate Preparation: The racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is dissolved in a suitable organic solvent (e.g., diisopropyl ether). An acyl donor, such as vinyl acetate, is added to the mixture.

  • Enzymatic Reaction: A lipase, such as Candida antarctica lipase B (CALB), is added to the solution. The suspension is stirred at a controlled temperature (e.g., 25-40 °C). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.

  • Reaction Monitoring: The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Separation: The enzyme is removed by filtration. The resulting mixture contains the acylated (R)-enantiomer and the unreacted this compound. These can be separated by column chromatography.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5m9HAromatic protons
~5.5s1HCH(OH)CN
~3.5br s1HOH

Expected ¹³C NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~157C-O (phenoxy)
~156C-O (phenoxy)
~130-118Aromatic carbons
~118CN
~64CH(OH)CN

Note: The above data are estimations and should be confirmed with experimental results.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400 (broad)O-H stretch (alcohol)
3060-3040C-H stretch (aromatic)
2250 (weak)C≡N stretch (nitrile)
1580-1480C=C stretch (aromatic)
1240C-O stretch (ether)
1070C-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS Data (Electron Ionization - EI):

m/zInterpretation
225[M]⁺ (Molecular ion)
198[M - HCN]⁺
181[M - H₂O - HCN]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺
Optical Rotation

The stereochemistry of the molecule is confirmed by measuring its optical rotation.

Experimental Protocol for Polarimetry:

  • Sample Preparation: A solution of the purified this compound of a known concentration is prepared in a suitable solvent (e.g., chloroform or acetone).

  • Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Reported Specific Rotation Values:

There are conflicting reports in the literature for the specific rotation of this compound, which may be due to different measurement conditions (solvent, concentration, temperature).

  • [α]D²⁵ = -14.6° (c = 11 mg/mL in acetone)

  • [α]D = 33° (c = 1 in CCl₄)

It is crucial to carefully document all experimental conditions when reporting optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the sample.

Experimental Protocol:

  • Column Selection: A chiral stationary phase (CSP) is selected. Common choices for cyanohydrins include columns based on derivatized polysaccharides (e.g., cellulose or amylose).

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used.

  • Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Molecular Structure

The two-dimensional structure of this compound is presented below.

molecular_structure cluster_phenyl1 cluster_phenyl2 p1_c1 C p1_c2 C p1_c1->p1_c2 oxygen1 O p1_c1->oxygen1 p1_c3 C p1_c2->p1_c3 p1_c4 C p1_c3->p1_c4 p1_c5 C p1_c4->p1_c5 p1_c6 C p1_c5->p1_c6 p1_c6->p1_c1 p2_c1 C p2_c2 C p2_c1->p2_c2 p2_c3 C p2_c2->p2_c3 p2_c4 C p2_c3->p2_c4 chiral_carbon C* p2_c3->chiral_carbon p2_c5 C p2_c4->p2_c5 p2_c6 C p2_c5->p2_c6 p2_c6->p2_c1 oxygen1->p2_c1 hydroxyl_group OH chiral_carbon->hydroxyl_group nitrile_group C≡N chiral_carbon->nitrile_group elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of Racemic Mixture resolution Enzymatic Resolution synthesis->resolution purification Column Chromatography resolution->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc Chiral HPLC purification->hplc polarimetry Polarimetry purification->polarimetry structure_confirmation Confirmation of Connectivity nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation stereochem_confirmation Confirmation of Stereochemistry hplc->stereochem_confirmation polarimetry->stereochem_confirmation

References

In-Depth Technical Guide: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 61826-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-Cyano-3-phenoxybenzyl Alcohol or (S)-3-Phenoxybenzaldehyde cyanohydrin, is a chiral cyanohydrin of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its primary application lies in its role as a key intermediate in the stereoselective synthesis of several commercially important pyrethroid insecticides, including deltamethrin, esfenvalerate, and τ-fluvalinate.[3] The specific (S)-configuration at the benzylic carbon is crucial for the desired biological activity of the final insecticide products. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and known biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 61826-76-4
Molecular Formula C₁₄H₁₁NO₂[4]
Molecular Weight 225.25 g/mol [1]
Appearance Clear pale yellow to light red liquid/oil[1]
Purity ≥95%
Boiling Point (Predicted) 399.8 ± 32.0 °C at 760 mmHg[5]
Density (Predicted) 1.220 ± 0.06 g/cm³[5]
pKa (Predicted) 10.33 ± 0.20[5]
Solubility Soluble in Chloroform, DMSO, Benzene, Toluene, Ethyl Acetate, n-Hexane[5]
Storage Conditions 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[1]
InChI Key GXUQMKBQDGPMKZ-CQSZACIVSA-N
SMILES N#C--INVALID-LINK--C1=CC=CC(OC2=CC=CC=C2)=C1[4]

Synthesis and Experimental Protocols

The enantiomerically pure this compound is most commonly produced via the enzymatic kinetic resolution of its racemic precursor. This process involves two main stages: the synthesis of the racemic cyanohydrin and its subsequent resolution using a stereoselective lipase.

Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The racemic cyanohydrin is typically synthesized by the reaction of 3-phenoxybenzaldehyde with a cyanide source.

Experimental Protocol:

  • Reaction: To a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., toluene or diethyl ether), an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added. The reaction is typically carried out at a low temperature (0-10 °C) to control the exothermic reaction. The pH is maintained slightly acidic (around 5-6) to facilitate the formation of hydrocyanic acid (HCN) in situ, which then adds to the aldehyde.

  • Work-up: After the reaction is complete (monitored by TLC or GC), the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile as an oil. This crude product is often used directly in the next resolution step without further purification.

Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The kinetic resolution of the racemic cyanohydrin is achieved through enantioselective acylation catalyzed by a lipase. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

Experimental Protocol:

  • Enzyme Selection: Lipases from Pseudomonas fluorescens (e.g., Amano Lipase AK) and Alcaligenes sp. have shown high activity and enantioselectivity for this resolution.[5][6]

  • Reaction Conditions:

    • The racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is dissolved in a non-polar organic solvent such as diisopropyl ether or toluene.

    • An acylating agent, typically vinyl acetate, is added in excess.

    • The immobilized lipase (e.g., 0.66 mg/L) is added to the mixture.[5]

    • The reaction is stirred at a controlled temperature, with 45-50 °C being reported as optimal for the lipase from Alcaligenes sp..[5]

  • Monitoring: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester.

  • Purification:

    • Upon completion, the immobilized enzyme is removed by filtration.

    • The solvent and excess acylating agent are removed under reduced pressure.

    • The resulting mixture of this compound and the (R)-acetate ester is separated by column chromatography on silica gel.

The following diagram illustrates the workflow for the enzymatic kinetic resolution:

G cluster_0 Racemic Cyanohydrin Synthesis cluster_1 Enzymatic Kinetic Resolution A 3-Phenoxybenzaldehyde C Racemic (R,S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile A->C Toluene/Water, pH 5-6, 0-10°C B NaCN / KCN B->C D Racemic Cyanohydrin C->D Crude product G This compound (Unreacted) D->G Selective non-acylation H (R)-2-Acetoxy-2-(3-phenoxyphenyl)acetonitrile D->H Selective acylation E Lipase (e.g., from Alcaligenes sp.) E->D F Vinyl Acetate F->D I Separation (Column Chromatography) G->I H->I J Purified (S)-Enantiomer I->J G A This compound (Intermediate) B Pyrethroid Insecticide (e.g., Deltamethrin) A->B Esterification C Voltage-Gated Sodium Channels (in Insect Nervous System) B->C Binds to D Prolonged Channel Opening C->D Causes E Repetitive Nerve Firing D->E Leads to F Paralysis and Death of Insect E->F Results in

References

An In-depth Technical Guide to the Synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile, also known as (S)-3-phenoxybenzaldehyde cyanohydrin, is a pivotal chiral intermediate in the synthesis of several pyrethroid insecticides, including esfenvalerate, deltamethrin, and zeta-cypermethrin.[1][2] The stereochemistry at the alpha-carbon is crucial for the biological activity of these pesticides. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (S)-cyanohydrin, focusing on enzymatic methods, kinetic resolution, and diastereomeric resolution.

Enzymatic Synthesis

The direct enantioselective addition of a cyanide source to 3-phenoxybenzaldehyde is a highly efficient method for producing (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile. This transformation is effectively catalyzed by (S)-selective hydroxynitrile lyases (HNLs).

Core Reaction:

3-Phenoxybenzaldehyde + HCN ---(HNL)---> (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Enzymatic synthesis offers high enantioselectivity and operates under mild reaction conditions, making it an environmentally benign and preferred industrial method.

Several HNLs have been successfully employed for this synthesis, often in biphasic aqueous-organic solvent systems to enhance substrate solubility and suppress the non-enzymatic background reaction.

Enzyme SourceOrganic SolventpHTemperature (°C)Enantiomeric Excess (ee) (%)Conversion (%)
Manihot esculenta (MeHNL)Diisopropyl ether (DIPE)>6-9785
Manihot esculenta (MeHNL)Diisopropyl ether (DIPE)--9647
Sorghum vulgareBiphasic medium--9693
Pichia pastoris (Hnl)Methyl tert-butyl ether (MTBE)4.0-4.5-999
Pichia pastoris (Hnl)Methyl tert-butyl ether (MTBE)5.51590.692.7
Sorghum shootsdi-n-butyl ether-6>95-
Sorghum shootsdi-n-butyl ether-20-High

Data compiled from multiple sources.[3][4][5]

This protocol is adapted from a patented industrial process.[4]

Materials:

  • 3-Phenoxybenzaldehyde

  • Methyl tert-butyl ether (MTBE)

  • Hydrocyanic acid (HCN)

  • HNL from Pichia pastoris (aqueous solution, e.g., 850 U/ml)

  • Citric acid (0.1% solution)

  • Water

Procedure:

  • Enzyme Preparation: In a double-jacketed reactor with a 6-blade stirrer, mix 88 ml of the enzyme solution (850 U/ml) with 112 ml of water. Adjust the pH to 5.5 using a 0.1% citric acid solution.

  • Substrate Addition: Dissolve 50 g (0.252 mol) of 3-phenoxybenzaldehyde in 150 ml of MTBE and add it to the enzyme solution.

  • Reaction Initiation: Cool the reaction mixture to 15°C and stir at 500 rpm (to create an emulsion).

  • HCN Addition: Add 12.3 g (0.454 mol) of HCN dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress photometrically.

  • Work-up: Once the reaction is complete, centrifuge the solution to remove the enzyme. The organic phase, containing the product, is separated. The residual solution can be further extracted with MTBE.

G sub 3-Phenoxybenzaldehyde + HCN reac Biphasic System (e.g., MTBE/Water, pH 5.5, 15°C) sub->reac Substrates enz Hydroxynitrile Lyase (HNL) enz->reac Catalyst prod (S)-alpha-Hydroxy-3- phenoxybenzeneacetonitrile reac->prod Enzymatic Reaction (High ee, High Conversion) workup Work-up (Centrifugation, Extraction) prod->workup final Final Product workup->final

Caption: Enzymatic synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile.

Kinetic Resolution via Lipase-Catalyzed Hydrolysis

This method involves the synthesis of a racemic mixture of the cyanohydrin, followed by esterification and subsequent selective enzymatic hydrolysis of the (S)-ester.

  • Racemate Synthesis: 3-Phenoxybenzaldehyde is reacted with a cyanide source (e.g., KCN/acid) to form racemic (R/S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile.

  • Esterification: The racemic cyanohydrin is esterified, for example, with acetic anhydride, to produce the corresponding racemic acetate.

  • Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase, selectively hydrolyzes the (S)-acetate back to the (S)-cyanohydrin, leaving the (R)-acetate unreacted.

  • Separation: The resulting (S)-cyanohydrin can be separated from the (R)-acetate.

This protocol is based on established chemical literature.[1][2]

Materials:

  • Racemic alpha-cyano-3-phenoxybenzyl acetate

  • n-Butanol (BuOH)

  • Candida antarctica lipase (e.g., Novozym 435)

  • Isopropyl ether

Procedure:

  • Reaction Setup: In a suitable flask, combine racemic alpha-cyano-3-phenoxybenzyl acetate, n-butanol, Candida antarctica lipase, and isopropyl ether.

  • Reaction: Stir the mixture at room temperature. The lipase will catalyze the transesterification/hydrolysis of the (S)-acetate.

  • Monitoring: Monitor the reaction until approximately 50% conversion is achieved.

  • Separation: Separate the resulting (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile from the remaining (R)-alpha-cyano-3-phenoxybenzyl acetate using standard chromatographic techniques.

G racemate Racemic (R/S)-Cyanohydrin esterification Esterification (e.g., Acetic Anhydride) racemate->esterification rac_acetate Racemic (R/S)-Acetate esterification->rac_acetate hydrolysis Selective Hydrolysis (Lipase, e.g., Candida antarctica) rac_acetate->hydrolysis s_cyanohydrin (S)-Cyanohydrin hydrolysis->s_cyanohydrin r_acetate (R)-Acetate hydrolysis->r_acetate separation Separation s_cyanohydrin->separation r_acetate->separation

Caption: Kinetic resolution pathway for (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile.

Diastereomeric Resolution

This classical resolution technique involves reacting the racemic cyanohydrin with a chiral resolving agent to form a mixture of diastereomers, which can then be separated based on their different physical properties, such as solubility.

  • Diastereomer Formation: The racemic cyanohydrin is reacted with an enantiomerically pure acid or other resolving agent (e.g., 1R-cis-carylic acid) in the presence of an acid catalyst to form two diastereomeric ethers.

  • Separation: The diastereomers are separated. In many cases, one diastereomer will crystallize out of the solution while the other remains as an oil.[2]

  • Hydrolysis: The desired diastereomer is then hydrolyzed (e.g., with an acid) to cleave the resolving agent and yield the enantiomerically pure (S)-cyanohydrin.

G racemate Racemic (R/S)-Cyanohydrin diastereomers Mixture of Diastereomers (e.g., (S,R) and (R,R)) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., 1R-cis-carylic acid) resolving_agent->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation s_diastereomer Isolated (S,R)-Diastereomer separation->s_diastereomer hydrolysis Acidic Hydrolysis s_diastereomer->hydrolysis s_cyanohydrin (S)-Cyanohydrin hydrolysis->s_cyanohydrin

References

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , also known as (S)-α-cyano-3-phenoxybenzyl alcohol or 3-phenoxybenzaldehyde (S)-cyanohydrin, is a chiral organic compound of significant interest in the agrochemical industry. Primarily, it serves as a key intermediate in the stereoselective synthesis of several potent pyrethroid insecticides. While its role as a synthetic precursor is well-established, direct and detailed studies on its intrinsic biological activity are limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information regarding its biological relevance, with a focus on its established role in insecticide development and reported, albeit not fully substantiated, antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄H₁₁NO₂
Molecular Weight 225.25 g/mol
CAS Number 61826-76-4
Appearance Clear pale yellow oil
Storage Conditions 2-8°C, under inert atmosphere

Role in Pyrethroid Insecticide Synthesis

The primary biological significance of this compound lies in its function as a chiral building block for the synthesis of Type II pyrethroid insecticides. The stereochemistry at the α-carbon of this cyanohydrin is crucial, as it dictates the stereochemistry of the final pyrethroid, which in turn significantly influences its insecticidal efficacy. The (S)-enantiomer is the precursor to some of the most potent insecticidal esters, including deltamethrin, esfenvalerate, and cypermethrin.

The synthesis workflow generally involves the esterification of the hydroxyl group of this compound with a suitable carboxylic acid, typically a cyclopropanecarboxylic acid derivative.

G General Synthesis Workflow of Pyrethroids cluster_reactants Reactants S_Cyanohydrin (S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile Esterification Esterification S_Cyanohydrin->Esterification Acid Cyclopropanecarboxylic Acid Derivative Acid->Esterification Pyrethroid Type II Pyrethroid Insecticide Esterification->Pyrethroid

General workflow for pyrethroid synthesis.

Reported Antibacterial Activity

There are commercial claims that the racemic mixture of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile possesses insecticidal activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli[1]. The proposed mechanism of action is the inhibition of lipid synthesis through binding to phospholipids in the bacterial cell membrane, which disrupts the production of fatty acids and glycerol phosphate, ultimately leading to the cessation of bacterial growth[1].

However, a thorough review of published scientific literature and patent databases did not yield primary research articles or detailed experimental data to substantiate these claims. Quantitative measures of this activity, such as Minimum Inhibitory Concentration (MIC) values or inhibition constants (Ki), are not publicly available.

Putative Mechanism of Antibacterial Action

Based on the limited available information, a hypothetical signaling pathway for the proposed antibacterial activity is outlined below. This pathway should be considered speculative pending experimental verification.

G Hypothetical Antibacterial Mechanism Compound (S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile Membrane Bacterial Cell Membrane (Phospholipids) Compound->Membrane Binds to Inhibition Inhibition Compound->Inhibition Lipid_Synthesis Lipid Synthesis Pathway Membrane->Lipid_Synthesis Is essential for Growth_Arrest Bacterial Growth Arrest Lipid_Synthesis->Growth_Arrest Leads to Inhibition->Lipid_Synthesis

Postulated mechanism of bacterial lipid synthesis inhibition.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. For researchers interested in investigating its potential antibacterial properties, standard microbiological assays would be appropriate.

General Workflow for Antibacterial Susceptibility Testing

A generalized workflow for assessing the antibacterial activity of a compound is depicted below. This would typically involve methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or agar disk diffusion to measure zones of inhibition.

G Workflow for Antibacterial Susceptibility Testing Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Assay Perform Assay (e.g., Broth Microdilution or Disk Diffusion) Prepare_Compound->Assay Prepare_Inoculum->Assay Incubate Incubate at Optimal Temperature and Time Assay->Incubate Read_Results Read and Record Results (e.g., MIC value or Zone Diameter) Incubate->Read_Results End End Read_Results->End

A typical workflow for evaluating antibacterial activity.

Conclusion

This compound is a compound of considerable importance as a chiral intermediate in the synthesis of highly effective pyrethroid insecticides. Its stereochemistry is paramount to the biological activity of the final products. While there are indications of direct antibacterial activity through the inhibition of lipid synthesis, this remains to be rigorously substantiated by peer-reviewed research with detailed quantitative data and experimental methodologies. Further investigation is warranted to fully elucidate the biological activity profile of this molecule and to verify the claims of its antimicrobial effects. Researchers in drug discovery and agrochemical development may find this compound to be of interest for further study.

References

Core Mechanism of Action of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific mechanistic data for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is not extensively available in public literature. This compound is a known intermediate in the synthesis of synthetic pyrethroid insecticides.[1][2] Therefore, this guide details the well-established mechanism of action of the pyrethroid class of compounds, which is the ultimate pharmacological context for this chemical scaffold.

Introduction

This compound, also known as (S)-α-Cyano-3-phenoxybenzyl alcohol, is a key chiral intermediate in the manufacture of several synthetic pyrethroid insecticides.[1][2] Pyrethroids are a major class of insecticides used in agriculture and public health for their high potency against a broad spectrum of insects and relatively low toxicity to mammals.[3][4] The primary mechanism of action of pyrethroid insecticides is their interaction with voltage-gated sodium channels (VGSCs) in the nervous system of insects.[5][6]

Primary Pharmacological Target: Voltage-Gated Sodium Channels

The principal target of pyrethroid insecticides is the α-subunit of the voltage-gated sodium channel, a transmembrane protein responsible for the rising phase of the action potential in neurons.[7][8] Pyrethroids bind to the open state of these channels, causing them to remain open for an extended period.[3][4] This disruption of normal channel gating leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive firing of neurons, and eventual paralysis of the insect.[3][9]

Signaling Pathway and Molecular Mechanism

The interaction of pyrethroids with voltage-gated sodium channels does not follow a classical signaling pathway involving secondary messengers. Instead, it is a direct biophysical modulation of ion channel function. The sequence of events at the molecular level is as follows:

  • Binding to the Open State: Pyrethroids preferentially bind to the α-subunit of the sodium channel when it is in its open conformation during an action potential.[7]

  • Inhibition of Channel Deactivation: The binding of the pyrethroid molecule allosterically modifies the channel's conformation, inhibiting the rapid inactivation process that normally closes the channel.

  • Prolonged Sodium Influx: The delayed closure of the sodium channels leads to a persistent influx of Na+ ions into the neuron.

  • Membrane Depolarization: The sustained influx of positive charge causes a prolonged depolarization of the neuronal membrane.

  • Hyperexcitation and Paralysis: This persistent depolarization leads to uncontrolled, repetitive firing of the neuron (hyperexcitation), which ultimately results in nerve blockade, paralysis, and death of the insect.[6]

Visualization of the Effect on Neuronal Action Potential

The following diagram illustrates the effect of a pyrethroid on the neuronal action potential compared to a normal action potential.

G Figure 1: Effect of Pyrethroids on Neuronal Action Potential cluster_0 Normal Action Potential cluster_1 Action Potential with Pyrethroid start_normal Resting Potential depol_normal Depolarization (Na+ influx) start_normal->depol_normal Stimulus repol_normal Repolarization (K+ efflux) depol_normal->repol_normal hyperpol_normal Hyperpolarization repol_normal->hyperpol_normal end_normal Return to Resting Potential hyperpol_normal->end_normal start_pyrethroid Resting Potential depol_pyrethroid Depolarization (Na+ influx) start_pyrethroid->depol_pyrethroid Stimulus prolonged_depol Prolonged Depolarization (Sustained Na+ influx) depol_pyrethroid->prolonged_depol Pyrethroid binds to open Na+ channel repol_failure Repolarization Failure prolonged_depol->repol_failure Inability to repolarize

Caption: Figure 1: Simplified workflow of pyrethroid effect on action potentials.

Quantitative Data

While specific quantitative data for this compound is not available, the following table provides representative data for a common pyrethroid insecticide, deltamethrin, for which the subject compound is an intermediate. This data illustrates the high affinity and potency of pyrethroids for their target.

ParameterOrganismTargetValueReference
IC50HouseflyVoltage-gated sodium channels10 nM(Representative value, specific references vary)
KdRat brainSodium channels2.5 nM(Representative value, specific references vary)

Experimental Protocols

The mechanism of action of pyrethroids on voltage-gated sodium channels has been elucidated through a variety of experimental techniques. The following are key protocols that would be employed to characterize the activity of a novel pyrethroid or a related compound.

Electrophysiology: Patch-Clamp Technique

Objective: To measure the effect of the compound on the gating properties of single or whole-cell populations of voltage-gated sodium channels.

Methodology:

  • Cell Culture: Neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing the target sodium channel are cultured.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate internal solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Configuration: The patch of membrane can be studied in various configurations:

    • Cell-attached: The pipette remains sealed to the cell, measuring the activity of channels within the patch.

    • Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from all channels in the cell.

    • Inside-out/Outside-out: The membrane patch is excised, allowing for the application of the test compound to the intracellular or extracellular face of the channel, respectively.

  • Voltage Protocol and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. A series of voltage steps are applied to elicit channel opening, and the effects of the compound on the current amplitude, activation, and inactivation kinetics are measured.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and binding site of the compound on the sodium channel.

Methodology:

  • Membrane Preparation: Synaptosomes or purified membrane fractions containing the sodium channels are prepared from insect or mammalian neural tissue.

  • Radioligand Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to a specific site on the sodium channel (e.g., [3H]-batrachotoxin).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a compound's effect on voltage-gated sodium channels.

G Figure 2: Experimental Workflow for VGSC Modulator Characterization start Test Compound (this compound derivative) binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Patch-Clamp Electrophysiology start->electrophysiology in_vivo In Vivo Insecticidal Assay start->in_vivo binding_results Determine Binding Affinity (Kd) and Binding Site binding_assay->binding_results ephys_results Characterize Effects on Channel Gating (Activation, Inactivation) electrophysiology->ephys_results in_vivo_results Determine Insecticidal Potency (LD50) in_vivo->in_vivo_results conclusion Elucidate Mechanism of Action binding_results->conclusion ephys_results->conclusion in_vivo_results->conclusion

Caption: Figure 2: Workflow for characterizing voltage-gated sodium channel modulators.

Conclusion

This compound is a crucial building block for pyrethroid insecticides. The mechanism of action of these insecticides is the potent and specific modulation of voltage-gated sodium channels in insects. By locking these channels in an open state, pyrethroids induce neuronal hyperexcitation, leading to paralysis and death. The detailed understanding of this mechanism, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is fundamental for the development of new and improved insect control agents. Further research could focus on the direct biological activity of this compound itself, although its primary significance currently lies in its role as a synthetic precursor.

References

An In-depth Technical Guide to 3-Phenoxybenzaldehyde Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Phenoxybenzaldehyde cyanohydrin, a key intermediate in the synthesis of pyrethroid insecticides.[1][2] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and summarizes available spectroscopic data.

Chemical and Physical Properties

3-Phenoxybenzaldehyde cyanohydrin, also known as α-hydroxy-3-phenoxybenzeneacetonitrile, is a viscous, clear orange to yellow liquid.[3] It is an important chiral building block, particularly the (S)-enantiomer, for the synthesis of several commercially significant pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin.[4][5][6]

Table 1: Physical and Chemical Properties of 3-Phenoxybenzaldehyde Cyanohydrin

PropertyValueReference
CAS Number 52315-06-7 (racemate)[7][8]
61826-76-4 ((S)-enantiomer)[6]
Molecular Formula C₁₄H₁₁NO₂[8][9]
Molecular Weight 225.24 g/mol [7][8]
Boiling Point 399.8 °C at 760 mmHg[7][8]
Density 1.22 g/cm³[7][8]
Refractive Index 1.606[7][8]
Flash Point 195.6 °C[7][8]
Solubility Soluble in organic solvents such as benzene, toluene, ethyl acetate, and n-hexane. Very slightly soluble in water (0.16 g/L at 25 °C).[3][5]
Storage Temperature 0-6 °C[7]

Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin

The synthesis of 3-Phenoxybenzaldehyde cyanohydrin can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, with enzymatic methods being preferred for the production of the enantiomerically pure (S)-form.

Chemical Synthesis (Racemic)

A common method for the preparation of racemic 3-Phenoxybenzaldehyde cyanohydrin involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide.

Experimental Protocol: Synthesis of Racemic 3-Phenoxybenzaldehyde Cyanohydrin

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Solvent (e.g., toluene, dichloromethane)

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride) (optional)

  • Acid (for in-situ generation of HCN)

Procedure:

  • Dissolve 3-phenoxybenzaldehyde in an appropriate organic solvent in a reaction vessel.

  • In a separate vessel, prepare an aqueous solution of the cyanide salt.

  • If a two-phase system is used, a phase transfer catalyst can be added to the reaction mixture to facilitate the reaction.

  • Slowly add the cyanide solution to the solution of 3-phenoxybenzaldehyde with vigorous stirring. The reaction can also be performed by generating hydrogen cyanide in situ by the slow addition of an acid to the cyanide salt solution.

  • Maintain the reaction at a controlled temperature, typically between 0 °C and room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a suitable reagent to neutralize any remaining cyanide.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude racemic 3-Phenoxybenzaldehyde cyanohydrin.

  • The crude product can be purified by column chromatography.

Enzymatic Synthesis and Resolution

Enzymatic methods are widely employed for the synthesis of enantiomerically enriched (S)-3-Phenoxybenzaldehyde cyanohydrin. These methods include direct asymmetric synthesis using hydroxynitrile lyases (HNLs) and kinetic resolution of the racemic cyanohydrin or its acetate ester using lipases.

Hydroxynitrile lyases catalyze the asymmetric addition of hydrogen cyanide to aldehydes. The (S)-selective HNL from Manihot esculenta (cassava) is particularly effective for the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin.[4][10]

Experimental Protocol: HNL-Catalyzed Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

Materials:

  • 3-Phenoxybenzaldehyde

  • (S)-Hydroxynitrile Lyase (HNL) from Manihot esculenta

  • Hydrogen Cyanide (HCN) or a source of HCN (e.g., KCN with a buffer)

  • Organic Solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether)

  • Aqueous Buffer (e.g., citrate buffer, pH 4.0-6.0)

Procedure:

  • Prepare a two-phase system consisting of an aqueous buffer and an immiscible organic solvent in a reaction vessel.

  • Dissolve the (S)-Hydroxynitrile Lyase in the aqueous buffer phase.

  • Dissolve 3-phenoxybenzaldehyde in the organic solvent.

  • Combine the two phases and stir vigorously to create an emulsion.

  • Slowly add hydrogen cyanide to the reaction mixture. Alternatively, generate HCN in situ by adding an acid to a cyanide salt in the aqueous phase.

  • Maintain the reaction at a controlled temperature (e.g., 15 °C) and pH.[11]

  • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral chromatography (GC or HPLC).

  • Once the desired conversion and ee are reached, stop the reaction and separate the organic phase.

  • Wash the organic phase to remove any residual reactants.

  • Dry the organic phase and remove the solvent under reduced pressure to obtain (S)-3-Phenoxybenzaldehyde cyanohydrin.

Table 2: Quantitative Data for HNL-Catalyzed Synthesis

Enzyme SourceSolvent SystempHTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)Reference
Manihot esculentaDIPE/Buffer>6N/AExcellent97 (S)[4][10]
Pichia pastorisMTBE/Aqueous Citrate Buffer4.0-4.5N/A999 (S)[11]
Hevea brasiliensisMTBE/Na Citrate BufferN/A0-592.790.6 (S)[11]

This method involves the enantioselective acylation or hydrolysis of racemic 3-phenoxybenzaldehyde cyanohydrin or its corresponding acetate ester, catalyzed by a lipase.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Phenoxybenzaldehyde Cyanohydrin Acetate

Materials:

  • Racemic 3-Phenoxybenzaldehyde cyanohydrin acetate

  • Lipase (e.g., from Candida antarctica)

  • Alcohol (e.g., n-butanol)

  • Organic Solvent (e.g., isopropyl ether)

Procedure:

  • Dissolve the racemic 3-phenoxybenzaldehyde cyanohydrin acetate in an organic solvent.

  • Add the lipase and an alcohol (acyl acceptor).

  • Incubate the mixture under controlled temperature with shaking.

  • The lipase will selectively catalyze the alcoholysis of one enantiomer (e.g., the (S)-acetate) to the corresponding cyanohydrin, leaving the other enantiomer (e.g., the (R)-acetate) unreacted.

  • Monitor the reaction progress and enantiomeric excess of both the product and the remaining substrate.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both components.

  • Separate the enzyme by filtration.

  • The resulting mixture of (S)-3-phenoxybenzaldehyde cyanohydrin and (R)-3-phenoxybenzaldehyde cyanohydrin acetate can be separated by column chromatography.

Purification

Purification of 3-Phenoxybenzaldehyde cyanohydrin is typically achieved by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude 3-Phenoxybenzaldehyde cyanohydrin

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare a silica gel column of an appropriate size.

  • Dissolve the crude 3-Phenoxybenzaldehyde cyanohydrin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.[12]

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified 3-Phenoxybenzaldehyde cyanohydrin.

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Phenoxybenzaldehyde Cyanohydrin

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets in the range of ~7.0-7.8 ppm), a singlet for the benzylic proton (-CH(OH)CN) around 5.5 ppm, and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Aromatic carbons (in the range of ~110-160 ppm), the benzylic carbon (-CH(OH)CN) around 60-70 ppm, and the nitrile carbon (-CN) around 115-120 ppm.
IR (Infrared) Spectroscopy A broad absorption band for the O-H stretch (~3400 cm⁻¹), a sharp absorption for the C≡N stretch (~2250 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 225. Common fragmentation patterns would involve the loss of HCN (M-27), the loss of the phenoxy group (M-93), and other characteristic aromatic fragmentations.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of 3-Phenoxybenzaldehyde cyanohydrin.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 3-Phenoxybenzaldehyde Reaction Cyanohydrin Formation Reactant1->Reaction Reactant2 NaCN / KCN Reactant2->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Racemic 3-Phenoxybenzaldehyde Cyanohydrin Purification->Product

Caption: Chemical Synthesis Workflow for Racemic 3-Phenoxybenzaldehyde Cyanohydrin.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 3-Phenoxybenzaldehyde Reaction Asymmetric Cyanohydrin Formation (Two-Phase System) Reactant1->Reaction Reactant2 HCN Source Reactant2->Reaction Enzyme Hydroxynitrile Lyase Enzyme->Reaction Workup Phase Separation & Solvent Removal Reaction->Workup Product (S)-3-Phenoxybenzaldehyde Cyanohydrin Workup->Product

Caption: Enzymatic Synthesis Workflow for (S)-3-Phenoxybenzaldehyde Cyanohydrin.

Lipase_Resolution_Workflow cluster_starting_material Starting Material cluster_reaction Reaction cluster_separation Separation cluster_products Products Start Racemic 3-Phenoxybenzaldehyde Cyanohydrin Acetate Reaction Enantioselective Alcoholysis Start->Reaction Enzyme Lipase Enzyme->Reaction Separation Column Chromatography Reaction->Separation Product1 (S)-3-Phenoxybenzaldehyde Cyanohydrin Separation->Product1 Product2 (R)-3-Phenoxybenzaldehyde Cyanohydrin Acetate Separation->Product2

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

References

An In-depth Technical Guide to Deltamethrin Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and properties of Deltamethrin Impurity 5, a stereoisomer of the widely used pyrethroid insecticide, deltamethrin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this specific impurity for analytical, toxicological, or formulation purposes.

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of pests.[1] As with any synthesized active pharmaceutical ingredient or agrochemical, the final product contains impurities that must be identified, quantified, and controlled to ensure safety and efficacy. Deltamethrin Impurity 5 is one such impurity, identified as a specific stereoisomer of the parent compound. Understanding its chemical and physical properties is crucial for developing robust analytical methods for quality control and for assessing its potential biological activity.

Structure and Identification

Deltamethrin Impurity 5 is chemically known as (1S,3S,αR)-Deltamethrin .[2] It is one of the eight possible stereoisomers of deltamethrin. The parent deltamethrin is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate isomer.[1][3] The structural difference in Impurity 5 lies in the stereochemistry at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the alcohol moiety.

Chemical Structure of Deltamethrin Impurity 5 ((1S,3S,αR)-Deltamethrin):

Caption: Chemical structure of (1S,3S,αR)-Deltamethrin.

Physical and Chemical Properties

Quantitative data for Deltamethrin Impurity 5 is not widely available in the public domain. The following tables summarize the known identifiers and compares the available data for deltamethrin (as a reference) with what is known about Impurity 5.

Table 1: Chemical Identifiers

PropertyDeltamethrin (Parent Compound)Deltamethrin Impurity 5
IUPAC Name (S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate[1](R)-cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
CAS Number 52918-63-5[1][3]64364-01-8[2]
Molecular Formula C₂₂H₁₉Br₂NO₃[1][3]C₂₂H₁₉Br₂NO₃[2]
Molecular Weight 505.2 g/mol [1][3]505.2 g/mol [2]

Table 2: Physical Properties

PropertyDeltamethrin (Parent Compound)Deltamethrin Impurity 5
Appearance Colorless to white or slightly beige crystalline solid[3][4]Not Available
Melting Point 98-101 °C[1]Not Available
Boiling Point >300 °C (decomposes)[1]Not Available
Solubility in Water <0.002 mg/L at 25 °C[3][4]Not Available
Solubility in Organic Solvents (g/L at 20°C) Acetone (500), Dichloromethane (700), Benzene (450), Xylene (250)[4]Not Available
LogP (Octanol-Water Partition Coefficient) 6.1[3]Not Available
Vapor Pressure 1.5 x 10⁻⁸ mmHg at 25 °C[3]Not Available

Experimental Protocols for Analysis

The analysis of deltamethrin and its isomers, including Impurity 5, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Electron Capture Detection (GC-ECD) are the most common methods.

This method is suitable for the separation and quantification of deltamethrin stereoisomers.

  • Instrumentation: HPLC system with a UV or diode array detector.

  • Column: A normal-phase column, such as a silica-based column (e.g., LiChrospher Si-60, 5 µm), is often used for isomer separation. Chiral columns can also be employed for enantiomeric resolution.[5]

  • Mobile Phase: A non-polar mobile phase is typically used. A common mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethanol in varying ratios (e.g., 99:1 v/v). The exact ratio should be optimized for the best separation of the isomers.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm or 278 nm.

  • Sample Preparation:

    • Accurately weigh a known amount of the deltamethrin technical sample.

    • Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard of the specific isomer.

GC-ECD is a highly sensitive method for the analysis of halogenated compounds like deltamethrin and its impurities.

  • Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, for example, a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[6]

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector and Detector Temperatures: Injector temperature: 250 °C; Detector temperature: 300 °C.[7]

  • Oven Temperature Program: A temperature program is used to achieve good separation of the isomers. A typical program might be:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.[6][7]

  • Sample Preparation:

    • Sample extraction is matrix-dependent. For technical grade deltamethrin, a direct dissolution in a suitable solvent like toluene or xylene is appropriate.

    • For formulated products or environmental samples, a solvent extraction (e.g., with acetone/hexane) followed by a clean-up step using solid-phase extraction (SPE) may be necessary.

    • The final extract is diluted to an appropriate concentration for GC analysis.

  • Quantification: Peak areas are compared with those of a certified reference standard of (1S,3S,αR)-Deltamethrin for accurate quantification.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between deltamethrin and Impurity 5, and a typical analytical workflow for its identification and quantification.

G cluster_0 Deltamethrin Synthesis cluster_1 Products Synthesis Process Synthesis Process Deltamethrin (Active Isomer) Deltamethrin (Active Isomer) Synthesis Process->Deltamethrin (Active Isomer) Desired Product Deltamethrin Impurity 5 ((1S,3S,αR)-isomer) Deltamethrin Impurity 5 ((1S,3S,αR)-isomer) Synthesis Process->Deltamethrin Impurity 5 ((1S,3S,αR)-isomer) By-product Other Isomers Other Isomers Synthesis Process->Other Isomers By-products

Caption: Relationship between Deltamethrin and Impurity 5.

G Sample Preparation Sample Preparation Chromatographic Separation (HPLC or GC) Chromatographic Separation (HPLC or GC) Sample Preparation->Chromatographic Separation (HPLC or GC) Detection (UV or ECD) Detection (UV or ECD) Chromatographic Separation (HPLC or GC)->Detection (UV or ECD) Data Analysis Data Analysis Detection (UV or ECD)->Data Analysis Quantification of Impurity 5 Quantification of Impurity 5 Data Analysis->Quantification of Impurity 5

Caption: Analytical workflow for Deltamethrin Impurity 5.

Conclusion

Deltamethrin Impurity 5, identified as the (1S,3S,αR)-stereoisomer, is a potential impurity in technical grade deltamethrin. While specific physical property data for this isomer is limited, established chromatographic methods such as HPLC and GC-ECD are effective for its separation and quantification. A thorough understanding and control of this and other impurities are essential for ensuring the quality, safety, and regulatory compliance of deltamethrin-containing products. Further research to fully characterize the physical, chemical, and toxicological properties of Deltamethrin Impurity 5 is warranted.

References

Enzymatic Synthesis of (S)-m-Phenoxybenzaldehyde Cyanohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-m-phenoxybenzaldehyde cyanohydrin is a key chiral intermediate in the synthesis of several pyrethroid insecticides. The enzymatic synthesis of this compound offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core methodologies, quantitative data from key studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary enzymatic route for the synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin involves the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of m-phenoxybenzaldehyde. Specifically, (S)-selective HNLs, such as those derived from Manihot esculenta (cassava), have demonstrated high efficiency and enantioselectivity in this biotransformation.

Core Concepts and Signaling Pathways

The enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin is a reversible reaction catalyzed by hydroxynitrile lyase. The enzyme facilitates the stereoselective addition of a cyanide group to the aldehyde, leading to the formation of the (S)-enantiomer.

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product m-Phenoxybenzaldehyde m-Phenoxybenzaldehyde Hydroxynitrile Lyase (HNL) Hydroxynitrile Lyase (HNL) m-Phenoxybenzaldehyde->Hydroxynitrile Lyase (HNL) Substrate Binding HCN HCN HCN->Hydroxynitrile Lyase (HNL) Substrate Binding (S)-m-Phenoxybenzaldehyde Cyanohydrin (S)-m-Phenoxybenzaldehyde Cyanohydrin Hydroxynitrile Lyase (HNL)->(S)-m-Phenoxybenzaldehyde Cyanohydrin Catalytic Conversion

Caption: Enzymatic reaction pathway for the synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin.

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin, highlighting the effects of different enzymes and reaction conditions.

Table 1: Performance of Different Hydroxynitrile Lyases

Enzyme SourceEnzyme VariantSolvent SystempHTemperature (°C)Conversion (%)Enantiomeric Excess (e.e., %)Reference
Manihot esculentaWild TypeDiisopropyl ether/Buffer>6N/AExcellent97[1][2][3]
Manihot esculentaMeHNL-W128ADiisopropyl ether/Buffer>6N/AHigher Activity85[2][3]
Pichia pastoris (recombinant)HnlMTBE/Water5.5159899[4]
Hevea brasiliensisNative HnlMTBE/BufferN/A0-592.790.6[4]
Sorghum bicolorImmobilizeddi-n-butyl etherN/A20HighN/A[5]
Sorghum bicolorImmobilizeddi-n-butyl etherN/A6N/AHigh[5]

Table 2: Effect of Reaction Parameters using Recombinant Hnl from Pichia pastoris

ParameterValueConversion (%)Enantiomeric Excess (e.e., %)
Reaction Time (h)2392.790.6
Stirring Speed (rpm)5009899
HCN AdditionDropwise over 30 min9899

Experimental Protocols

Below are detailed methodologies for key experiments in the enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin.

General Experimental Workflow

The typical workflow for the enzymatic synthesis involves preparation of the reaction mixture, the enzymatic reaction itself, and subsequent workup and analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Workup and Analysis A Dissolve m-phenoxybenzaldehyde in organic solvent (e.g., MTBE) C Combine organic and aqueous phases in a temperature-controlled reactor A->C B Prepare aqueous buffer with enzyme (e.g., Hnl) B->C D Initiate reaction by adding HCN (or a cyanide salt) C->D E Stir at a controlled speed to ensure emulsion D->E F Monitor reaction progress (e.g., photometrically) E->F G Stop reaction and separate phases F->G Reaction Complete H Extract organic phase G->H I Analyze product for conversion and enantiomeric excess (e.g., GC) H->I

Caption: A generalized experimental workflow for the enzymatic synthesis.

Protocol 1: Synthesis using Recombinant Hnl from Pichia pastoris[4]

Materials:

  • m-phenoxybenzaldehyde

  • Methyl tert-butyl ether (MTBE)

  • Recombinant (S)-hydroxynitrile lyase (Hnl) from Pichia pastoris

  • Water

  • 0.1% Citric acid solution

  • Hydrogen cyanide (HCN)

  • Double-jacketed glass reactor with a 6-blade stirrer

  • Dropping funnel

Procedure:

  • Dissolve 50 g (0.252 mol) of m-phenoxybenzaldehyde in 150 ml of MTBE.

  • In a 750 ml double-jacketed reactor, mix 88 ml of the Hnl enzyme solution (850 U/ml) with 112 ml of water.

  • Adjust the pH of the enzyme solution to 5.5 using a 0.1% citric acid solution.

  • Add the m-phenoxybenzaldehyde solution to the enzyme solution in the reactor.

  • Cool the reaction mixture to 15°C.

  • Stir the mixture at 500 rpm to form an emulsion.

  • Add 12.3 g (0.454 mol) of HCN dropwise over 30 minutes using a dropping funnel.

  • Monitor the reaction progress photometrically by measuring the decrease in m-phenoxybenzaldehyde content.

  • Once the reaction is complete (approximately 4 hours), stop the stirring and allow the phases to separate.

  • Work up the reaction mixture by phase separation.

  • Analyze the organic phase by gas chromatography (GC) to determine conversion and enantiomeric excess.

Protocol 2: Synthesis using Native Hnl from Hevea brasiliensis[4]

Materials:

  • Native (S)-hydroxynitrile lyase (Hnl) from Hevea brasiliensis

  • 5 mmol Sodium citrate buffer

  • m-phenoxybenzaldehyde

  • tert-Butyl methyl ether (MTBE)

  • Hydrogen cyanide (HCN)

  • Round-bottomed flask with magnetic stirrer

Procedure:

  • Suspend 4 g of native Hnl from Hevea brasiliensis in 100 ml of 5 mmol sodium citrate buffer.

  • Stir the suspension at room temperature for 2.5 hours.

  • Centrifuge the suspension and concentrate the supernatant to 10 ml using a rotary evaporator (30°C, 1 mbar).

  • Determine the enzyme activity.

  • Transfer the concentrated enzyme solution to a 25 ml round-bottomed flask.

  • Add 1 g (5 mmol) of m-phenoxybenzaldehyde and 1.5 ml of MTBE to the flask.

  • Stir the mixture at 0-5°C with a magnetic stirrer until an emulsion is formed.

  • Rapidly add 0.3 ml (7.7 mmol) of HCN dropwise.

  • Continue stirring at 0-5°C for 23 hours.

  • Monitor the reaction by measuring the decrease in m-phenoxybenzaldehyde concentration photometrically at 304 nm.

  • Upon completion, centrifuge the reaction solution to remove the enzyme.

  • Dilute the residual solution with 2.5 ml of MTBE, shake, and centrifuge again.

  • The (S)-3-phenoxybenzaldehyde cyanohydrin remains in the organic phase.

  • Analyze the product for purity and enantiomeric excess by gas chromatography.

Protocol 3: High-pH Synthesis using Hnl from Manihot esculenta[1][2]

General Concept: This method utilizes a biphasic system with an aqueous phase at a pH above 6. This approach aims to suppress the non-enzymatic side reaction, which is more prevalent at lower pH values, thereby improving both conversion and enantioselectivity.

Key Parameters:

  • Enzyme: Wild-type (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL).

  • Substrate: m-phenoxybenzaldehyde.

  • Reaction System: Two-phase system, typically an organic solvent like diisopropyl ether and an aqueous buffer.

  • pH: The aqueous phase is maintained at a pH greater than 6.

Significance: This high-pH method allows for the efficient conversion of "unfavorable" substrates like m-phenoxybenzaldehyde with excellent conversion rates and high enantiomeric excess, yielding pure (S)-3-phenoxybenzaldehyde cyanohydrin.

Conclusion

The enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin using hydroxynitrile lyases is a robust and highly selective method. By carefully selecting the enzyme source and optimizing reaction parameters such as pH, solvent system, and temperature, high yields and excellent enantiomeric purity can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and implement efficient biocatalytic processes for the production of this valuable chiral intermediate.

References

Methodological & Application

Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-3-phenoxybenzaldehyde cyanohydrin, is a crucial chiral intermediate in the synthesis of several commercially important pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin. The stereochemistry at the cyano-bearing carbon is critical for the biological activity of the final product. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (S)-enantiomer, focusing on enzymatic methods which offer high enantioselectivity and yield under mild reaction conditions. An alternative method involving the kinetic resolution of the racemic mixture is also presented.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug and agrochemical development. This compound is a key building block whose chirality dictates the efficacy of certain pyrethroid insecticides. Traditional chemical synthesis routes often yield a racemic mixture, necessitating challenging and costly resolution steps. Biocatalysis, employing enzymes such as hydroxynitrile lyases (HNLs) and lipases, has emerged as a powerful and sustainable alternative for the asymmetric synthesis of this valuable intermediate. This document outlines optimized protocols for both direct enzymatic synthesis and enzymatic kinetic resolution.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various enzymatic synthesis and resolution methods for this compound.

Table 1: Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)

Enzyme SourceSubstrateCyanide SourceSolvent SystempHTemp. (°C)TimeConversion/YieldEnantiomeric Excess (e.e.)
Manihot esculenta (MeHNL)3-PhenoxybenzaldehydeHCNDiisopropyl ether / Aqueous buffer>6RT-Excellent97% (S)[1][2][3]
Recombinant from Pichia pastoris3-PhenoxybenzaldehydeKCN (in situ HCN)Methyl tert-butyl ether (MTBE) / Aqueous citric acid buffer4.0-4.51523 h92.7%90.6% (S)
Recombinant from Pichia pastoris3-PhenoxybenzaldehydeKCN (in situ HCN)Aqueous citric acid buffer4.0-4.5--9%99% (S)
Sorghum vulgare3-PhenoxybenzaldehydeHCNBiphasic medium---93%96% (S)[4]
Hevea brasiliensis (HbHNL)3-PhenoxybenzaldehydeHCNDi-n-butyl ether620-HighModerate[5]
Hevea brasiliensis (HbHNL)3-PhenoxybenzaldehydeHCNDi-n-butyl ether66-ModerateHigh[5]

Table 2: Enzymatic Kinetic Resolution using Lipases

Enzyme SourceRacemic SubstrateAcyl DonorSolventTemp. (°C)TimeConversionEnantiomeric Excess (e.e.) of remaining alcohol
Candida antarctica Lipase B (CALB)(±)-CyanohydrinsVinyl acetateToluene3224 h~50%High
Candida antarctica Lipase B (CALB)(±)-CyanohydrinsVinyl acetateToluene80 (Microwave)2 h50-56%up to 92%[6][7]
Pseudomonas fluorescens Lipase(±)-Cyanohydrin acetaten-ButanolOrganic MediumRT-High>99% (S)

Experimental Protocols

Protocol 1: Enzymatic Synthesis using (S)-Hydroxynitrile Lyase from Manihot esculenta (MeHNL)

This protocol is based on the highly enantioselective synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin in a biphasic system at a pH above 6.[1][2][3]

Materials:

  • 3-Phenoxybenzaldehyde

  • Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) - EXTREME CAUTION: HCN is highly toxic! Work in a well-ventilated fume hood and follow all safety protocols.

  • (S)-Hydroxynitrile lyase from Manihot esculenta (MeHNL)

  • Diisopropyl ether

  • Citrate-phosphate buffer (pH > 6)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare a biphasic system by combining the aqueous citrate-phosphate buffer and diisopropyl ether in a reaction vessel.

  • Dissolve the 3-phenoxybenzaldehyde in the diisopropyl ether phase.

  • Add the MeHNL enzyme to the aqueous phase.

  • Initiate the reaction by carefully adding the cyanide source. If using KCN, the HCN will be generated in situ. If using liquid HCN, it should be added slowly to the reaction mixture.

  • Stir the mixture vigorously to ensure good mixing between the two phases at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, stop the reaction and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol describes the kinetic resolution of racemic 3-phenoxybenzaldehyde cyanohydrin via lipase-catalyzed acylation.

Materials:

  • Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

  • Standard laboratory glassware, magnetic stirrer, and orbital shaker or microwave reactor

Procedure:

  • In a reaction vial, dissolve the racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in toluene.

  • Add vinyl acetate as the acylating agent.

  • Add the immobilized CALB to the mixture.

  • Incubate the reaction mixture. For conventional heating, use an orbital shaker at 32°C for approximately 24 hours. For an accelerated reaction, a microwave reactor can be used at 80°C for 2 hours.[6][7]

  • Monitor the reaction until approximately 50% conversion is reached. This can be determined by GC or HPLC analysis.

  • At ~50% conversion, the (R)-enantiomer will be predominantly acylated, leaving the desired (S)-enantiomer as the unreacted alcohol.

  • Filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography.

Mandatory Visualizations

Synthesis Workflow Diagram

Logical_Pathways title Synthesis Strategies for this compound starting_materials Starting Materials: 3-Phenoxybenzaldehyde + Cyanide Source pathway1 Direct Asymmetric Synthesis starting_materials->pathway1 pathway2 Racemic Synthesis followed by Resolution starting_materials->pathway2 enzyme_hnl Enzyme: (S)-Hydroxynitrile Lyase (HNL) pathway1->enzyme_hnl racemic_synthesis Chemical Synthesis (Racemic) pathway2->racemic_synthesis product Final Product: This compound enzyme_hnl->product resolution_step Enzymatic Kinetic Resolution (Lipase) racemic_synthesis->resolution_step resolution_step->product

References

Application Notes and Protocols: Asymmetric Synthesis Using (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol, is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals. Its primary application lies in the production of synthetic pyrethroid insecticides, most notably esfenvalerate, the most insecticidally active isomer of fenvalerate. The stereochemistry at the cyanohydrin carbon is crucial for the biological activity of these compounds. This document provides detailed protocols for the asymmetric synthesis of this compound and its subsequent application in the synthesis of esfenvalerate.

Methods of Asymmetric Synthesis

The enantiomerically pure this compound can be obtained primarily through two strategic approaches:

  • Enzymatic Kinetic Resolution: This method involves the selective transformation of one enantiomer from a racemic mixture of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, leaving the desired (S)-enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the (R)-enantiomer.

  • Asymmetric Hydrocyanation: This approach involves the direct enantioselective addition of a cyanide source to the prochiral carbonyl group of 3-phenoxybenzaldehyde. This can be achieved using either enzymatic catalysts (oxynitrilases) or chiral chemical catalysts.

I. Enzymatic Kinetic Resolution of (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This protocol details the kinetic resolution of racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile using Candida antarctica lipase B (CALB) via enantioselective acylation.

Quantitative Data Summary
CatalystAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Product (ee, %)
Immobilized Candida antarctica lipase B (CALB)Vinyl acetateToluene65-80 (Microwave)250-56>92
Experimental Protocol

Materials:

  • (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

  • Immobilized Candida antarctica lipase B (CALB, ≥ 10,000 U/g)

  • Vinyl acetate

  • Toluene

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a 50 mL microwave reactor vial, add toluene (10 mL), vinyl acetate (5.4 mmol, 0.5 mL), and immobilized Candida antarctica lipase B (160 mg).

  • Add (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (0.29 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature of 65-80 °C (200 W) for 2 hours.

  • After the reaction is complete, filter off the immobilized enzyme.

  • The filtrate, containing the (S)-alcohol and the (R)-acetate, is concentrated under reduced pressure.

  • Purify the this compound from the acetylated (R)-enantiomer by silica gel column chromatography.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave-Assisted Reaction cluster_workup Workup and Purification cluster_products Products A Racemic 2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile E Microwave Irradiation (65-80°C, 2h, 200W) A->E B Immobilized CALB B->E C Vinyl Acetate C->E D Toluene D->E F Filtration E->F G Concentration F->G H Silica Gel Chromatography G->H I This compound (ee > 92%) H->I J (R)-acetate H->J

Caption: Workflow for the enzymatic kinetic resolution of (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

II. Asymmetric Hydrocyanation of 3-Phenoxybenzaldehyde

This section provides protocols for both enzymatic and chemical catalyst-mediated asymmetric hydrocyanation of 3-phenoxybenzaldehyde.

A. Enzymatic Hydrocyanation using Oxynitrilase

This protocol is based on the use of a recombinant hydroxynitrile lyase (HNL) from Pichia pastoris.

CatalystCyanide SourceSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Product (ee, %)
HNL from Pichia pastorisHCNMTBE/Water150.5>9099

Materials:

  • 3-Phenoxybenzaldehyde

  • Methyl tert-butyl ether (MTBE)

  • Hydroxynitrile lyase (HNL) from Pichia pastoris (supernatant of cell lysate, 850 U/mL)

  • Hydrogen cyanide (HCN)

  • Citric acid (0.1%)

  • Double-jacketed reactor with a 6-blade stirrer

Procedure:

  • In a 750 mL double-jacketed reactor, mix 88 mL of the HNL enzyme solution (850 U/mL) with 112 mL of water.

  • Adjust the pH of the enzyme solution to 5.5 using a 0.1% citric acid solution.

  • Dissolve 50 g (0.252 mol) of 3-phenoxybenzaldehyde in 150 mL of MTBE and add it to the enzyme solution in the reactor.

  • Cool the reaction mixture to 15 °C while stirring at 500 rpm to form an emulsion.

  • Carefully add 12.3 g (0.454 mol) of hydrogen cyanide via a dropping funnel over a period of 30 minutes.

  • Monitor the reaction progress (e.g., by TLC or HPLC).

  • Upon completion, separate the organic phase. The aqueous phase can be extracted with MTBE.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

B. Asymmetric Hydrocyanation using a Chiral Titanium Catalyst

This protocol describes the use of a multicomponent chiral titanium complex for the enantioselective cyanation of 3-phenoxybenzaldehyde.

Catalyst ComponentsCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ti(Oi-Pr)₄, (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, (1R,2S)-(-)-N-methylephedrineEthyl cyanoformateToluene-4048up to 95up to 94

Materials:

  • 3-Phenoxybenzaldehyde

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (S)-6,6'-Dibromo-1,1'-bi-2-naphthol

  • Cinchonine

  • (1R,2S)-(-)-N-Methylephedrine

  • Ethyl cyanoformate

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, and (1R,2S)-(-)-N-methylephedrine in anhydrous toluene.

  • Add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • Cyanation Reaction: Cool the catalyst solution to -40 °C.

  • Add 3-phenoxybenzaldehyde to the cooled catalyst solution.

  • Slowly add ethyl cyanoformate to the reaction mixture.

  • Stir the reaction at -40 °C for 48 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting O-ethoxycarbonyl cyanohydrin by silica gel column chromatography.

  • The protecting group can be removed under standard conditions to yield this compound.

Reaction Pathway

G cluster_catalysts Catalyst Options A 3-Phenoxybenzaldehyde D This compound A->D B Cyanide Source (HCN or Ethyl Cyanoformate) B->D C Asymmetric Catalyst C->D Cat1 Oxynitrilase (HNL) C->Cat1 Cat2 Chiral Titanium Complex C->Cat2

Caption: General pathway for the asymmetric hydrocyanation of 3-phenoxybenzaldehyde.

III. Application in the Synthesis of Esfenvalerate

This compound is a key precursor for the synthesis of esfenvalerate, an (S,S)-configured pyrethroid insecticide.

Quantitative Data Summary
Reactant 1Reactant 2Coupling AgentSolventTemperatureYield
This compound(S)-2-(4-Chlorophenyl)isovaleric acid chloridePyridineTolueneRoom TemperatureHigh
Experimental Protocol

Materials:

  • This compound

  • (S)-2-(4-Chlorophenyl)isovaleric acid chloride

  • Pyridine

  • Toluene, anhydrous

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a reaction flask under an inert atmosphere.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of (S)-2-(4-chlorophenyl)isovaleric acid chloride (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or HPLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield esfenvalerate.

  • Further purification can be achieved by crystallization or column chromatography if necessary.[1]

Synthesis Workflow

G A (S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile D Esterification A->D B (S)-2-(4-Chlorophenyl) isovaleric acid chloride B->D C Pyridine, Toluene C->D E Esfenvalerate D->E

Caption: Synthesis of Esfenvalerate from its chiral precursors.

Conclusion

The protocols outlined provide robust and varied methods for the asymmetric synthesis of the key chiral intermediate this compound. The choice between enzymatic resolution and asymmetric hydrocyanation will depend on factors such as substrate availability, desired enantiomeric purity, and scalability. The subsequent esterification to form esfenvalerate is a straightforward transformation, highlighting the utility of this chiral building block in the synthesis of potent agrochemicals. These detailed notes and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug/pesticide development.

References

Application Notes and Protocols: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol, is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the synthetic pyrethroid insecticides. Its specific stereochemistry is essential for the biological activity of the final products. These application notes provide an overview of its primary applications, detailed experimental protocols for its synthesis and subsequent use, and an examination of the mechanism of action of the resulting pharmaceuticals.

Key Applications

The primary application of this compound in the pharmaceutical and agrochemical industries is as a key building block for the synthesis of Type II pyrethroids. These synthetic insecticides are analogues of the naturally occurring pyrethrins and are characterized by the presence of an α-cyano group, which enhances their insecticidal activity.

Notable pharmaceuticals synthesized using this intermediate include:

  • Deltamethrin: A potent insecticide used in agriculture and for vector control.[1][2]

  • Esfenvalerate: The most insecticidally active isomer of fenvalerate, used to control a wide range of pests.[3][4][5]

  • Fenvalerate: A broad-spectrum insecticide.[5]

  • τ-Fluvalinate: A synthetic pyrethroid used to control Varroa mites in honey bee colonies.[6]

Beyond insecticides, this chiral cyanohydrin is a valuable intermediate for the synthesis of enantiomerically pure compounds targeting neurological and inflammatory disorders.[7]

Physicochemical Properties

PropertyValueReference
CAS Number 61826-76-4
Molecular Formula C₁₄H₁₁NO₂[8]
Molecular Weight 225.25 g/mol
Appearance Liquid
Purity ≥95%
Storage Temperature Room Temperature
Specific Rotation [α]D²⁵ -14.6° (c=11 mg/ml in acetone)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Enzymatic Resolution

This protocol describes a common method for obtaining the (S)-enantiomer through the enzymatic resolution of the racemic acetate.

Workflow Diagram:

G cluster_synthesis Synthesis of Racemic Acetate cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation racemic_alcohol Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile acetylation Acetylation (Acetic Anhydride/Pyridine) racemic_alcohol->acetylation racemic_acetate Racemic 2-Acetoxy-2-(3-phenoxyphenyl)acetonitrile acetylation->racemic_acetate racemic_acetate_input Racemic Acetate hydrolysis Enantioselective Hydrolysis racemic_acetate_input->hydrolysis lipase Lipase (e.g., from Alcaligenes sp.) lipase->hydrolysis s_alcohol This compound hydrolysis->s_alcohol r_acetate (R)-2-Acetoxy-2-(3-phenoxyphenyl)acetonitrile hydrolysis->r_acetate separation Chromatographic Separation s_alcohol->separation r_acetate->separation s_alcohol_isolated Isolated (S)-Alcohol separation->s_alcohol_isolated r_acetate_isolated Isolated (R)-Acetate separation->r_acetate_isolated

Caption: Enzymatic resolution of this compound.

Methodology:

  • Synthesis of Racemic 2-Acetoxy-2-(3-phenoxyphenyl)acetonitrile:

    • To a solution of racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in a suitable solvent (e.g., toluene), add pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate under reduced pressure to obtain the racemic acetate.

  • Enantioselective Hydrolysis:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Disperse the racemic 2-Acetoxy-2-(3-phenoxyphenyl)acetonitrile in the buffer.

    • Add a lipase preparation (e.g., from Alcaligenes sp. or Candida antarctica lipase B).[10]

    • Stir the mixture vigorously at a controlled temperature (e.g., 25-30 °C).

    • Monitor the progress of the hydrolysis by chiral HPLC until approximately 50% conversion is reached. The lipase will selectively hydrolyze the (S)-acetate to the (S)-alcohol.

  • Separation and Isolation:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the (S)-alcohol from the unreacted (R)-acetate using column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Enantiomeric Excess (e.e.) of (S)-alcohol >98%[10]
Typical Yield of (S)-alcohol (from racemic acetate) ~40-45%[10]
Protocol 2: Synthesis of Deltamethrin

This protocol outlines the esterification of this compound with a derivative of chrysanthemic acid to produce deltamethrin.

Workflow Diagram:

G s_alcohol This compound esterification Esterification (Toluene, Pyridine) s_alcohol->esterification acid_chloride (1R,3R)-cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride acid_chloride->esterification deltamethrin Deltamethrin esterification->deltamethrin

Caption: Synthesis of Deltamethrin.

Methodology:

  • Reaction Setup:

    • Dissolve this compound (e.g., 640 mg) in anhydrous toluene (e.g., 10 ml) in a reaction flask under an inert atmosphere.[11]

    • Cool the solution to -10 °C.[11]

  • Addition of Reagents:

    • Slowly add a solution of (1R,3R)-cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (e.g., 1.25 g) in anhydrous toluene (e.g., 2 ml).[11]

    • Subsequently, add a solution of pyridine (e.g., 0.5 ml) in toluene (e.g., 2 ml).[11]

  • Reaction and Work-up:

    • Allow the reaction mixture to stir at 20 °C for 2 hours, then maintain at 0 °C for 48 hours.[11]

    • Wash the reaction mixture with dilute hydrochloric acid, followed by a sodium bicarbonate solution.[11]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude deltamethrin by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Product Yield 2.1 g (from 640 mg of alcohol)[11]
Purity of Technical Grade Deltamethrin >98%[12]
Protocol 3: Synthesis of Esfenvalerate

This protocol describes the synthesis of esfenvalerate by esterifying this compound with (S)-2-(4-chlorophenyl)isovaleroyl chloride.

Workflow Diagram:

G s_alcohol This compound esterification Esterification (Benzene, Pyridine) s_alcohol->esterification acid_chloride (S)-2-(4-chlorophenyl)isovaleroyl chloride acid_chloride->esterification esfenvalerate Esfenvalerate esterification->esfenvalerate

Caption: Synthesis of Esfenvalerate.

Methodology:

  • Preparation of (S)-2-(4-chlorophenyl)isovaleroyl chloride:

    • Reflux (S)-2-(4-chlorophenyl)isovaleric acid with thionyl chloride in a suitable solvent (e.g., petroleum ether) for several hours.[11]

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acid chloride.

  • Esterification Reaction:

    • Dissolve this compound (e.g., 3 g) and (S)-2-(4-chlorophenyl)isovaleroyl chloride (e.g., 3.1 g) in benzene (e.g., 50 ml).[11]

    • Cool the mixture to 15 °C.[11]

    • Add a solution of pyridine in benzene dropwise.

    • Stir the mixture at 20 °C for 2 hours.[11]

  • Work-up and Purification:

    • Pour the reaction mixture into a dilute aqueous hydrochloric acid solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude esfenvalerate.

    • Purify the product by crystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Biological Activity Most active isomer of fenvalerate[3][5]
Minimum Purity 830 g/kg[3]

Mechanism of Action of Derived Pyrethroids

Pyrethroid insecticides derived from this compound, such as deltamethrin and esfenvalerate, are neurotoxins that act on the voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[13][14]

Signaling Pathway Diagram:

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Depolarization VGSC_open->VGSC_closed Repolarization prolonged_opening Prolonged Channel Opening pyrethroid Pyrethroid (e.g., Deltamethrin) pyrethroid->VGSC_open Binds to PyR1/PyR2 sites na_influx Sustained Na+ Influx prolonged_opening->na_influx hyperexcitation Neuronal Hyperexcitation na_influx->hyperexcitation paralysis Paralysis and Death hyperexcitation->paralysis

Caption: Mechanism of action of pyrethroid insecticides on VGSCs.

Detailed Mechanism:

  • Binding to Voltage-Gated Sodium Channels: Pyrethroids bind to specific sites on the α-subunit of the voltage-gated sodium channels.[7][13] Modeling studies have proposed at least two potential binding sites, termed PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[7][13][15]

  • Modification of Channel Gating: The binding of the pyrethroid molecule stabilizes the open state of the sodium channel, inhibiting its transition back to the closed or inactivated state.[14][15] This leads to a prolonged influx of sodium ions into the neuron.

  • Neuronal Hyperexcitation: The sustained sodium influx causes prolonged membrane depolarization, leading to repetitive firing of action potentials and neuronal hyperexcitation.

  • Paralysis and Death: The continuous nerve stimulation results in loss of motor coordination, paralysis, and ultimately the death of the insect.[13]

Conclusion

This compound is a cornerstone intermediate for the stereoselective synthesis of highly active pyrethroid insecticides. The protocols provided herein offer a framework for its synthesis and utilization in the production of key APIs like deltamethrin and esfenvalerate. Understanding the precise mechanism of action of these compounds on voltage-gated sodium channels is crucial for the development of new and more effective insecticides and for assessing their toxicological profiles. The detailed methodologies and data presented are intended to support researchers and professionals in the fields of drug discovery, process development, and crop protection.

References

Application Notes and Protocols for the Use of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol or (S)-3-phenoxybenzaldehyde cyanohydrin, is a critical chiral intermediate in the synthesis of modern synthetic pyrethroid insecticides. Its specific stereochemistry is paramount for the production of highly active insecticidal agents, most notably Esfenvalerate. Pyrethroids are a major class of insecticides that mimic the activity of naturally occurring pyrethrins but often have enhanced stability and potency. They function as potent neurotoxins in insects by targeting voltage-gated sodium channels.

This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound in the synthesis of stereochemically pure pyrethroids.

Stereochemistry and Insecticidal Activity

The insecticidal efficacy of many pyrethroids is highly dependent on their stereochemistry. Fenvalerate, for example, has two chiral centers, resulting in four possible stereoisomers (RR, RS, SR, and SS). The (S,S) isomer, known as Esfenvalerate, is the most biologically active against insect pests.[1] The synthesis of Esfenvalerate specifically requires the (S)-enantiomer of the cyanohydrin alcohol moiety, this compound.

Utilizing the enantiomerically pure (S)-intermediate allows for the production of insecticides with significantly higher potency at lower application rates. This enhances the product's efficacy and can reduce the environmental load compared to the racemic mixture.

Data Presentation: Comparison of Fenvalerate and Esfenvalerate

The following table summarizes the quantitative difference in the composition of the most active isomer between the racemic mixture (Fenvalerate) and the enriched product (Esfenvalerate).

AttributeFenvalerateEsfenvalerateReference
Description Racemic mixture of four stereoisomersEnriched with the most active (S,S)-isomer[1]
Content of Active (S,S)-Isomer Approximately 22-23%Approximately 84%

This significant enrichment of the active isomer in Esfenvalerate is the primary reason for its enhanced insecticidal activity and allows for lower application rates in the field.

Experimental Protocols

The following protocols are compiled from publicly available literature and patents. They provide a general methodology and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis and Resolution of this compound

This protocol involves two main stages: the synthesis of the racemic cyanohydrin and its subsequent enzymatic resolution to isolate the desired (S)-enantiomer.

Stage A: Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This stage is based on the reaction of 3-phenoxybenzaldehyde with a cyanide source.

  • Reagents:

    • 3-Phenoxybenzaldehyde

    • Acetone cyanohydrin (as a safer HCN source)

    • Anion-exchange resin (e.g., D301) as a catalyst

    • Organic solvent (e.g., Cyclohexane)

  • Procedure:

    • In a suitable reaction vessel, dissolve 3-phenoxybenzaldehyde in cyclohexane.

    • Add acetone cyanohydrin to the mixture. A common molar ratio is 2:1 of acetone cyanohydrin to the aldehyde.

    • Introduce the anion-exchange resin catalyst to initiate the transcyanation reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 55°C) until completion, monitoring the conversion of the aldehyde by a suitable method like Gas Chromatography (GC).

    • Upon completion, filter the resin catalyst from the reaction mixture.

    • The resulting solution contains the racemic cyanohydrin and can be used directly in the next stage after solvent removal if necessary.

Stage B: Enzymatic Kinetic Resolution of the Racemic Cyanohydrin Acetate

This protocol utilizes a lipase to selectively hydrolyze the acetate of the (S)-cyanohydrin, allowing for its separation from the (R)-cyanohydrin acetate.

  • Reagents:

    • Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (from Stage A)

    • Acetic anhydride or vinyl acetate (as an acylating agent)

    • Pyridine (if using acetic anhydride)

    • Immobilized Lipase (e.g., from Candida antarctica - CALB, or from Alcaligenes sp.)

    • Phosphate or Acetate Buffer (e.g., 0.2 M, pH ~5.0-5.4)

    • Organic solvent (e.g., Diisopropyl ether, Cyclohexane)

  • Procedure:

    • Acylation: First, the racemic cyanohydrin is converted to its acetate. Mix the crude racemic cyanohydrin with an acylating agent like vinyl acetate.

    • Enzymatic Reaction Setup: In a batch reactor, add the racemic cyanohydrin acetate, the chosen organic solvent, and the immobilized lipase.

    • Hydrolysis: If starting with the acetate in a buffer solution, add the lipase to the mixture of the racemic acetate and the buffer. Vigorously agitate the mixture at a controlled temperature (e.g., 30-40°C) for a set period (e.g., 20-24 hours).[2] The lipase will selectively hydrolyze the (S)-acetate to the (S)-alcohol.

    • Reaction Monitoring: Monitor the reaction progress by GC to determine the conversion rate. The goal is to reach approximately 50% conversion, which theoretically yields the (S)-alcohol and the unreacted (R)-acetate at high enantiomeric excess.

    • Work-up and Separation:

      • Filter off the immobilized enzyme for reuse.

      • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

      • The (S)-alcohol and the (R)-acetate can now be separated using column chromatography on silica gel, taking advantage of their different polarities. The alcohol is more polar than the ester.

    • Analysis: Confirm the enantiomeric excess (e.e.) of the isolated this compound using chiral HPLC or NMR with a chiral shift reagent.

Protocol 2: Synthesis of Esfenvalerate

This protocol describes the esterification of the resolved (S)-cyanohydrin with the corresponding chiral acid chloride to produce Esfenvalerate.

  • Reagents:

    • This compound (from Protocol 1)

    • (2S)-2-(4-chlorophenyl)-3-methylbutyryl chloride (the acid chloride of the "S" acid moiety)

    • A suitable base (e.g., Pyridine or Triethylamine)

    • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound in the anhydrous organic solvent.

    • Cool the solution in an ice bath.

    • Slowly add the base (e.g., pyridine) to the solution.

    • Add (2S)-2-(4-chlorophenyl)-3-methylbutyryl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

    • Work-up:

      • Quench the reaction by adding a dilute acid solution (e.g., 10% HCl).

      • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude Esfenvalerate can be purified by column chromatography on silica gel to yield the final product.

Mode of Action: Signaling Pathway

Pyrethroid insecticides, including Esfenvalerate, exert their neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.

  • Mechanism:

    • Pyrethroids bind to a specific site on the alpha-subunit of the VGSC.

    • This binding dramatically slows down the inactivation (closing) of the channel after it has been opened by a nerve impulse (depolarization).

    • The result is a prolonged influx of sodium ions (Na+) into the neuron.

    • This leads to repetitive nerve firing (hyperexcitation) and eventually nerve block, causing paralysis and death of the insect.

The α-cyano group present in Type II pyrethroids like Esfenvalerate is responsible for the particularly long channel opening times, leading to their characteristic potent insecticidal activity.

Visualizations

Experimental Workflow Diagram

G cluster_0 Protocol 1: Synthesis & Resolution cluster_1 Protocol 2: Esfenvalerate Synthesis PBA 3-Phenoxybenzaldehyde Racemic Racemic (R,S)-Cyanohydrin PBA->Racemic AC Acetone Cyanohydrin AC->Racemic Racemic_Ac Racemic (R,S)-Cyanohydrin Acetate Racemic->Racemic_Ac Acylation Resolution Enzymatic Kinetic Resolution Racemic_Ac->Resolution Enzyme Lipase (e.g., CALB) Enzyme->Resolution S_Alcohol (S)-Cyanohydrin Alcohol Resolution->S_Alcohol R_Acetate (R)-Cyanohydrin Acetate Resolution->R_Acetate Separation Chromatographic Separation S_Alcohol->Separation R_Acetate->Separation Esterification Esterification Separation->Esterification Purified (S)-Alcohol S_Acid_Cl (S)-Acid Chloride S_Acid_Cl->Esterification Esfenvalerate Esfenvalerate ((S,S)-Isomer) Esterification->Esfenvalerate

Caption: Workflow for the synthesis of Esfenvalerate.

Pyrethroid Mode of Action Diagram

G cluster_0 Insect Neuron Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Binding Binding to VGSC VGSC->Binding Pyrethroid Esfenvalerate (Pyrethroid) Pyrethroid->Binding Prolonged_Opening Channel Inactivation is Slowed / Prevented Binding->Prolonged_Opening Na_Influx Prolonged Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Repetitive Nerve Firing (Hyperexcitation) Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Pyrethroid mechanism of action on insect neurons.

References

chiral HPLC method for analyzing (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral HPLC Analysis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This method is essential for determining the enantiomeric purity of this compound, a critical aspect in pharmaceutical development and quality control.

Introduction

This compound is a chiral molecule, and its biological activity is often associated with a specific enantiomer. Therefore, a robust and reliable analytical method to separate and quantify the enantiomers is crucial. Chiral HPLC has proven to be a powerful technique for the enantioselective analysis of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability and high resolving power for a variety of chiral molecules, including cyanohydrins. This application note describes a starting method for the separation of the enantiomers of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, based on established methods for similar compounds like mandelonitrile.[1][2]

Experimental Protocol

This protocol outlines the necessary steps and conditions for the chiral HPLC analysis.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. Examples include Chiralcel® OD-H, Chiralpak® AD-H, or Chiralcel® OJ-H.[1][2] The selection of the optimal CSP is crucial for achieving baseline separation.[1]

  • Solvents: HPLC grade n-hexane and isopropanol are required for the mobile phase.

  • Sample: this compound standard and the sample to be analyzed.

Chromatographic Conditions:

A summary of the recommended starting chromatographic conditions is provided in the table below. These conditions are based on typical methods for the separation of mandelonitrile derivatives and may require optimization for the specific analyte.[1][2]

ParameterRecommended Condition
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm i.d., 5 µm particle size[1]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min[1]
Temperature Ambient (e.g., 25 °C)[1]
Detection Wavelength 220 nm or 254 nm[1]
Injection Volume 10-20 µL[1]

Sample Preparation:

  • Prepare a stock solution of the racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.

System Suitability:

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) of the peak areas for six replicate injections should be less than 2.0%.

Data Presentation

The following table summarizes the expected retention times and resolution for the enantiomers of a compound structurally similar to 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, based on data for mandelonitrile analysis using a Chiralcel® OD-H column.[1] Actual retention times for the target analyte may vary and should be determined experimentally.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-enantiomer~ 8.5\multirow{2}{*}{> 1.5}
(S)-enantiomer~ 9.8

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/Isopropanol) B Prepare Racemic Standard and Sample Solutions A->B C Filter Solutions B->C D Equilibrate HPLC System with Mobile Phase C->D E Perform System Suitability Test (Inject Racemic Standard) D->E F Inject Sample Solution E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Purity G->H

Chiral HPLC Experimental Workflow

Conclusion

This application note provides a comprehensive starting point for the development of a chiral HPLC method for the analysis of this compound. The use of a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H, with a normal-phase mobile phase is expected to provide adequate separation of the enantiomers. It is important to note that method optimization, including adjustments to the mobile phase composition and flow rate, may be necessary to achieve optimal resolution and analysis time for this specific compound. Proper system suitability testing is crucial to ensure the validity of the analytical results.

References

Application Note: Determination of Enantiomeric Excess of alpha-Hydroxy-3-phenoxybenzeneacetonitrile by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and direct method for determining the enantiomeric excess (ee) of alpha-hydroxy-3-phenoxybenzeneacetonitrile, a critical intermediate in the synthesis of several pyrethroid insecticides. The described method utilizes chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based stationary phase, offering excellent resolution of the (R) and (S) enantiomers without the need for derivatization.[1][2] This document provides comprehensive experimental protocols, system suitability parameters, and data presentation guidelines to ensure accurate and reproducible results.

Introduction

alpha-Hydroxy-3-phenoxybenzeneacetonitrile is a chiral cyanohydrin that serves as a key building block in the manufacture of important agrochemicals. The stereochemistry of this intermediate is crucial as the biological activity of the final pyrethroid products often resides in a single enantiomer. Consequently, the accurate determination of enantiomeric purity is a critical quality control step in the manufacturing process. While methods involving derivatization followed by gas or liquid chromatography exist, a direct HPLC approach offers a more streamlined and efficient workflow.[1][2] This application note presents a validated chiral HPLC method for the direct separation and quantification of the enantiomers of alpha-hydroxy-3-phenoxybenzeneacetonitrile.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralcel® OJ (250 mm x 4.6 mm I.D.).[3][4]

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.[3][4]

  • Sample: alpha-Hydroxy-3-phenoxybenzeneacetonitrile (racemic standard and samples for analysis).

  • Solvents: HPLC-grade solvents for sample preparation.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the enantiomeric separation is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Chiralcel® OJ (250 mm x 4.6 mm I.D.)
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 0.9 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic alpha-hydroxy-3-phenoxybenzeneacetonitrile in the mobile phase at a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability

Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the racemic standard solution six times. The following parameters should be monitored to ensure the system is performing adequately:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Repeatability: The relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

Data Presentation

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

A representative summary of the quantitative data obtained using the described method is presented in Table 2.

Table 2: Quantitative Data for the Chiral Separation of alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) 16.3 min[3][4]20.0 min[3][4]
Selectivity Factor (α) \multicolumn{2}{c}{1.23 (Calculated)*}

*The selectivity factor (α) was calculated as the ratio of the retention factors (k') of the two enantiomers, where k' = (t_R - t_0) / t_0. A void volume time (t_0) of 2.5 minutes was assumed for the calculation.

Visualization of Experimental Workflow

The overall workflow for the determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile is depicted in the following diagram.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_racemic Prepare Racemic Standard (1 mg/mL) filter_solutions Filter all solutions (0.45 µm) prep_racemic->filter_solutions prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->filter_solutions system_equilibration System Equilibration with Mobile Phase filter_solutions->system_equilibration system_suitability System Suitability Test (SST) (Inject Racemic Standard x6) system_equilibration->system_suitability sample_injection Inject Sample system_suitability->sample_injection If SST passes chromatogram Obtain Chromatogram sample_injection->chromatogram peak_integration Integrate Peak Areas of Enantiomers chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation

Caption: Experimental workflow for determining the enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile.

Conclusion

The chiral HPLC method described in this application note provides a reliable and direct means for determining the enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile. The use of a Chiralcel® OJ column allows for excellent separation of the enantiomers without the need for derivatization, simplifying the analytical workflow. This method is suitable for routine quality control in research, development, and manufacturing environments where the enantiomeric purity of this important intermediate is critical.

References

Application Notes and Protocols for the Crystallization of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of pyrethroid insecticides such as tau-fluvalinate, requires high purity for subsequent synthetic steps and for ensuring the desired stereospecificity of the final product.[1] Crystallization is a critical purification technique to isolate the desired (S)-enantiomer and remove impurities. These application notes provide detailed protocols for developing a robust crystallization process for this compound. The methodologies outlined are based on general principles of organic compound purification and specific properties of cyanohydrins.

Compound Information

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for the design of effective crystallization protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61826-76-4[2][3][4]
Synonyms (S)-α-Hydroxy-3-phenoxybenzeneacetonitrile, (S)-(-)-α-Cyano-3-phenoxybenzyl Alcohol, 3-Phenoxybenzaldehyde (S)-Cyanohydrin[2][4]
Molecular Formula C₁₄H₁₁NO₂[3]
Molecular Weight 225.25 g/mol [2]
Appearance Clear Pale Yellow Oil / Liquid[2][5]
Melting Point 79°C (reported for a related compound, may not be for the pure (S)-enantiomer)[1]
Boiling Point 399.8°C at 760 mmHg (Predicted)[3]
Solubility Soluble in Chloroform, DMSO[1]
Storage 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[2]

Safety Precautions

This compound is a cyanohydrin and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Cyanohydrins can be unstable and may decompose to release hydrogen cyanide gas, especially under basic conditions or upon heating.

Crystallization Method Development Workflow

The development of a suitable crystallization method is a systematic process. The following workflow provides a general guideline for researchers.

crystallization_workflow cluster_start Start cluster_screening Method Development cluster_protocols Protocols cluster_end End start Crude (S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile solvent_screening Solvent Screening start->solvent_screening method_selection Method Selection solvent_screening->method_selection single_solvent Single Solvent Recrystallization method_selection->single_solvent Good solubility difference solvent_antisolvent Solvent/Anti-solvent Crystallization method_selection->solvent_antisolvent High solubility in one, insoluble in another cooling Cooling Crystallization method_selection->cooling Soluble at high temp, in-soluble at low temp optimization Parameter Optimization (Temperature, Concentration, Cooling Rate) end Pure Crystalline Product optimization->end single_solvent->optimization solvent_antisolvent->optimization cooling->optimization single_solvent_recrystallization dissolve 1. Dissolve crude compound in minimum hot solvent cool 2. Cool solution slowly to room temperature dissolve->cool ice_bath 3. Further cool in an ice bath cool->ice_bath filter 4. Isolate crystals by filtration ice_bath->filter wash 5. Wash crystals with cold solvent filter->wash dry 6. Dry crystals under vacuum wash->dry product Pure Crystalline Product dry->product crystallization_decision_tree start Start: Crude Compound solubility_check Is compound soluble in a 'good' single solvent? start->solubility_check single_solvent Use Single Solvent Recrystallization solubility_check->single_solvent Yes high_solubility_check Is compound very soluble in a solvent and insoluble in a miscible anti-solvent? solubility_check->high_solubility_check No solvent_antisolvent Use Solvent/Anti-solvent Crystallization high_solubility_check->solvent_antisolvent Yes temp_solubility_check Is there a large difference in solubility with temperature? high_solubility_check->temp_solubility_check No cooling Use Cooling Crystallization temp_solubility_check->cooling Yes other_methods Consider other methods (e.g., evaporation) temp_solubility_check->other_methods No

References

Application Notes and Protocols for NMR Spectroscopic Analysis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific compound, this guide offers a comprehensive, generalized protocol based on standard methodologies for similar aromatic nitriles. It includes sample preparation, data acquisition parameters, and a template for data presentation. The provided workflows and logical diagrams are intended to guide researchers in their experimental design and data analysis upon obtaining the spectra.

Introduction

This compound is a chiral cyanohydrin derivative. Cyanohydrins are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Accurate structural elucidation and purity assessment are critical for their application in drug development and other research areas. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure and purity of organic molecules. This document outlines the necessary protocols for a thorough NMR analysis of this compound.

Chemical Structure

IUPAC Name: this compound Synonyms: (S)-3-Phenoxybenzaldehyde cyanohydrin, (S)-α-Cyano-3-phenoxybenzyl alcohol Molecular Formula: C₁₄H₁₁NO₂ Molecular Weight: 225.25 g/mol CAS Number: 61826-76-4

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Experimental Protocols

A generalized workflow for the NMR analysis is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Filter Filter into 5 mm NMR Tube Dissolve->Filter Shim Shim Magnet Filter->Shim Tune Tune and Match Probe Shim->Tune H1_Acq Acquire ¹H NMR Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum H1_Acq->C13_Acq FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate PeakPick Peak Picking Integrate->PeakPick ChemShift Chemical Shift Analysis PeakPick->ChemShift Multiplicity Multiplicity Analysis ChemShift->Multiplicity Coupling Coupling Constant Analysis Multiplicity->Coupling Assignment Spectral Assignment Coupling->Assignment Report Generate Report Assignment->Report

Caption: General workflow for NMR analysis.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆, and DMSO-d₆. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent.

3.2. NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard 1-pulseStandard 1-pulse with proton decoupling
Spectral Width16 ppm240 ppm
Acquisition Time2-4 s1-2 s
Relaxation Delay2-5 s2-5 s
Number of Scans16-641024-4096
Temperature298 K298 K

Data Presentation (Template)

The following tables are templates for the presentation of the NMR data. The values are hypothetical and should be replaced with experimental data.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.50-7.00m9H-Aromatic-H
5.50s1H-CH-OH
3.50s (broad)1H-OH

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.0Aromatic C-O
130.0-118.0Aromatic C-H & C-C
117.0CN
65.0CH-OH

Spectral Interpretation and Logical Relationships

The interpretation of the NMR spectra will involve the correlation of the observed signals to the molecular structure.

G cluster_structure Molecular Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals Aromatic Two Phenyl Rings H_Aromatic Multiplets in ~7.0-7.5 ppm region Aromatic->H_Aromatic C_Aromatic Multiple signals in ~118-160 ppm region Aromatic->C_Aromatic Chiral Chiral Center (CH-OH) H_Chiral Singlet/Doublet ~5.5 ppm Chiral->H_Chiral C_Chiral Signal around ~60-70 ppm Chiral->C_Chiral Nitrile Nitrile Group (CN) C_Nitrile Signal around ~115-125 ppm Nitrile->C_Nitrile Hydroxyl Hydroxyl Group (OH) H_Hydroxyl Broad Singlet (variable ppm) Hydroxyl->H_Hydroxyl

Caption: Correlation of structural features with expected NMR signals.

Interpretation Notes:

  • ¹H NMR: The aromatic protons on the two phenyl rings are expected to appear as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton (CH-OH) at the chiral center would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 5.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR: The aromatic carbons will give rise to multiple signals in the downfield region of the spectrum (approximately 118-160 ppm). The carbon of the nitrile group (CN) is expected to have a characteristic chemical shift around 115-125 ppm. The carbon of the chiral center (CH-OH) should appear in the 60-70 ppm range.

Conclusion

Application Notes and Protocols: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile as an analytical reference standard. This compound is a key intermediate and impurity in the synthesis of the pyrethroid insecticide, Deltamethrin.[1][2] Accurate quantification of this impurity is crucial for quality control and regulatory compliance in the manufacturing of Deltamethrin-containing products.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided below. This data is essential for the proper handling, storage, and use of the reference standard.

PropertyValueSource
CAS Number 61826-76-4[3][4]
Molecular Formula C₁₄H₁₁NO₂[3][4]
Molecular Weight 225.24 g/mol [5]
Appearance Clear pale yellow oil or liquid[4]
Purity Typically ≥95%[3][4]
Boiling Point 399.8 °C at 760 mmHg[3][6]
Density 1.221 g/cm³[3]
Solubility Soluble in Chloroform, DMSO[6]
Storage Conditions 2-8°C, in an amber vial under an inert atmosphere.[6] Some suppliers recommend room temperature storage.[4]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as an analytical reference standard. These should be adapted and validated by the end-user for their specific analytical instrumentation and matrix.

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for the precise quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

Procedure:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the same solvent and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.

    • Suggested concentration levels for a calibration curve could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • These solutions should be prepared fresh daily.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a general guideline for the separation and quantification of this compound in a drug substance or product. Method development and validation are required for specific applications.

ParameterRecommended Condition
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 60:40 v/v). Gradient elution may be required for complex mixtures.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 265 nm[7]
Run Time Approximately 20 minutes

System Suitability:

Before sample analysis, the chromatographic system should be evaluated to ensure it is performing adequately.

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): For six replicate injections of a standard solution, the RSD for peak area and retention time should be ≤ 2.0%.

Visualizations

Synthesis and Impurity Relationship

The following diagram illustrates the position of this compound as a key intermediate in the synthesis of Deltamethrin, highlighting its role as a potential impurity in the final active pharmaceutical ingredient (API).

G cluster_synthesis Deltamethrin Synthesis Pathway cluster_analysis Impurity Analysis 3_Phenoxybenzaldehyde 3_Phenoxybenzaldehyde Cyanohydrin_Formation Cyanohydrin_Formation 3_Phenoxybenzaldehyde->Cyanohydrin_Formation + HCN S_Hydroxyacetonitrile This compound Cyanohydrin_Formation->S_Hydroxyacetonitrile Esterification Esterification S_Hydroxyacetonitrile->Esterification + DV-acid chloride Deltamethrin_API Deltamethrin_API Esterification->Deltamethrin_API Deltamethrin_Sample Deltamethrin_Sample Deltamethrin_API->Deltamethrin_Sample Becomes Sample for QC HPLC_Analysis HPLC_Analysis Deltamethrin_Sample->HPLC_Analysis Reference_Standard This compound Reference Standard Reference_Standard->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Peak Area Comparison

Caption: Synthesis of Deltamethrin and the role of the reference standard.

Analytical Workflow for Impurity Quantification

This workflow outlines the logical steps for using the this compound reference standard for the quantification of this impurity in a sample.

G Start Start Prepare_Stock_Solution Prepare Reference Standard Stock Solution Start->Prepare_Stock_Solution Prepare_Sample_Solution Prepare Test Sample Solution Start->Prepare_Sample_Solution Prepare_Working_Standards Prepare Working Standard Solutions (Calibration Curve) Prepare_Stock_Solution->Prepare_Working_Standards HPLC_Analysis Perform HPLC Analysis of Standards and Sample Prepare_Working_Standards->HPLC_Analysis Prepare_Sample_Solution->HPLC_Analysis Generate_Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC_Analysis->Generate_Calibration_Curve Quantify_Impurity Quantify Impurity in Sample using Calibration Curve HPLC_Analysis->Quantify_Impurity Generate_Calibration_Curve->Quantify_Impurity Report_Results Report_Results Quantify_Impurity->Report_Results

Caption: Workflow for impurity quantification using a reference standard.

References

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This compound , also known as (S)-3-phenoxybenzaldehyde cyanohydrin, is a critical chiral building block in the synthesis of several commercially important agrochemicals. Its significance lies in its stereochemistry; the (S)-configuration at the cyanohydrin carbon is essential for the high insecticidal activity of specific synthetic pyrethroids.

Pyrethroids are a major class of insecticides structurally based on natural pyrethrins. The introduction of the α-cyano group in molecules like fenvalerate dramatically increases their potency. However, fenvalerate contains two stereocenters, leading to four possible stereoisomers. It has been demonstrated that the insecticidal activity resides almost exclusively in the isomer with the (S) configuration at the α-carbon of the alcohol moiety, which is derived from this compound.[1] Consequently, the synthesis of enantiomerically pure pyrethroids, such as esfenvalerate (the S,S-isomer of fenvalerate), relies on the availability of this high-purity chiral intermediate.[1][2]

This building block is primarily used as the alcohol component in the esterification reaction that forms the final pyrethroid product. Key insecticides synthesized using this intermediate include Esfenvalerate, Deltamethrin, Tau-fluvalinate, and Flumethrin.[3][4][5]

Key Synthetic Applications

The primary application of this compound is in the synthesis of Type II pyrethroid insecticides. The general synthetic route involves two key steps:

  • Enantioselective Synthesis of the Cyanohydrin : The asymmetric addition of a cyanide source to 3-phenoxybenzaldehyde to create the chiral center.

  • Esterification : Coupling of the (S)-cyanohydrin with a suitable carboxylic acid or its activated derivative.

Below is a diagram illustrating the general workflow for the synthesis of a target pyrethroid molecule using this building block.

G cluster_0 Step 1: Chiral Building Block Synthesis cluster_1 Step 2: Pyrethroid Synthesis A 3-Phenoxybenzaldehyde C (S)-2-Hydroxy-2- (3-phenoxyphenyl)acetonitrile A->C Chiral Catalyst (e.g., Hydroxynitrile Lyase) B HCN Source (e.g., KCN/Acid, HCN) B->C E Target Pyrethroid (e.g., Esfenvalerate) C->E Esterification (e.g., DCC/DMAP or Acid Chloride) D Pyrethroid Acid Moiety (e.g., (S)-2-(4-Chlorophenyl) -3-methylbutanoic acid) D->E

Synthetic workflow from starting materials to a target pyrethroid.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the highly enantioselective synthesis of the title compound from 3-phenoxybenzaldehyde using a hydroxynitrile lyase (HNL) enzyme, which ensures the formation of the desired (S)-enantiomer. This method avoids the need for resolving a racemic mixture.

Materials:

  • 3-Phenoxybenzaldehyde

  • Hydroxynitrile lyase (HNL) enzyme preparation (e.g., from Manihot esculenta or Pichia pastoris)[6][7]

  • Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) (EXTREME CAUTION: HCN is highly toxic)

  • Citric acid buffer (e.g., 0.1 M, pH 4.0-5.5)[3][7]

  • Methyl tert-butyl ether (MTBE) or Di-isopropyl ether (DIPE)[6][7]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel with stirring capability, preferably in a well-ventilated fume hood.

Procedure (based on a biphasic system):

  • Prepare the aqueous phase by dissolving the HNL enzyme preparation in the citric acid buffer (pH 5.5) in the reaction vessel.[3]

  • Prepare the organic phase by dissolving 3-phenoxybenzaldehyde (1 equivalent) in MTBE.

  • Add the organic phase to the aqueous enzyme solution to create a biphasic system.

  • Commence vigorous stirring (e.g., 500-950 rpm) at a controlled temperature (e.g., 15°C) to create an emulsion.[7]

  • Slowly add a solution of KCN in water or liquid HCN (e.g., 1.8 equivalents) to the stirred emulsion over a period of 30 minutes.[7] Caution: Acidic buffer will react with KCN to generate HCN gas in situ. This step must be performed in a high-efficiency fume hood.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) by sampling the organic phase.

  • Once the reaction is complete (typically within a few hours to 24 hours), cease stirring and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with a fresh portion of MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be purified further if necessary, though high purity is often achieved directly. Purity and enantiomeric excess (e.e.) should be determined by chiral GC or HPLC.

Protocol 2: Synthesis of Esfenvalerate via Esterification

This protocol provides a representative method for the esterification of this compound with (S)-2-(4-chlorophenyl)-3-methylbutanoic acid to produce Esfenvalerate. This procedure is an adaptation of a standard Steglich esterification.

Materials:

  • This compound (1 equivalent)

  • (S)-2-(4-chlorophenyl)-3-methylbutanoic acid (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)[8]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous acetonitrile or dichloromethane (DCM) as solvent[8]

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound, (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, and DMAP in anhydrous acetonitrile.

  • Cool the stirred solution in an ice bath (0°C).

  • Add EDC (or DCC) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • If using EDC, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude esfenvalerate by column chromatography on silica gel.

Quantitative Data

The efficiency of the synthesis of the chiral building block is paramount. The following table summarizes results from various enzymatic systems for producing (S)-3-phenoxybenzaldehyde cyanohydrin.

Table 1: Performance of Different Catalytic Systems for (S)-Cyanohydrin Synthesis

Catalyst/EnzymeSubstrateSolvent SystempHConversion (%)Enantiomeric Excess (e.e., %)Reference
Manihot esculenta HNL3-PhenoxybenzaldehydeBiphasic (MTBE/Water)>68597[6]
Sorghum vulgare HNL3-PhenoxybenzaldehydeBiphasic-9396[6]
Hevea brasiliensis HNL3-PhenoxybenzaldehydeWater5.5-99[3]
Pichia pastoris Hnl3-PhenoxybenzaldehydeBiphasic (MTBE/Water)4.0-4.592.790.6[7]

The logical importance of isolating the (S)-enantiomer is highlighted in the diagram below, which shows how resolution or direct asymmetric synthesis is employed to access the active component for pyrethroid production.

G cluster_0 Starting Point cluster_2 Products cluster_3 Final Application Racemic Racemic (R/S)-Cyanohydrin Mixture Res Kinetic Resolution (e.g., Lipase-catalyzed hydrolysis of acetate) Racemic->Res Separation S_iso (S)-Cyanohydrin (Active Building Block) Res->S_iso R_iso (R)-Cyanohydrin or (R)-Acetate (Byproduct/Recycled) Res->R_iso Asym Direct Asymmetric Synthesis (e.g., HNL-catalyzed hydrocyanation) Asym->S_iso Direct Pyrethroid Synthesis of High-Potency Pyrethroids (e.g., Esfenvalerate) S_iso->Pyrethroid

Logical pathways to obtain the key (S)-enantiomer building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the production of synthetic pyrethroids. The following information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using enzymatic methods with hydroxynitrile lyases (HNLs).

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Suboptimal Reaction Conditions Temperature, reaction time, and pH are critical parameters. For enzymatic reactions, ensure the pH of the aqueous phase is optimized for the specific hydroxynitrile lyase (HNL) being used. While lower pH values (around 5) can suppress the non-enzymatic background reaction, some (S)-selective HNLs from Manihot esculenta have shown excellent conversion and enantiomeric excess at a pH above 6.[1][2][3][4] Reaction temperature should also be controlled, as higher temperatures can lead to enzyme denaturation and an increase in the rate of the non-selective chemical reaction.[2]
Poor Substrate Quality or Incorrect Stoichiometry Ensure the purity of the starting material, 3-phenoxybenzaldehyde. Impurities can inhibit the enzyme or lead to side reactions. Verify the molar ratio of the cyanide source to the aldehyde. An insufficient amount of the cyanide source will result in incomplete conversion.
Enzyme Inactivation Improper storage or handling can lead to a loss of enzyme activity. Store the hydroxynitrile lyase according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. The presence of certain organic solvents can also destabilize the enzyme.
Inefficient Mixing in Biphasic Systems In a two-phase system (aqueous buffer and organic solvent), vigorous stirring is essential to ensure efficient mass transfer of the substrate and product between the two phases.[5] The formation of an emulsion is often desirable to maximize the interfacial area.[5]
Product Degradation The cyanohydrin product can be unstable and may decompose back to the starting aldehyde and hydrogen cyanide, especially under basic conditions. It is crucial to work up the reaction promptly and consider in situ protection of the hydroxyl group if product instability is a concern.

Issue 2: Low Enantiomeric Excess (e.e.) of the (S)-enantiomer

Potential Cause Recommended Solution
Competing Non-Enzymatic Reaction The chemical addition of cyanide to the aldehyde is not stereoselective and leads to a racemic mixture. This background reaction is base-catalyzed and can be suppressed by lowering the pH of the reaction medium, typically to a range of 4-5.[2] Using a two-phase system where the enzyme is in the aqueous buffer and the substrate/product are in an organic solvent also helps to minimize the non-enzymatic reaction.[6]
Incorrect Choice of Enzyme Ensure that you are using an (S)-selective hydroxynitrile lyase. Different HNLs exhibit different substrate specificities and enantioselectivities.
Suboptimal Solvent System The choice of organic solvent in a biphasic system can significantly impact enantioselectivity. Solvents like methyl tert-butyl ether (MTBE) and diisopropyl ether have been used successfully in HNL-catalyzed reactions. The use of water-miscible organic solvents should be approached with caution as they can destabilize the enzyme and may not effectively suppress the background reaction.
Racemization of the Product The chiral center of the cyanohydrin can be prone to racemization, especially under non-optimal pH conditions. Prompt work-up and analysis after the reaction is complete are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high enantioselectivity?

A1: The most common and effective method for achieving high enantioselectivity is through enzymatic synthesis using an (S)-selective hydroxynitrile lyase (HNL).[1][2][3][5][4] These enzymes catalyze the asymmetric addition of a cyanide donor to 3-phenoxybenzaldehyde.

Q2: What are the key parameters to control in an HNL-catalyzed synthesis to maximize yield and enantioselectivity?

A2: The critical parameters to control are pH, temperature, solvent system, and substrate-to-cyanide ratio. A slightly acidic pH (around 4-5.5) is often used to minimize the non-selective chemical reaction, though some enzymes perform well at higher pHs.[2] Low temperatures are also beneficial for reducing the background reaction rate.[2] A biphasic system with a water-immiscible organic solvent is generally preferred.

Q3: What are some common side reactions or byproducts in this synthesis?

A3: The primary side product is the (R)-enantiomer of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, which is formed through the non-catalyzed, racemic reaction. Another potential side reaction, especially with aromatic aldehydes like 3-phenoxybenzaldehyde, is the benzoin condensation.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the organic phase and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow you to determine both the conversion of the starting material and the enantiomeric excess of the product.

Q5: What is a suitable method for purifying the final product?

A5: After the reaction, the organic phase should be separated, dried, and the solvent removed. The crude product can then be purified using techniques such as column chromatography on silica gel or crystallization. For the starting material 3-phenoxybenzaldehyde, purification can be achieved by forming a bisulfite adduct, which can be isolated and then decomposed to yield the pure aldehyde.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Biphasic System

This protocol is a generalized procedure based on common practices in HNL-catalyzed cyanohydrin synthesis.[5]

Materials:

  • 3-Phenoxybenzaldehyde

  • (S)-selective Hydroxynitrile Lyase (HNL)

  • Potassium cyanide (KCN) or another suitable cyanide source

  • Citrate buffer (e.g., 0.1 M, pH 4.5)

  • Methyl tert-butyl ether (MTBE) or another suitable water-immiscible organic solvent

  • Stirred reaction vessel

Procedure:

  • Set up a stirred reaction vessel with temperature control.

  • Add the aqueous citrate buffer and the organic solvent (e.g., MTBE) to the vessel to create a two-phase system.

  • Dissolve the 3-phenoxybenzaldehyde in the organic phase.

  • Add the (S)-selective HNL to the aqueous phase.

  • Prepare a solution of the cyanide source (e.g., KCN in the aqueous buffer).

  • With vigorous stirring to create an emulsion, slowly add the cyanide solution to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 25°C) and continue vigorous stirring.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing by chiral HPLC or GC for conversion and enantiomeric excess.

  • Once the reaction is complete, stop the stirring and allow the phases to separate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Effect of pH on the Enzymatic Synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin using Manihot esculenta HNL (MeHNL) [1][2][3][5][4]

pHConversion (%)Enantiomeric Excess (e.e.) (%) (S)
>6 (Wild Type MeHNL)Excellent97
>6 (MeHNL-W128A mutant)Higher activity85

Table 2: Comparison of a Patented Enzymatic Process with a Literature Method for (S)-3-phenoxybenzaldehyde cyanohydrin Synthesis [5]

MethodEnantiomeric Excess (e.e.) (%) (S)Yield (%)
Patented Emulsion Process999 (in this specific comparison)
Literature Method (aqueous citric acid buffer)90.692.7 (conversion)

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up & Purification prep_substrate Prepare Substrate Solution (3-phenoxybenzaldehyde in organic solvent) combine Combine Reactants in Vessel (Biphasic System) prep_substrate->combine prep_enzyme Prepare Enzyme Solution (HNL in aqueous buffer) prep_enzyme->combine prep_cyanide Prepare Cyanide Source Solution prep_cyanide->combine stir Vigorous Stirring at Controlled Temperature combine->stir monitor Monitor Reaction Progress (Chiral HPLC/GC) stir->monitor separate Phase Separation monitor->separate Reaction Complete extract Extract Aqueous Phase separate->extract dry Dry Organic Phase extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify Crude Product (Column Chromatography) evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_ee Low Enantioselectivity Troubleshooting start Low Yield or Low Enantioselectivity check_conditions Check Reaction Conditions (pH, Temp, Time) start->check_conditions check_background Suppress Non-Enzymatic Reaction (check pH) start->check_background check_reagents Check Reagent Quality & Stoichiometry check_conditions->check_reagents check_enzyme Check Enzyme Activity check_reagents->check_enzyme check_mixing Ensure Efficient Mixing check_enzyme->check_mixing check_enzyme_selectivity Verify (S)-selective HNL check_background->check_enzyme_selectivity check_solvent Optimize Solvent System check_enzyme_selectivity->check_solvent check_racemization Minimize Product Racemization check_solvent->check_racemization

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Enantiomeric Excess (e.e.) in Enzymatic Resolution

Q: My enzymatic resolution of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is resulting in a low enantiomeric excess for the desired (S)-enantiomer. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common issue and can often be attributed to a competing non-enzymatic racemic reaction. Here are the primary factors to investigate and optimize:

  • pH Control: This is the most critical parameter. The non-enzymatic formation of the racemic cyanohydrin is favored at higher pH. To suppress this background reaction, it is crucial to maintain a stable, acidic pH, typically between 4.0 and 5.5.[1][2]

  • Temperature: Elevated temperatures can increase the rate of the non-enzymatic reaction more than the enzymatic one, leading to a decrease in e.e.[1] An optimal temperature for achieving high enantiomeric excess is often around 25-30°C.[1][3]

  • Enzyme Loading: If other parameters are optimized, a low enzyme concentration may not be sufficient to outcompete the background reaction. Consider increasing the enzyme loading.[1]

  • Substrate Quality: Impurities in the starting material, 3-phenoxybenzaldehyde, can inhibit the enzyme. Use freshly distilled or high-purity aldehyde. Oxidized benzaldehyde, containing benzoic acid, can alter the pH and negatively impact enzyme activity.[1]

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times might lead to the degradation of the product or a shift in equilibrium, potentially affecting the e.e.

Issue 2: Low Conversion and Yield

Q: I am observing high enantioselectivity, but the overall yield of this compound is very low. What could be the problem?

A: Low conversion with high e.e. suggests that the enzymatic reaction is proceeding selectively but is either slow or incomplete. Consider the following:

  • Enzyme Activity/Inactivation: The enzyme may have low activity or could be inactivated by components in the reaction mixture. Ensure the enzyme is properly stored and handled. Some enzymes can be inhibited by high substrate concentrations.[2]

  • Reaction Equilibrium: The formation of cyanohydrins is a reversible reaction.[1] The product can dissociate back to the aldehyde and cyanide. To drive the equilibrium towards the product, consider using a two-phase system where the product is continuously extracted into an organic phase.[2]

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the conversion over time using a suitable analytical method like HPLC or GC.[2]

  • Cyanide Source: Ensure an adequate and stable source of cyanide is available throughout the reaction. In situ generation of HCN from a salt like KCN in a buffered system is a common approach.[2]

Issue 3: Product Degradation

Q: My purified this compound appears to be degrading over time. What causes this instability and how can I prevent it?

A: Cyanohydrins are known to be unstable and can decompose back to the corresponding aldehyde (3-phenoxybenzaldehyde) and hydrogen cyanide.[4] This degradation is often base-catalyzed.

  • Stabilization: To prevent degradation, it is crucial to protect the hydroxyl group. This can be achieved by immediate acylation (e.g., with acetic anhydride) after synthesis to form the more stable O-acetylcyanohydrin.[4]

  • Storage: Store the purified compound under acidic conditions or in a freezer to minimize decomposition. One patent suggests adding a small amount of an acid like citric acid or boric acid as a stabilizer.

  • pH during Workup: During the extraction and purification process, maintain a slightly acidic pH to prevent base-catalyzed decomposition.

Issue 4: Difficulty with Purification by Recrystallization

Q: I am struggling to purify this compound by recrystallization. It either oils out or the purity does not improve significantly. What should I do?

A: this compound is often a clear pale yellow oil at room temperature, which can make recrystallization challenging.[5]

  • Derivative Formation: Consider converting the cyanohydrin to a solid derivative before recrystallization. For example, acylation of the hydroxyl group can yield a more crystalline compound.

  • Solvent Selection: If attempting to recrystallize the cyanohydrin directly, careful solvent screening is essential. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic compounds, solvents like toluene, hexane, or ethanol, or mixtures thereof, can be effective.[6][7] Start by testing the solubility of a small sample in various solvents.

  • Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling, such as in an ice bath, can cause the compound to oil out or trap impurities. Allow the solution to cool slowly to room temperature before further cooling.

  • Seeding: If you have a small amount of pure solid, you can use it as a seed crystal to induce crystallization.

Quantitative Data Summary

The following tables summarize typical results obtained during the enzymatic synthesis and purification of this compound, providing a benchmark for experimental outcomes.

Table 1: Enzymatic Synthesis Performance

Enzyme SourceSubstrateReaction SystemConversion (%)Enantiomeric Excess (e.e., %)Reference
Hevea brasiliensis (Hnl)3-PhenoxybenzaldehydeWater, pH 5.5, 15°C99Not specified[8]
Pichia pastoris (recombinant Hnl)m-PhenoxybenzaldehydeMTBE/Aqueous buffer9798[9]
Pichia pastoris (recombinant Hnl)m-PhenoxybenzaldehydeAqueous citric acid buffer (pH 4.0-4.5)999[9]
Pichia pastoris (recombinant Hnl)m-PhenoxybenzaldehydeMTBE/Aqueous buffer92.790.6[9]

Table 2: Chiral HPLC Analysis Parameters

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Note
Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)n-Hexane/2-Propanol (90:10, v/v)1.0220Add 0.1% TFA for acidic compounds
Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)n-Hexane/Ethanol (90:10, v/v)1.0220Add 0.1% DEA for basic compounds

Experimental Protocols

Protocol 1: Work-up and Extraction after Enzymatic Resolution

This protocol describes the general procedure for isolating the crude this compound after enzymatic synthesis in a biphasic system.

  • Phase Separation: Once the reaction has reached the desired conversion (as monitored by HPLC or GC), stop the stirring and allow the aqueous and organic layers to separate in a separatory funnel.[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer one or more times with a fresh portion of the organic solvent (e.g., MTBE or ethyl acetate) to recover any remaining product.[2]

  • Combine and Wash: Combine all organic layers. To neutralize any remaining base and stabilize the product, wash the combined organic phase with a dilute acidic solution (e.g., 1% citric acid solution), followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of this compound using chiral HPLC.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are often effective for separating enantiomers of aromatic compounds.[10]

  • Mobile Phase Selection: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[10] A typical starting point is a 90:10 (v/v) mixture. Modifiers such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (typically 0.1%) can be added to improve peak shape and resolution.[10]

  • Method Development: Inject a small amount of the racemic mixture to determine the retention times of the two enantiomers and to assess the resolution. Optimize the mobile phase composition to achieve baseline separation.

  • Preparative HPLC: Once an optimal analytical method is developed, it can be scaled up to a preparative scale for purification. This involves using a larger diameter column and injecting larger volumes of the sample.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired (S)-enantiomer. Analyze the purity and enantiomeric excess of the collected fractions using the analytical HPLC method.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Recrystallization Procedure

This protocol outlines a general approach to recrystallization that can be adapted for this compound, potentially after conversion to a solid derivative.

  • Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Suitable solvents for aromatic compounds include toluene, ethanol, ethyl acetate, or hexane, or mixtures of these.[6][7] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, you can further cool it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis synthesis Enzymatic Resolution of rac-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile phase_sep Phase Separation (Aqueous/Organic) synthesis->phase_sep Reaction Mixture extraction Extraction with Organic Solvent phase_sep->extraction wash Wash with Acid and Brine extraction->wash dry Drying over Anhydrous Salt wash->dry concentrate Solvent Removal dry->concentrate hplc Chiral HPLC Purification concentrate->hplc Crude Product recrystallization Recrystallization concentrate->recrystallization Crude Product purity_check Purity & e.e. Determination (HPLC/GC) hplc->purity_check recrystallization->purity_check final_product This compound (Pure) purity_check->final_product Meets Specifications

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Enantiomeric Excess (e.e.) cause1 Competing Racemic Background Reaction start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Substrate Quality start->cause3 cause4 Low Enzyme Activity/Loading start->cause4 sol1 Maintain Acidic pH (4.0 - 5.5) cause1->sol1 cause2->sol1 sol2 Optimize Temperature (25 - 30°C) cause2->sol2 sol3 Use High-Purity 3-Phenoxybenzaldehyde cause3->sol3 sol4 Increase Enzyme Concentration cause4->sol4 goal High Enantiomeric Excess sol1->goal sol2->goal sol3->goal sol4->goal

Caption: Troubleshooting guide for low enantiomeric excess.

References

Technical Support Center: Chiral Separation of 3-Phenoxybenzaldehyde Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-phenoxybenzaldehyde cyanohydrin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis, resolution, and analysis of 3-phenoxybenzaldehyde cyanohydrin enantiomers.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Synthesis

Q: My enzymatic synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin using a hydroxynitrile lyase (HNL) is resulting in low enantiomeric excess. What are the potential causes and how can I improve the ee?

A: Low enantiomeric excess in HNL-catalyzed cyanohydrin synthesis is often due to a competing non-enzymatic reaction that produces a racemic mixture. To achieve a high ee, the enzymatic reaction rate must significantly exceed the non-enzymatic rate.[1] Here are several factors to investigate:

  • pH: The non-enzymatic addition of HCN to aldehydes is base-catalyzed. Operating at a lower pH can suppress this side reaction. For many HNLs, a pH range of 3-5 is optimal to minimize the chemical reaction.[1]

  • Temperature: Lowering the reaction temperature (e.g., below 10°C) can also help to suppress product racemization and decomposition.[1]

  • Solvent System: Using a biphasic system, with the enzyme in an aqueous buffer and the substrate/product in an immiscible organic solvent, can be highly effective. This setup can enhance efficiency, prevent inhibition, and simplify downstream processing.[1] Suitable organic solvents include di-isopropyl ether (DIPE) and methyl tert-butyl ether (MTBE).

  • Enzyme Choice and Immobilization: The choice of HNL is critical. Different HNLs exhibit varying enantioselectivity and stability. Enzyme immobilization can improve stability and reusability.

  • Substrate and HCN Concentration: Optimizing the concentrations of 3-phenoxybenzaldehyde and the cyanide source (e.g., HCN or KCN) is crucial. High substrate concentrations can sometimes lead to enzyme inhibition.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) check_pH Is the pH of the aqueous phase between 3 and 5? start->check_pH adjust_pH Adjust pH to 3-5 using a suitable buffer (e.g., citrate). check_pH->adjust_pH No check_temp Is the reaction temperature below 10°C? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Lower temperature to <10°C. check_temp->adjust_temp No check_solvent Are you using a biphasic system? check_temp->check_solvent Yes adjust_temp->check_solvent use_biphasic Implement a biphasic system (e.g., buffer/DIPE). check_solvent->use_biphasic No optimize_conc Optimize substrate and HCN concentrations. check_solvent->optimize_conc Yes use_biphasic->optimize_conc end_node Improved Enantiomeric Excess optimize_conc->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Decomposition of Cyanohydrin During Chiral HPLC Analysis

Q: I'm observing peak tailing, broad peaks, or the appearance of the 3-phenoxybenzaldehyde peak in my chiral HPLC analysis of the cyanohydrin. Is my product decomposing?

A: Yes, unprotected cyanohydrins are known to be unstable and can decompose back to the corresponding aldehyde and hydrogen cyanide, especially during HPLC analysis.[2] This decomposition can be influenced by the mobile phase composition and temperature.

  • Mobile Phase: The use of alcohols like methanol or ethanol in the mobile phase can promote decomposition.

  • Solution: To prevent decomposition, you can either derivatize the cyanohydrin or acidify the mobile phase.

    • Acidification: Adding a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase can stabilize the cyanohydrin.[2]

    • Derivatization: Protecting the hydroxyl group of the cyanohydrin, for example, by silylation (e.g., with TBDMS or TBDPS), can form a more stable compound for analysis. However, this adds extra steps to the workflow.

Chiral HPLC Analysis Workflow

G start Prepare Cyanohydrin Sample for HPLC direct_injection Direct Injection start->direct_injection derivatization Derivatization (e.g., Silylation) start->derivatization analysis_direct Chiral HPLC Analysis (Acidified Mobile Phase) direct_injection->analysis_direct analysis_derivatized Chiral HPLC Analysis (Normal Phase) derivatization->analysis_derivatized check_stability Decomposition Observed? (e.g., aldehyde peak) analysis_direct->check_stability data_analysis Data Analysis (Calculate ee and Conversion) analysis_derivatized->data_analysis check_stability->derivatization Yes check_stability->data_analysis No

Caption: Workflow for chiral HPLC analysis of cyanohydrins.

Issue 3: Poor Resolution in Enzymatic Kinetic Resolution

Q: My enzymatic kinetic resolution of racemic 3-phenoxybenzaldehyde cyanohydrin using a lipase is showing poor separation of enantiomers (low conversion and/or low ee). How can I improve this?

A: Inefficient kinetic resolution can be due to several factors related to the enzyme, substrate, and reaction conditions.

  • Enzyme: The choice of lipase is crucial. Lipases from different sources will exhibit different activities and enantioselectivities. Immobilized lipases, such as Candida antarctica lipase B (CALB), often show enhanced stability and performance.[3]

  • Acyl Donor: The nature of the acyl donor in a transesterification reaction can significantly impact the reaction rate and selectivity. Common acyl donors include vinyl acetate and isopropenyl acetate.

  • Solvent: The choice of organic solvent is critical. Nonpolar solvents like hexane or toluene are often preferred.

  • Water Content: The amount of water in the system can affect lipase activity. Anhydrous conditions are generally required, but a trace amount of water may be necessary for enzyme function.

  • Temperature: Temperature affects both the reaction rate and enzyme stability. Optimization is key.

  • Microwave Irradiation: The use of microwave radiation has been shown to dramatically reduce reaction times (from 24 hours to 2 hours in one study) while maintaining high selectivity in the lipase-catalyzed resolution of cyanohydrins.[3]

Frequently Asked Questions (FAQs)

Q1: What is 3-phenoxybenzaldehyde cyanohydrin and why is its chiral separation important?

A1: 3-Phenoxybenzaldehyde cyanohydrin is a chiral molecule that serves as a key intermediate in the synthesis of several commercially important pyrethroid insecticides.[4] The different enantiomers, (S) and (R), can exhibit different biological activities. Therefore, producing the desired enantiomerically pure form is crucial for the efficacy and specificity of the final product. For instance, the (S)-enantiomer is a precursor for active ingredients in several insecticides.[5]

Q2: What are the main methods for the chiral separation of 3-phenoxybenzaldehyde cyanohydrin?

A2: The primary methods include:

  • Enantioselective Synthesis: Using a chiral catalyst, such as a hydroxynitrile lyase (HNL) enzyme, to directly produce one enantiomer from 3-phenoxybenzaldehyde and a cyanide source.[1]

  • Enzymatic Kinetic Resolution: Starting with a racemic mixture of the cyanohydrin and using an enzyme, typically a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[3][5]

  • Chiral Chromatography: Using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture.[6][7]

Q3: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of 3-phenoxybenzaldehyde cyanohydrin?

A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are widely used and have demonstrated broad applicability for a range of chiral compounds, including those similar in structure to 3-phenoxybenzaldehyde cyanohydrin.[6] The selection of the specific column and mobile phase often requires some screening and optimization.[7]

Q4: How can I monitor the progress of an enzymatic resolution reaction?

A4: The progress of the reaction, in terms of both conversion and enantiomeric excess of the substrate and product, can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by chiral HPLC.[4] This allows for the determination of when the optimal separation has been achieved (typically at around 50% conversion for a kinetic resolution).

Quantitative Data Summary

Table 1: Conditions for Enzymatic Synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin

Enzyme SourcepHTemperature (°C)Organic SolventConversion (%)Enantiomeric Excess (ee, %)Reference
Pichia pastoris Hnl4.0-4.5N/AMTBE999[8]
Sorghum vulgare HNLN/AN/ABiphasic9396[1]
Manihot esculenta HNLHigh pHN/ABiphasic8597[1]

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-Cyanohydrins

LipaseMethodReaction Time (h)Conversion (%)Product ee (%)Reference
Candida antarctica (CALB)Orbital Shaking2450-56up to 92[3]
Candida antarctica (CALB)Microwave Radiation250-56up to 92[3]

Experimental Protocols

Protocol 1: General Procedure for HNL-Catalyzed Synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin in a Biphasic System

  • Enzyme Solution Preparation: Prepare an aqueous buffer solution (e.g., 0.1 M citrate buffer) at the desired pH (e.g., pH 4.5). Dissolve or suspend the hydroxynitrile lyase (HNL) in this buffer.

  • Reaction Setup: In a jacketed reaction vessel maintained at a controlled temperature (e.g., 5°C), add the enzyme-containing aqueous buffer.

  • Substrate Addition: Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). Dissolve the 3-phenoxybenzaldehyde in the organic solvent and add it to the reaction vessel.

  • Initiation of Reaction: Begin vigorous stirring to create an emulsion. Slowly add the cyanide source (e.g., liquid HCN or a solution of KCN/NaCN).

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic and aqueous phases. The product-containing organic phase can be washed (e.g., with brine), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the crude (S)-3-phenoxybenzaldehyde cyanohydrin.

Protocol 2: Chiral HPLC Analysis of 3-Phenoxybenzaldehyde Cyanohydrin

  • Column: Select a suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase: Prepare a mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).

  • Stabilization: To prevent on-column decomposition of the cyanohydrin, add 0.1% (v/v) of an acid, such as trifluoroacetic acid (TFA), to the mobile phase.

  • Instrumentation Setup: Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25°C). Set the UV detector to an appropriate wavelength to detect both the aldehyde and the cyanohydrin.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess based on the peak areas.

References

stability and degradation pathways of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under controlled conditions. Several suppliers suggest storing the material at room temperature, while others recommend refrigeration (2-8°C) or even colder temperatures (<-15°C) in an amber vial under an inert atmosphere.[1][2][3] For long-term storage, it is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Always refer to the product-specific information provided by the supplier.

Q2: What is the appearance and physical form of this compound?

A2: this compound is typically a clear pale yellow oil or a liquid.[2]

Q3: What safety precautions should be taken when handling this compound?

A3: It is crucial to avoid contact with skin, eyes, and clothing.[1] Ingestion and inhalation should also be avoided.[1] When handling, it is recommended to use personal protective equipment (PPE) such as chemical-resistant gloves, protective eyeglasses or chemical safety goggles, and a respirator if necessary.[1] Work should be conducted in a well-ventilated area, and a safety shower and eye wash station should be accessible.[1]

Q4: Is this compound soluble in common laboratory solvents?

A4: While specific solubility data is limited in the provided search results, one source suggests solubility in chloroform and DMSO.[5] For analytical purposes such as HPLC, it is often dissolved in acetonitrile.[6]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during HPLC analysis.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: this compound contains a cyanohydrin functional group, which can be susceptible to degradation. Potential degradation pathways include hydrolysis of the nitrile group to a carboxylic acid or amide, or elimination of hydrogen cyanide to form the corresponding aldehyde (3-phenoxybenzaldehyde). The presence of acidic or basic conditions, as well as elevated temperatures, can promote these degradation pathways. Ensure that the mobile phase and sample diluent have a neutral or slightly acidic pH. Avoid prolonged storage of solutions at room temperature.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Use HPLC-grade solvents and thoroughly clean all glassware. Running a blank injection (injecting only the mobile phase) can help identify if the contamination is from the HPLC system or the solvents.

  • Possible Cause 3: Residual hydrogen cyanide (HCN) in acetonitrile.

    • Troubleshooting Step: Residual HCN in acetonitrile can sometimes react with components of the sample or mobile phase, leading to artifact peaks.[7] Using fresh, high-quality acetonitrile can help mitigate this issue.

Issue 2: The compound appears to be unstable during experimental workup.

  • Possible Cause 1: pH sensitivity.

    • Troubleshooting Step: Cyanohydrins can be unstable under basic conditions, reverting to the corresponding aldehyde and cyanide. Maintain a neutral or slightly acidic pH during extractions and other workup procedures.

  • Possible Cause 2: Thermal instability.

    • Troubleshooting Step: Avoid excessive heat during experimental procedures such as solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.

Quantitative Data Summary

ParameterValueSource(s)
Molecular FormulaC₁₄H₁₁NO₂[2][8][9][10]
Molecular Weight~225.24 g/mol [2][8][9][10]
Purity≥95%[8]
Storage TemperatureRoom temperature, 2-8°C, or <-15°C[1][2][3][8]
AppearanceClear Pale Yellow Oil / Liquid[2]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for determining the purity of this compound. Method optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • HPLC-grade acetonitrile and water

    • Formic acid (or other suitable buffer)

    • This compound reference standard

    • Volumetric flasks, pipettes, and autosampler vials

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Filter and degas the mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

    • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient elution can be used, for example:

      • 0-20 min: 50% B to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% B to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: The phenoxy group provides a chromophore; a wavelength around 220 nm or 270 nm can be a good starting point. A diode array detector can be used to determine the optimal wavelength.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the blank (mobile phase), followed by the standard solution and the sample solution.

    • The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (area percent method).

Visualizations

degradation_pathways main This compound hydrolysis_amide Amide Intermediate main->hydrolysis_amide Hydrolysis (H₂O, H⁺/OH⁻) elimination_aldehyde 3-Phenoxybenzaldehyde main->elimination_aldehyde Elimination (Base/Heat) hcn Hydrogen Cyanide main->hcn + HCN hydrolysis_acid Carboxylic Acid Degradant hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A typical experimental workflow for HPLC purity analysis.

References

identifying side reactions in (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile, a key intermediate in the production of several pyrethroid insecticides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile?

A1: The two main approaches for the synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile (also known as (S)-3-phenoxybenzaldehyde cyanohydrin) are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method typically involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN, NaCN), often in the presence of an acid. While established, this method can lead to the formation of a racemic mixture (both (S) and (R) enantiomers) if a chiral catalyst is not employed.

  • Enzymatic Synthesis: This highly stereoselective method utilizes a class of enzymes called hydroxynitrile lyases (HNLs) to catalyze the addition of a cyanide group to 3-phenoxybenzaldehyde.[1] By selecting an appropriate (S)-selective HNL, high enantiomeric excess (e.e.) of the desired (S)-enantiomer can be achieved.[1] This method is often preferred for its high selectivity and milder reaction conditions.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions include:

  • Racemization: The formation of the undesired (R)-enantiomer is a significant issue, particularly in non-enzymatic synthesis or at elevated pH, leading to a lower enantiomeric excess of the final product.

  • Decomposition: The cyanohydrin product can decompose back to the starting materials, 3-phenoxybenzaldehyde and hydrogen cyanide. This is a reversible reaction and is more pronounced at neutral or basic pH.

  • Benzoin Condensation: Aromatic aldehydes, such as 3-phenoxybenzaldehyde, can undergo a self-condensation reaction in the presence of cyanide ions to form a benzoin derivative, an α-hydroxy ketone.[2][3][4]

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for monitoring the reaction.

  • Chiral HPLC: This is the preferred method for determining the enantiomeric excess (e.e.) of the product. A chiral stationary phase, such as a Chiralcel OJ column, can be used to separate the (S) and (R) enantiomers, allowing for their direct quantification.[5][6][7]

  • GC-MS: Gas chromatography coupled with mass spectrometry can be used to identify and quantify the starting material, the desired product, and potential byproducts. Derivatization of the cyanohydrin may be necessary for GC analysis.

Q4: What is the importance of pH control in this synthesis?

A4: Maintaining an acidic pH (typically between 4.0 and 5.5) is critical for several reasons:

  • It stabilizes the cyanohydrin product, minimizing its decomposition back to the starting aldehyde and HCN.[8]

  • In enzymatic reactions, it helps to suppress the non-enzymatic, non-selective chemical reaction that leads to the formation of the racemic product, thereby increasing the enantiomeric excess.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (e.e.) 1. Non-enzymatic background reaction: The chemical reaction is competing with the enzymatic reaction, producing the racemic mixture. 2. Incorrect pH: A pH outside the optimal range for the enzyme can reduce its stereoselectivity and favor the non-enzymatic reaction. 3. Sub-optimal temperature: Temperature can affect enzyme activity and selectivity. 4. Racemization of the product. 1. Utilize a two-phase (aqueous-organic) system: This can help to minimize the non-enzymatic reaction which primarily occurs in the aqueous phase. 2. Strictly control the pH: Maintain the pH in the optimal acidic range for the specific HNL being used (typically pH 4.0-5.5). Use a suitable buffer system (e.g., citrate buffer). 3. Optimize the reaction temperature: Lower temperatures (e.g., 6°C) have been shown to favor higher enantioselectivity. 4. In-situ protection: Consider converting the cyanohydrin to a more stable derivative (e.g., an acetate) immediately after its formation to prevent racemization.
Low Yield/Conversion 1. Decomposition of the cyanohydrin: The product is reverting to the starting materials. 2. Poor enzyme activity: The HNL may be denatured or inhibited. 3. Insufficient cyanide source. 4. Formation of benzoin condensation byproduct. 1. Maintain a low pH: Acidic conditions stabilize the cyanohydrin. 2. Verify enzyme activity: Ensure the enzyme has been stored and handled correctly. Consider using an immobilized enzyme for improved stability. 3. Use a molar excess of the cyanide source. 4. Optimize reaction conditions: Lower temperatures and shorter reaction times may reduce the formation of the benzoin byproduct.
Presence of Unexpected Peaks in HPLC/GC 1. Benzoin condensation byproduct. 2. Unreacted 3-phenoxybenzaldehyde. 3. Decomposition of the product during analysis. 1. Confirm identity using GC-MS. Optimize reaction conditions to minimize its formation. 2. Allow the reaction to proceed for a longer duration or optimize conditions to drive the reaction to completion. 3. Ensure proper sample preparation and analytical conditions. For HPLC, using an acidified mobile phase can help stabilize the cyanohydrin during analysis.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Yield and Enantiomeric Excess (e.e.) of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Enzyme SourcepHTemperature (°C)Solvent SystemConversion (%)e.e. (%)Reference
Pichia pastoris HNL4.0-4.5N/AAqueous citric acid buffer999Patent US6225095B1
Pichia pastoris HNLN/AN/AN/A92.790.6Patent US6225095B1
Sorghum HNLN/A20di-n-butyl etherHigh YieldN/AResearchGate
Sorghum HNLN/A6di-n-butyl etherN/AHigh e.e.ResearchGate
Manihot esculenta HNLHigh pHN/ABiphasic8597ResearchGate

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

This protocol is a general guideline and should be optimized for your specific enzyme and laboratory conditions.

Materials:

  • 3-phenoxybenzaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Citric acid buffer (e.g., 0.1 M, pH 4.5)

  • (S)-selective Hydroxynitrile Lyase (HNL), either free or immobilized

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

  • Stirred reaction vessel

Procedure:

  • Reaction Setup: In a stirred reaction vessel, create a two-phase system by adding the organic solvent and the citric acid buffer.

  • Substrate Addition: Dissolve the 3-phenoxybenzaldehyde in the organic phase.

  • Enzyme Addition: Add the HNL to the aqueous phase.

  • Cyanide Addition: Prepare a solution of KCN or NaCN in the aqueous buffer and add it to the reaction mixture. The cyanide will react with the citric acid to generate HCN in situ.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 15-20°C) with vigorous stirring. Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by chiral HPLC.

  • Work-up: Once the desired conversion is reached, stop the reaction. Separate the organic phase. The aqueous phase containing the enzyme can potentially be reused.

  • Product Isolation: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure to obtain the crude (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile.

  • Purification: If necessary, the crude product can be purified by column chromatography.

Protocol 2: Chiral HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OJ (Daicel) or a similar cellulose-based chiral stationary phase.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.[7]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the organic phase of the reaction mixture in the mobile phase before injection.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram. The (S) and (R) enantiomers should appear as two separate peaks.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde (S)-Product (S)-alpha-Hydroxy- 3-phenoxybenzeneacetonitrile 3-Phenoxybenzaldehyde->(S)-Product (S)-HNL HCN HCN HCN->(S)-Product

Caption: Main enzymatic reaction pathway for the synthesis.

Side_Reactions Start 3-Phenoxybenzaldehyde + HCN S_Product (S)-Product Start->S_Product (S)-HNL R_Product (R)-Product (Racemization) Start->R_Product Non-enzymatic Benzoin Benzoin Condensation Byproduct Start->Benzoin Self-condensation Decomposition Decomposition (Reversible) S_Product->Decomposition R_Product->Decomposition Decomposition->Start Reversible

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Start Low e.e. or Yield? Check_pH Verify pH is acidic (4.0-5.5) Start->Check_pH Yes Check_Temp Optimize Temperature (Consider lowering) Check_pH->Check_Temp Check_Enzyme Confirm Enzyme Activity Check_Temp->Check_Enzyme HPLC_Analysis Analyze Byproducts by HPLC/GC-MS Check_Enzyme->HPLC_Analysis Racemization High (R)-enantiomer peak? HPLC_Analysis->Racemization Decomposition_Peak High starting material peak? HPLC_Analysis->Decomposition_Peak Other_Peaks Unexpected peaks? HPLC_Analysis->Other_Peaks Solution_Racemization Use two-phase system or in-situ protection Racemization->Solution_Racemization Yes Solution_Decomposition Ensure low pH and shorter reaction time Decomposition_Peak->Solution_Decomposition Yes Solution_Byproducts Identify with MS, adjust conditions Other_Peaks->Solution_Byproducts Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for scaling up the production of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound on a larger scale?

A1: There are three main scalable methods for the enantioselective synthesis of this compound:

  • One-Pot Chemo-enzymatic Synthesis: This method combines a chemical cyanohydrin formation with an enzymatic kinetic resolution in a single reaction vessel. It typically involves the transcyanation from a cyanide source like acetone cyanohydrin to 3-phenoxybenzaldehyde, followed by enantioselective acylation of the resulting racemic cyanohydrin by a lipase.

  • Asymmetric Hydrolysis of a Racemic Ester: This approach involves the non-selective synthesis of a racemic ester of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, followed by the selective enzymatic hydrolysis of the (S)-ester using an esterase or lipase to yield the desired (S)-alcohol.[1][2]

  • Direct Enzymatic Synthesis using (S)-Hydroxynitrile Lyase (HNL): This is a highly efficient method that utilizes an (S)-selective hydroxynitrile lyase ((S)-HNL) to directly catalyze the asymmetric addition of a cyanide source (e.g., HCN) to 3-phenoxybenzaldehyde, yielding the (S)-cyanohydrin with high enantioselectivity.[3]

Q2: What are the key advantages and disadvantages of each method for industrial scale-up?

A2: Each method presents a unique set of advantages and challenges for large-scale production:

MethodAdvantagesDisadvantages
One-Pot Chemo-enzymatic Synthesis - Process intensification by combining multiple steps. - Avoids isolation of the unstable racemic cyanohydrin intermediate.- Requires careful optimization of reaction conditions to ensure compatibility of chemical and enzymatic steps. - The maximum theoretical yield is 50% without an in-situ racemization step.
Asymmetric Hydrolysis of Racemic Ester - Starts from a readily available racemic ester. - Can achieve high enantiomeric excess of the desired alcohol.- Is a resolution process, so the maximum yield is 50% unless the unreacted (R)-ester is racemized and recycled.[2] - Requires additional steps for ester synthesis and separation of the product from the unreacted ester.
Direct Enzymatic Synthesis (HNL) - High enantioselectivity (often >97% ee).[3] - Environmentally benign reaction conditions (aqueous or biphasic systems). - Direct formation of the desired enantiomer, potentially leading to higher yields.- Requires handling of highly toxic hydrogen cyanide (HCN) or an in-situ HCN generation system.[4] - The enzyme can be sensitive to substrate and product inhibition. - The non-enzymatic background reaction needs to be suppressed, typically by controlling the pH.[4]

Experimental Protocols

Method 1: One-Pot Chemo-enzymatic Synthesis via Dynamic Kinetic Resolution

This protocol is based on the combination of a resin-catalyzed transcyanation and a lipase-catalyzed enantioselective acylation.

Materials:

  • 3-Phenoxybenzaldehyde (m-PBA)

  • Acetone cyanohydrin (AC)

  • Anion-exchange resin (e.g., D301)[5]

  • Immobilized Lipase (e.g., from Alcaligenes sp. or Candida antarctica)[5][6]

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., diisopropyl ether, toluene)[5][6]

Procedure:

  • To a stirred solution of 3-phenoxybenzaldehyde and acetone cyanohydrin (a molar ratio of 1:2 is often optimal) in the chosen organic solvent, add the anion-exchange resin and the immobilized lipase.[5]

  • Add the acyl donor (e.g., vinyl acetate).

  • Maintain the reaction temperature at an optimized level (e.g., 40-50°C) to balance the rates of the chemical and enzymatic reactions.[5]

  • Monitor the reaction progress by techniques such as GC or HPLC to determine the conversion of the aldehyde and the enantiomeric excess of the resulting (S)-acetate.

  • Upon completion, filter to recover the resin and the immobilized enzyme for potential reuse.

  • The product, (S)-α-cyano-3-phenoxybenzyl acetate, can be isolated from the reaction mixture by standard purification techniques like column chromatography or crystallization.

  • The acetate can then be hydrolyzed to obtain this compound.

Method 2: Asymmetric Hydrolysis of Racemic (R,S)-α-cyano-3-phenoxybenzyl Acetate

This protocol outlines the enzymatic resolution of a racemic cyanohydrin ester.

Materials:

  • Racemic (R,S)-α-cyano-3-phenoxybenzyl acetate

  • Esterase or Lipase (e.g., from Candida rugosa or porcine pancreas)

  • Buffer solution (e.g., phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Prepare a suspension of the racemic acetate in a buffered aqueous solution (pH is critical and should be maintained below 7 to prevent decomposition of the cyanohydrin, typically around pH 5-6).[1]

  • Add the esterase or lipase to the mixture.

  • Stir the reaction vigorously at a controlled temperature (e.g., 20-40°C) to ensure good mixing of the phases.[1]

  • Monitor the hydrolysis of the (S)-acetate by HPLC.

  • When approximately 50% conversion is reached, stop the reaction.

  • Extract the mixture with an organic solvent.

  • The aqueous phase will contain the desired this compound, while the organic phase will contain the unreacted (R)-acetate.

  • Separate the phases and isolate the (S)-alcohol from the aqueous phase. The (R)-acetate can be racemized and recycled to improve the overall yield.[2]

Method 3: Direct Enzymatic Synthesis using (S)-Hydroxynitrile Lyase (HNL)

This protocol describes the direct asymmetric synthesis of the target molecule using an (S)-HNL.

Materials:

  • 3-Phenoxybenzaldehyde

  • Hydrogen cyanide (HCN) or a system for in-situ generation (e.g., KCN/acid or acetone cyanohydrin/base)

  • (S)-Hydroxynitrile Lyase (e.g., from Manihot esculenta (MeHNL) or Hevea brasiliensis (HbHNL))[3]

  • Biphasic solvent system (e.g., water/diisopropyl ether or methyl tert-butyl ether (MTBE))[3]

  • Citrate buffer

Procedure:

  • Prepare a biphasic system with an aqueous buffer (e.g., citrate buffer, pH < 5 to suppress the non-enzymatic reaction) and an organic solvent containing the 3-phenoxybenzaldehyde.[4]

  • Add the (S)-HNL to the aqueous phase.

  • Introduce the hydrogen cyanide source. If using HCN gas, it should be bubbled through the reaction mixture. If generating in-situ, the cyanide salt is added to the buffered aqueous phase.

  • Stir the mixture vigorously to ensure a high interfacial area between the two phases for efficient reaction.

  • Maintain a low temperature (e.g., 0-15°C) to further minimize the chemical background reaction and enhance enantioselectivity.

  • Monitor the reaction by taking samples from the organic phase and analyzing by GC or HPLC for product formation and enantiomeric excess.

  • Once the reaction is complete, separate the organic phase.

  • The product, this compound, is isolated from the organic phase after washing and solvent evaporation.

Troubleshooting Guides

General Issues in Cyanohydrin Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation - Reversible nature of the cyanohydrin formation.[7] - Inactive cyanide source. - Poor mixing in biphasic systems.- Ensure reaction conditions favor product formation (e.g., appropriate pH, temperature). - Use a fresh, high-purity cyanide source. - Increase stirring speed to improve mass transfer.
Formation of byproducts (e.g., benzoin condensation products) - Competing side reactions, especially with aromatic aldehydes.[7] - Reaction conditions too basic.- Use aprotic solvents. - Maintain a slightly acidic to neutral pH.
Decomposition of the cyanohydrin product - Instability of cyanohydrins, especially under basic conditions or at elevated temperatures.[8]- Maintain a pH below 7 during the reaction and workup.[1] - Keep temperatures low. - Process the product quickly after synthesis.
High levels of residual cyanide - Incomplete reaction. - Inefficient workup.- Ensure complete conversion of the limiting reagent. - Quench the reaction safely with an alkaline bleach solution to oxidize residual cyanide. Caution: Acidic workup will generate highly toxic HCN gas and must be avoided.
Enzyme-Specific Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low enzyme activity or stability (Lipase/Esterase/HNL) - Suboptimal pH or temperature. - Denaturation by organic solvent. - Substrate or product inhibition.- Optimize pH and temperature for the specific enzyme used. - Choose a biocompatible solvent or use an immobilized enzyme. - Control substrate and product concentrations, possibly by using a continuous flow reactor.[9]
Low enantioselectivity (ee) - Competing non-enzymatic reaction. - Racemization of the product. - Suboptimal enzyme choice.- For HNL synthesis, lower the pH (typically below 5) and temperature to suppress the chemical reaction.[4] - For lipase/esterase resolutions, ensure the reaction is stopped at around 50% conversion. - Screen different enzymes to find one with higher enantioselectivity for the specific substrate.
Difficulties in enzyme recovery and reuse - Enzyme leaching from the support. - Mechanical damage to the immobilized enzyme.- Use covalently immobilized enzymes or cross-linked enzyme aggregates (CLEAs) for better stability. - In stirred tank reactors, optimize the stirrer design and speed to minimize shear stress. Consider using packed-bed or monolithic reactors for continuous processes.[9]

Visualizations

Experimental Workflow: One-Pot Chemo-enzymatic Synthesis

G Workflow for One-Pot Synthesis cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Workup and Purification Reactants 3-Phenoxybenzaldehyde Acetone Cyanohydrin Vinyl Acetate ReactionVessel Stirred Reactor (Controlled Temperature) Reactants->ReactionVessel Catalysts Anion-Exchange Resin Immobilized Lipase Catalysts->ReactionVessel Solvent Organic Solvent (e.g., Toluene) Solvent->ReactionVessel Process1 Resin-catalyzed Transcyanation ReactionVessel->Process1 Process2 Lipase-catalyzed Enantioselective Acylation ReactionVessel->Process2 Filtration Filter to remove and recover catalysts ReactionVessel->Filtration Process1->Process2 Isolation Isolate (S)-acetate (e.g., Crystallization) Filtration->Isolation Hydrolysis Hydrolyze acetate to (S)-alcohol Isolation->Hydrolysis FinalProduct FinalProduct Hydrolysis->FinalProduct This compound

Caption: One-Pot Chemo-enzymatic Synthesis Workflow.

Signaling Pathway: Direct Enzymatic Synthesis with (S)-HNL

G Mechanism of (S)-HNL Catalyzed Synthesis cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products cluster_side_reaction Competing Reaction (to be suppressed) Aldehyde 3-Phenoxybenzaldehyde HNL (S)-Hydroxynitrile Lyase (HNL) Aldehyde->HNL binds to Racemic Racemic Cyanohydrin Aldehyde->Racemic Non-enzymatic addition of HCN (suppressed at low pH) Cyanide HCN Cyanide->HNL attacks aldehyde in active site S_Cyanohydrin This compound HNL->S_Cyanohydrin releases

Caption: (S)-HNL Catalyzed Enantioselective Cyanohydrin Formation.

References

analysis of common impurities in (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

Common impurities can be categorized into three main groups:

  • Process-Related Impurities: These impurities originate from the manufacturing process. The most common is the unreacted starting material, 3-phenoxybenzaldehyde .

  • Stereoisomeric Impurity: Since the desired product is the (S)-enantiomer, the corresponding (R)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a potential chiral impurity.

  • Degradation Products: this compound is an intermediate in the synthesis of pyrethroid insecticides and can degrade through similar pathways. Key degradation products include:

    • 3-Phenoxybenzoic acid : Formed by oxidation of the aldehyde intermediate or hydrolysis of the nitrile group followed by oxidation.

    • 3-Phenoxybenzyl alcohol : Can be formed by the reduction of 3-phenoxybenzaldehyde.

Q2: What analytical techniques are recommended for impurity analysis of this compound?

A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying known and unknown impurities. A reversed-phase method is suitable for separating the parent compound from its process-related and degradation impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for the separation and quantification of the (R)-enantiomer from the desired (S)-enantiomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities and degradation products, providing molecular weight and structural information.

  • Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) can be used to analyze for volatile impurities, including residual solvents and the starting material, 3-phenoxybenzaldehyde.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC and LC-MS Analysis

Problem: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Cause 1: Inappropriate mobile phase pH. The cyanohydrin has a hydroxyl group that can interact with the stationary phase.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., using formic acid or phosphoric acid) can often improve peak shape by suppressing the ionization of silanol groups on the column.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Column degradation. The stationary phase may be deteriorating.

    • Solution: Replace the HPLC column with a new one of the same type.

Problem: Co-elution of impurities with the main peak or with each other in reversed-phase HPLC.

  • Possible Cause 1: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating all compounds.

    • Solution 1: Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

    • Solution 2: Change the organic modifier. If using acetonitrile, try methanol or a combination of both, as this can alter the selectivity of the separation.

    • Solution 3: Experiment with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

Problem: Inability to separate the (R)- and (S)-enantiomers.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP). Not all CSPs are effective for all chiral compounds.

    • Solution: Screen different types of chiral columns. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for cyanohydrins.

  • Possible Cause 2: Inappropriate mobile phase for the chiral column. The choice of mobile phase is critical for chiral separations.

    • Solution: For polysaccharide-based columns, normal-phase eluents (e.g., hexane/isopropanol or hexane/ethanol) are typically used. The ratio of the alcohol modifier can be adjusted to optimize the separation. Small amounts of an acidic or basic additive may also be required.

Sample Preparation

Problem: Sample instability leading to the formation of degradation products during analysis.

  • Possible Cause 1: Degradation in the sample vial. The compound may be sensitive to light, temperature, or pH.

    • Solution 1: Use amber vials to protect the sample from light.

    • Solution 2: Keep the autosampler at a cool temperature (e.g., 4 °C).

    • Solution 3: Ensure the sample diluent is neutral or slightly acidic to prevent base-catalyzed degradation.

  • Possible Cause 2: On-column degradation. The conditions of the HPLC analysis itself may be causing degradation.

    • Solution: If using a mobile phase with a high pH, consider switching to a lower pH if the separation allows. Also, ensure the column temperature is not excessively high.

Quantitative Data Summary

The following table summarizes the key impurities and recommended analytical techniques. Please note that specific impurity levels can vary depending on the manufacturing process and storage conditions.

Impurity NameTypeTypical Analytical Technique(s)
3-PhenoxybenzaldehydeProcess-RelatedReversed-Phase HPLC, GC-MS
(R)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrileStereoisomericChiral HPLC
3-Phenoxybenzoic acidDegradation ProductReversed-Phase HPLC, LC-MS
3-Phenoxybenzyl alcoholDegradation ProductReversed-Phase HPLC, LC-MS

Experimental Protocols

General Reversed-Phase HPLC Method for Achiral Impurities

This method provides a starting point for the analysis of process-related and degradation impurities. Optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

General Chiral HPLC Method for Enantiomeric Purity

This method is a starting point for the separation of the (R)- and (S)-enantiomers.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation Sample This compound Sample Dissolve Dissolve in appropriate diluent (e.g., Acetonitrile/Water) Sample->Dissolve RP_HPLC Reversed-Phase HPLC-UV Dissolve->RP_HPLC Inject Chiral_HPLC Chiral HPLC-UV Dissolve->Chiral_HPLC Inject LC_MS LC-MS for Identification RP_HPLC->LC_MS Transfer method for unknown peak ID Achiral_Purity Assay and Achiral Impurity Profile RP_HPLC->Achiral_Purity Chiral_Purity Enantiomeric Purity Chiral_HPLC->Chiral_Purity Unknown_ID Identification of Unknowns LC_MS->Unknown_ID

Caption: Experimental workflow for the analysis of common impurities.

Impurity_Relationships cluster_process Process-Related cluster_stereo Stereoisomeric cluster_degradation Degradation Products Main This compound Enantiomer (R)-Enantiomer Main->Enantiomer Isomerization/Racemization Deg1 3-Phenoxybenzoic Acid Main->Deg1 Oxidation/Hydrolysis Deg2 3-Phenoxybenzyl Alcohol Main->Deg2 Reduction of Aldehyde Impurity Start_Mat 3-Phenoxybenzaldehyde Start_Mat->Main Synthesis

Caption: Logical relationships between the main compound and its impurities.

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of pyrethroid insecticides and various pharmaceuticals, demands efficient and stereoselective synthetic methodologies.[1][2] This guide provides a comparative analysis of the primary synthesis routes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: conventional chemical synthesis leading to a racemic mixture followed by resolution, and more direct enantioselective enzymatic methods.

Route 1: Chemical Synthesis and Resolution

This traditional approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide, to form the racemic cyanohydrin.[3][4] Subsequent resolution is then required to isolate the desired (S)-enantiomer.

Route 2: Enzymatic Synthesis

Biocatalytic methods offer a highly efficient and environmentally benign alternative for the direct synthesis of the (S)-enantiomer. These methods primarily utilize hydroxynitrile lyases (HNLs) to catalyze the asymmetric addition of a cyanide group to the aldehyde.[5]

ParameterChemical Synthesis with ResolutionEnzymatic Synthesis (HNL)
Starting Materials 3-Phenoxybenzaldehyde, HCN/NaCN, Resolving Agent3-Phenoxybenzaldehyde, HCN
Catalyst Acid/BaseHydroxynitrile Lyase (e.g., from Hevea brasiliensis)
Enantioselectivity Non-selective (produces racemate)High (up to >99% ee for (S)-enantiomer)
Yield High for racemic product; <50% for resolved (S)-enantiomerGenerally high (e.g., 99%)[1]
Reaction Conditions Often requires stringent control of pH and temperatureMild conditions (e.g., 15°C, pH 5.5)[1]
Process Complexity Multi-step (synthesis followed by resolution)Single step
Environmental Impact Use of toxic reagents and solventsGreener process, aqueous media can often be used

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This protocol is adapted from general procedures for the synthesis of mandelonitrile derivatives.[3][4]

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Sodium metabisulfite

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

  • 3-Phenoxybenzaldehyde is added to a solution of sodium metabisulfite in water.

  • The cooled sodium cyanide solution is then added dropwise to the aldehyde-bisulfite mixture with vigorous stirring, while maintaining a low temperature.

  • The reaction is stirred for several hours to allow for the formation of the cyanohydrin.

  • The oily layer containing the racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is separated.

  • The aqueous layer is extracted with diethyl ether to recover any dissolved product.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic product.

Note: This procedure yields a racemic mixture and requires a subsequent resolution step, such as fractional crystallization with a chiral resolving agent or enzymatic resolution, to obtain the (S)-enantiomer.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the use of a hydroxynitrile lyase for enantioselective synthesis.[1][5]

Materials:

  • 3-Phenoxybenzaldehyde

  • Hydrogen Cyanide (HCN)

  • Hydroxynitrile lyase (HNL) from Hevea brasiliensis

  • Water or a suitable buffer solution (e.g., citrate buffer, pH 5.5)

  • Organic solvent (e.g., di-isopropyl ether)

  • Ice bath

Procedure:

  • The hydroxynitrile lyase is dissolved or suspended in the aqueous buffer at 15°C.

  • 3-Phenoxybenzaldehyde is added to the enzyme solution.

  • Hydrogen cyanide is then added slowly to the reaction mixture with stirring. The reaction is typically carried out in a biphasic system with an organic solvent to dissolve the substrate and product.

  • The reaction is maintained at a constant temperature (e.g., 15°C) and pH (e.g., 5.5) for a specified time (e.g., 15 minutes).[1]

  • Upon completion, the organic phase containing the (S)-cyanohydrin is separated, and the product is isolated.

Visualizing the Synthesis Pathways

Synthesis_Routes cluster_chem Chemical Synthesis & Resolution cluster_enz Enzymatic Synthesis chem_start 3-Phenoxybenzaldehyde racemic Racemic (R/S)-Cyanohydrin chem_start->racemic Cyanohydrin Formation chem_reagents + NaCN / H+ resolution Resolution Step racemic->resolution s_enantiomer_chem (S)-Enantiomer resolution->s_enantiomer_chem Isolation r_enantiomer (R)-Enantiomer (byproduct) resolution->r_enantiomer enz_start 3-Phenoxybenzaldehyde s_enantiomer_enz (S)-Enantiomer enz_start->s_enantiomer_enz Hydroxynitrile Lyase (HNL) (Enantioselective) enz_reagents + HCN

Caption: Comparative workflows for chemical and enzymatic synthesis routes.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Aldehyde Substrate reaction Reaction with Cyanide Source (Chemical or Enzymatic Catalyst) start->reaction workup Reaction Work-up (e.g., Extraction, Separation) reaction->workup analysis Analysis (Yield, Enantiomeric Excess) workup->analysis product Final Product: This compound analysis->product

Caption: A generalized experimental workflow for cyanohydrin synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a critical chiral intermediate in the synthesis of pharmaceuticals and pyrethroid insecticides like Esfenvalerate. The focus is on providing researchers, scientists, and drug development professionals with the technical rationale and practical, step-by-step protocols necessary to establish robust, reliable, and compliant analytical methods. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Chapter 1: The Imperative of Enantioselective Analysis

This compound (CAS No: 61826-76-4) possesses a single chiral center.[4][5] In pharmacology and toxicology, enantiomers of a chiral molecule often exhibit different biological activities, potencies, and metabolic fates. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to selectively quantify the desired (S)-enantiomer and control the level of its (R)-enantiomer counterpart is not merely an analytical exercise; it is a fundamental requirement for ensuring product quality, safety, and efficacy. An analytical method that cannot distinguish between these enantiomers is unfit for its intended purpose in a regulatory environment.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC is the cornerstone for the analysis of non-volatile, thermally labile molecules like cyanohydrins. For this compound, two distinct HPLC approaches are necessary: one for enantiomeric purity and another for chemical purity and stability.

Chiral HPLC for Enantiomeric Purity Determination

The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[6] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times.

Causality of Method Design: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and successful for separating a wide range of chiral compounds, including those with structures similar to the target analyte.[6][7] A normal-phase approach often provides superior selectivity for this class of molecules compared to reversed-phase.

Experimental Protocol: Chiral HPLC Method

  • Instrument: HPLC system with UV detector.

  • Column: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The small amount of TFA is added to sharpen peaks for acidic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 270 nm (based on the phenoxybenzyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the Chiral HPLC Method The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2][9]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and potential impurities.Resolution (Rs) between the (S) and (R) enantiomer peaks should be > 2.0. Peak purity analysis should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.For enantiomeric impurity: From Limit of Quantitation (LOQ) to 120% of the impurity specification.
Accuracy The closeness of test results to the true value.% Recovery should be within 98.0% - 102.0% for the (S)-enantiomer and at the impurity specification level.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the (S)-enantiomer area. For the impurity level, RSD should be ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) remains > 2.0 and peak area RSD remains within limits when varying flow rate (±10%), column temp (±5°C), and mobile phase composition (e.g., IPA ±2%).
Stability-Indicating Reversed-Phase (RP-HPLC) Method

This method is designed to quantify the main component (this compound) and separate it from any process-related impurities or degradation products. A stability-indicating method is one that can accurately measure the decrease in the active substance content due to degradation.[10][11][12]

Causality of Method Design: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is necessary to elute a range of potential impurities with varying polarities. Forced degradation studies are performed to prove the method's specificity in the presence of degradants.[13][14]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrument: HPLC system with Photodiode Array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at 270 nm, with peak purity analysis across the spectrum.

  • Injection Volume: 10 µL.

Forced Degradation Protocol: Expose a 1 mg/mL solution of the analyte to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

The goal is to achieve 5-20% degradation of the main peak. The validation must demonstrate that all degradation product peaks are well-resolved from the main analyte peak.

Chapter 3: Gas Chromatography (GC) - A Challenging Alternative

While GC is a powerful separation technique, it presents significant challenges for cyanohydrins. These molecules are often thermally labile and can decompose in the hot GC inlet, reverting to the parent aldehyde/ketone and hydrogen cyanide.[15][16] This decomposition leads to inaccurate quantification and non-reproducible results.

Causality of Method Design: To mitigate thermal decomposition, two strategies can be employed:

  • Derivatization: Converting the hydroxyl group to a more stable silyl ether (e.g., using BSTFA) can increase thermal stability and volatility.

  • Cool-on-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot inlet and minimizing decomposition.[15]

Even with these measures, method development can be complex. However, for certain applications like headspace analysis for residual starting materials (e.g., 3-phenoxybenzaldehyde), GC can be very effective.

Comparative Analysis: GC vs. HPLC

FeatureHPLC (Chiral & RP)Gas Chromatography (GC)
Analyte Suitability Excellent for non-volatile, thermally labile compounds.Best for volatile, thermally stable compounds. Challenging for cyanohydrins.[15][16]
Enantioselectivity Gold standard. Wide variety of robust Chiral Stationary Phases (CSPs) available.[6][17]Possible with chiral columns, but less common and can be more difficult to develop.
Sample Preparation Simple dissolution is often sufficient.Derivatization is frequently required to improve stability and volatility.
Detection UV-Vis/PDA is standard and non-destructive. LC-MS provides mass information.Flame Ionization Detector (FID) is robust and universal for organics. Mass Spectrometry (MS) provides structural information.
Primary Application Enantiomeric purity, chemical purity, stability testing, impurity profiling.Volatile impurity analysis, residual solvent analysis.
Key Disadvantage Higher solvent consumption.Potential for analyte decomposition at high temperatures.[15]

Chapter 4: Step-by-Step Validation Workflows & Visualizations

The validation process follows a logical sequence. The diagrams below outline the typical workflow for validating the primary chiral HPLC method and a decision guide for selecting the appropriate analytical technique.

Workflow for Chiral HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Develop Chiral Separation (Column & Mobile Phase Screening) Spec Specificity / Selectivity (Resolution > 2.0) Dev->Spec Lin Linearity & Range (r² > 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD / LOQ (S/N Ratio) Prec->Loq Rob Robustness (Varying Conditions) Loq->Rob Report Report Rob->Report

Caption: Workflow for validating a chiral HPLC method per ICH Q2(R1).

Decision Guide for Method Selection

G Start What is the primary analytical objective? Obj1 Determine Enantiomeric Purity / ee% Start->Obj1 Obj2 Determine Chemical Purity & Degradation Products Start->Obj2 Obj3 Quantify Volatile Starting Materials Start->Obj3 Method1 Chiral HPLC is the required method. Obj1->Method1 Method2 Stability-Indicating RP-HPLC is required. Obj2->Method2 Method3 Headspace GC-FID/MS is the preferred method. Obj3->Method3 Method4 Are both required for full product release? Method1->Method4 Method2->Method4 Conclusion Implement and validate both HPLC methods. Method4->Conclusion Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive analysis of this compound, a single analytical method is insufficient. A validated chiral HPLC method is mandatory for controlling enantiomeric purity, which is critical for safety and efficacy. Concurrently, a validated stability-indicating RP-HPLC method is essential for assessing chemical purity, identifying process-related impurities, and monitoring the stability of the compound over time. While Gas Chromatography presents theoretical possibilities, its practical application is hampered by the thermal instability of the cyanohydrin moiety, making it a less reliable choice for primary quantification. The selection and rigorous validation of these orthogonal HPLC methods provide a self-validating analytical package that ensures product quality and meets stringent regulatory expectations.

References

Comparative Spectroscopic Analysis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and a structurally related analogue, mandelonitrile (2-hydroxy-2-phenylacetonitrile). Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data for the closely related and well-characterized mandelonitrile as a reference for comparison. This analysis is intended to provide a foundational understanding of the expected spectral characteristics of this class of compounds.

Data Presentation

The following tables summarize the key spectroscopic data for mandelonitrile. These values can be used as a baseline for interpreting the spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data of Mandelonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58 - 7.32m5HAr-H
5.46s1HCH
3.75br s1HOH

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data of Mandelonitrile

Chemical Shift (δ) ppmAssignment
135.11Ar-C
129.67Ar-C
129.09Ar-C
126.65Ar-C
119.09CN
63.20CH-OH

Solvent: CDCl₃, Frequency: 25.16 MHz

Table 3: IR Spectroscopic Data of Mandelonitrile

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3060Ar C-H stretch
~2250C≡N stretch
~1600, ~1490Ar C=C stretch
~1070C-O stretch

Table 4: Mass Spectrometry Data of Mandelonitrile

m/zInterpretation
133[M]⁺ (Molecular Ion)
105[M - CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for cyanohydrins like this compound and mandelonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization

The following diagram illustrates the logical workflow for a comparative spectroscopic analysis.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_output Output Target_Compound This compound NMR NMR Spectroscopy Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS Alternative_Compound Mandelonitrile (Alternative) Alternative_Compound->NMR Alternative_Compound->IR Alternative_Compound->MS Target_Data Spectroscopic Data of Target NMR->Target_Data Alternative_Data Spectroscopic Data of Alternative NMR->Alternative_Data IR->Target_Data IR->Alternative_Data MS->Target_Data MS->Alternative_Data Comparison Comparative Analysis Target_Data->Comparison Alternative_Data->Comparison Report Publication / Guide Comparison->Report

Caption: Workflow for comparative spectroscopic analysis.

A Comparative Guide to the Biological Efficacy of (S)-α-Cyano-3-phenoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the biological efficacy of key insecticidal derivatives synthesized from the chiral precursor, (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to provide a comprehensive evaluation framework.

Introduction: The Significance of a Chiral Core

This compound is a pivotal chiral intermediate in the synthesis of Type II pyrethroid insecticides.[1][2] Pyrethroids, synthetic analogues of natural pyrethrins, are classified into two main types based on their chemical structure and toxicological profile.[3][4] Type I pyrethroids lack an α-cyano group, while Type II pyrethroids possess this moiety, which is directly incorporated from the (S)-α-cyano-3-phenoxybenzyl alcohol precursor.[4][5] This single structural feature dramatically enhances insecticidal potency and modifies the mode of action, making Type II derivatives some of the most effective neurotoxic agents used in global pest management.[6][7] The specific (S)-configuration of the cyanohydrin is critical, as it dictates the stereochemistry of the final insecticide, which is paramount for high-affinity binding to the target site.[3][8]

Core Mechanism of Action: Targeting Neuronal Sodium Channels

The primary mode of action for (S)-α-cyano-3-phenoxybenzyl alcohol derivatives is the potent modulation of voltage-gated sodium channels (VGSCs) in the insect nervous system.[6][7][9] These insecticides bind to the open state of the sodium channel, physically preventing its inactivation and closure.[10][11] This disruption leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and repetitive, uncontrolled nerve firing.[6][12] The resulting neuronal hyperexcitation manifests as tremors, uncoordinated movement, paralysis, and ultimately, death of the insect.[13]

Type II pyrethroids, such as deltamethrin and cypermethrin, hold the sodium channels open for a significantly longer duration (seconds) compared to Type I pyrethroids (milliseconds), which accounts for their greater neurotoxicity.[10][14] While VGSCs are the primary target, these derivatives can also exert secondary effects by disrupting calcium and chloride channels and inducing downstream cellular stress, including oxidative stress and neuroinflammation, which contribute to their overall toxicity.[6][15]

Pyrethroid_Mechanism cluster_neuron Insect Neuron Pyrethroid Type II Pyrethroid (e.g., Deltamethrin) VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to open state, prevents inactivation Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Channel remains open Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Repetitive Firing (Hyperexcitation) Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of Type II pyrethroid neurotoxicity.

Comparative Efficacy of Key Derivatives

The efficacy of an insecticide is a function of its intrinsic potency (LD50/LC50), spectrum of activity, and environmental persistence. Below is a comparison of prominent insecticides derived from (S)-α-cyano-3-phenoxybenzyl alcohol.

Quantitative Potency Comparison

The lethal dose (LD50) or lethal concentration (LC50) is the standard metric for quantifying acute toxicity. Lower values indicate higher potency. The table below summarizes representative toxicity data for key derivatives against common insect pests.

DerivativeChemical ClassTarget Pest ExampleAssay TypePotency (LD50/LC50)Reference(s)
Deltamethrin Type II PyrethroidHouse Fly (Musca domestica)Topical9.5 ng/insect[3]
Cypermethrin Type II PyrethroidHouse Fly (Musca domestica)Topical25 ng/insect[16]
Alpha-cypermethrin Type II PyrethroidHouse Fly (Musca domestica)Topical~12.5 ng/insect[16]
Fenvalerate Type II PyrethroidTobacco Budworm (Heliothis virescens)Topical40 ng/insect[8][17]
Permethrin Type I PyrethroidHouse Fly (Musca domestica)Topical1000 ng/insect[3][14]

Note: Values are illustrative and can vary based on insect strain, temperature, and specific bioassay conditions. The comparison between Type I (Permethrin) and Type II derivatives highlights the dramatic increase in potency conferred by the α-cyano group.

Analysis of Stereoisomerism and Activity

Stereochemistry is a master variable in the efficacy of these compounds. Cypermethrin, for instance, has three chiral centers, resulting in eight stereoisomers.[16][18] However, not all isomers are equally active.

  • Alpha-cypermethrin is an enriched isomeric mixture containing only the two most potent cis-isomers. This refinement doubles its insecticidal activity compared to the standard eight-isomer cypermethrin mixture.[16]

  • Beta-cypermethrin contains a mixture of four highly active isomers (two cis and two trans), offering a balance of high efficacy and a broader spectrum.[16]

  • Deltamethrin is a single, highly active stereoisomer, which contributes to its exceptional potency.[3]

This underscores the causal link between the (S)-configuration of the starting cyanohydrin and the ultimate biological performance of the insecticide. The precise spatial arrangement of the molecule is what allows for a high-affinity fit into the pyrethroid receptor sites on the sodium channel.[9]

Standardized Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible data, standardized bioassay protocols are essential. The following methodologies represent self-validating systems for assessing the biological efficacy of novel or existing derivatives.

Experimental Workflow Overview

A typical efficacy study follows a logical progression from preparation to data analysis. This workflow ensures that variables are controlled and results are statistically sound.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Insect Rearing (Standardized age & condition) B 2. Dose-Range Finding (Preliminary tests) A->B C 3. Serial Dilution (Prepare test concentrations) B->C D 4. Treatment Application (e.g., Topical, Residual) C->D E 5. Incubation (Controlled environment) D->E F 6. Mortality Assessment (e.g., at 24, 48, 72h) E->F G 7. Correct for Control Mortality (Abbott's Formula) F->G H 8. Probit/Logit Analysis G->H I 9. Determine LD50 / LC50 (with 95% Confidence Intervals) H->I

Caption: Standardized workflow for insecticide bioefficacy evaluation.

Protocol: Topical Application Bioassay (LD50 Determination)

This method directly assesses the intrinsic toxicity of a compound via cuticular absorption.

  • Insect Selection: Use healthy, uniform-aged adult insects (e.g., 3-5 day old house flies) that have been reared under standard laboratory conditions (e.g., 25°C, 65% RH, 12:12 L:D cycle).

  • Preparation of Dosing Solutions: Prepare a stock solution of the test compound in a high-purity solvent (e.g., acetone). Perform serial dilutions to obtain at least five concentrations expected to cause mortality between 20% and 80%.[19] A solvent-only solution serves as the negative control.

  • Anesthetization: Briefly anesthetize insects using carbon dioxide or by chilling them on a cold plate to immobilize them for treatment.

  • Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect.

  • Replication: Treat at least 3-5 replicates of 10-20 insects for each concentration and the control group.[20][21]

  • Incubation and Observation: Place the treated insects in clean containers with access to food and water. Maintain them under standard rearing conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move its appendages when gently prodded.[21]

  • Data Analysis: Correct for any mortality observed in the control group using Abbott's formula.[19] Analyze the dose-response data using Probit or Logit analysis to calculate the LD50 value and its 95% confidence limits.[22]

Protocol: Residual Contact Bioassay (LC50 Determination)

This method evaluates the efficacy of a compound when applied to a surface, simulating field exposure.

  • Surface Preparation: Coat the inner surface of a glass Petri dish, vial, or other suitable container with 1 mL of the test solution.[20] Swirl to ensure uniform coverage and allow the solvent to evaporate completely, leaving a dry residue of the insecticide. Prepare at least five concentrations plus a solvent-only control.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated container.[19]

  • Exposure Duration: The exposure time should mimic realistic scenarios. For crawling pests, a 1-4 hour exposure is common, after which they should be transferred to clean containers with food and water.[21] This step is crucial to differentiate between fast-acting and slow-acting compounds and to avoid overestimating efficacy due to continuous exposure.

  • Replication, Incubation, and Assessment: Follow steps 5-8 from the Topical Application Bioassay protocol to complete the evaluation and determine the LC50 value.

Conclusion

The (S)-enantiomer of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is the foundational building block for a class of exceptionally potent Type II pyrethroid insecticides. Their high biological efficacy is a direct consequence of the α-cyano group and the specific stereochemistry it imparts, which enables high-affinity, prolonged disruption of insect neuronal voltage-gated sodium channels. Derivatives such as deltamethrin, cypermethrin, and fenvalerate demonstrate superior potency compared to their Type I counterparts, although their effectiveness can be modulated by isomeric composition. Objective evaluation of these and novel derivatives requires adherence to rigorous, standardized bioassay protocols that ensure data is both reproducible and relevant. By understanding the causal relationship between chemical structure, mechanism of action, and biological effect, researchers can continue to develop more effective and selective pest control agents.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of several pyrethroid insecticides, demands highly selective and efficient catalytic methods for its production.[1][2] This guide provides a comparative analysis of various catalytic systems employed for the asymmetric synthesis of this valuable compound, supported by experimental data to inform catalyst selection and process development.

Catalyst Performance Comparison

The enantioselective synthesis of this compound has been successfully achieved using biocatalysts, specifically hydroxynitrile lyases (HNLs), and organocatalysts. The following table summarizes the performance of different catalysts based on reported experimental data.

Catalyst TypeCatalyst ExampleCyanide SourceSolvent SystemTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Biocatalyst(S)-Hydroxynitrile lyase from Hevea brasiliensis (HbHNL)HCNNa-citrate buffer / tert-butyl methyl ether (MTBE)0-52392.799[3]
Biocatalyst(S)-Hydroxynitrile lyase from Manihot esculenta (MeHNL)Not SpecifiedBiphasic systemNot SpecifiedNot SpecifiedExcellent97[4]
Biocatalyst (Kinetic Resolution)(R)-Hydroxynitrile lyase (Prunus amygdalus, PaHNL)-Citrate buffer / diisopropyl ether39Not Specified5091[5]
Organocatalystcyclo[(R)-phenylalanyl-(R)-histidyl]HCNTolueneNot SpecifiedNot SpecifiedNot SpecifiedHigh (autoinduction observed)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biocatalytic Synthesis using (S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL)[3]
  • Enzyme Preparation: 4 g of native (S)-hydroxynitrile lyase from Hevea brasiliensis is suspended in 100 ml of Na-citrate buffer (5 mmol). The mixture is stirred at room temperature for 2.5 hours and then centrifuged. The supernatant is concentrated to 10 ml.

  • Reaction Setup: The concentrated enzyme solution is transferred to a 25 ml round-bottomed flask. 1 g (5 mmol) of 3-phenoxybenzaldehyde and 1.5 ml of tert-butyl methyl ether (MTBE) are added.

  • Reaction Execution: The reaction mixture is stirred at 0-5°C to form an emulsion. 0.3 ml of HCN (7.7 mmol) is then rapidly added dropwise. The reaction is stirred for 23 hours at 0-5°C.

  • Work-up and Analysis: The reaction solution is centrifuged to remove the enzyme. The residual solution is diluted with 2.5 ml of MTBE, shaken, and centrifuged again. The organic phase containing (S)-3-phenoxybenzaldehyde cyanohydrin is analyzed by gas chromatography to determine conversion and enantiomeric excess.

Biocatalytic Kinetic Resolution using (R)-Hydroxynitrile Lyase (Prunus amygdalus, PaHNL)[5]
  • Reaction Setup: Racemic 3-phenoxybenzaldehyde cyanohydrin is subjected to enantioselective cleavage in a biphasic system of citrate buffer and diisopropyl ether (40:1 ratio).

  • Reaction Conditions: The reaction is carried out at 39°C in the presence of the (R)-hydroxynitrile lyase. Semicarbazide is added to capture the aldehyde released from the cleavage of the (R)-cyanohydrin.

  • Outcome: This kinetic resolution results in the desired this compound with an enantiomeric excess of 91% at 50% conversion.

Organocatalytic Synthesis using cyclo[(R)-phenylalanyl-(R)-histidyl][6]
  • Reaction Principle: The asymmetric hydrocyanation of 3-phenoxybenzaldehyde is catalyzed by the cyclic dipeptide cyclo[(R)-phenylalanyl-(R)-histidyl].

  • Key Observation: This catalytic system exhibits enantioselective autoinduction, where the product itself contributes to the enhancement of the enantioselectivity. Detailed experimental parameters for this specific substrate were not fully described in the cited abstract.

Experimental and Logical Workflow

The general workflow for the synthesis and analysis of this compound, applicable to the different catalytic systems with minor modifications, is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Catalyst Preparation (e.g., Enzyme solution, Organocatalyst) C Asymmetric Cyanation Reaction A->C B Substrate Preparation (3-Phenoxybenzaldehyde, Cyanide Source) B->C D Reaction Quenching C->D E Phase Separation / Extraction D->E F Purification (e.g., Chromatography) E->F G Product Characterization F->G H Determination of Conversion (GC, HPLC) F->H I Determination of Enantiomeric Excess (Chiral GC/HPLC) F->I

References

A Comparative Guide to the Cross-Validation of Purity Analysis for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

This compound, also known as (S)-3-phenoxybenzaldehyde cyanohydrin, possesses a single stereocenter, making the accurate determination of its enantiomeric purity paramount. The presence of its enantiomer, (R)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, as well as other process-related impurities, can have significant implications for the final drug product's pharmacological and toxicological profile.

This guide is structured to provide a comprehensive, cross-validated approach to purity analysis, empowering you to select and implement the most appropriate methods for your specific needs.

The Criticality of Purity: Understanding the Impurity Profile

The synthesis of this compound typically involves the enantioselective addition of a cyanide source to 3-phenoxybenzaldehyde.[1] This process can lead to several potential impurities that must be monitored:

  • The (R)-enantiomer: The most critical impurity, as it is stereochemically related to the desired product.

  • Unreacted 3-phenoxybenzaldehyde: A common process-related impurity.

  • By-products: Formed from side reactions or degradation of the product.

A robust purity analysis workflow must be able to separate, identify, and quantify these impurities with high sensitivity and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2] The choice of the chiral stationary phase (CSP) is the most critical factor in achieving a successful separation. For aromatic cyanohydrins like our target molecule, polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[3]

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their ability to form transient diastereomeric complexes with the enantiomers of the analyte. These interactions, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in different retention times for the (S) and (R) enantiomers, allowing for their separation. The use of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, enhances these interactions.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Materials:

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: HPLC-grade n-hexane and isopropanol.

  • Sample: this compound, accurately weighed and dissolved in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the racemic mixture of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile to determine the retention times of both enantiomers.

  • Prepare a sample solution of this compound at a known concentration.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard and the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample onto chiral column prep->inject separate Isocratic elution with n-hexane/isopropanol inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[4] For a relatively polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Causality Behind Experimental Choices

Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This derivatization reduces the polarity of the molecule and increases its volatility, making it amenable to GC separation. The use of a mass spectrometer as a detector allows for the identification of impurities based on their mass spectra, providing a higher degree of confidence in impurity profiling.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • GC column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample: this compound.

Procedure:

  • Derivatization: Accurately weigh the sample into a vial. Add the derivatizing agent and heat at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize with BSTFA/TMCS inject Inject derivatized sample derivatize->inject separate Temperature-programmed separation inject->separate ionize Electron ionization separate->ionize detect Mass analysis ionize->detect identify Identify impurities via mass spectra detect->identify quantify Quantify using internal standard identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal and Quantitative Approach

NMR spectroscopy offers a powerful and orthogonal method for purity assessment. Quantitative NMR (qNMR) can provide a direct measure of the absolute purity of a sample without the need for a reference standard of the analyte itself.[5] Furthermore, the use of chiral solvating agents (CSAs) in NMR can enable the determination of enantiomeric excess.[6][7]

Causality Behind Experimental Choices

Quantitative NMR (qNMR): The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to different chemical environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For cyanohydrins, chiral alcohols like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids like mandelic acid have been shown to be effective CSAs.[6][7][8]

Experimental Protocol: NMR

Objective: To determine the absolute purity and enantiomeric excess of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard for qNMR (e.g., maleic anhydride, dimethyl sulfone).

  • Chiral Solvating Agent (CSA) for enantiomeric excess (e.g., (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)).

  • Sample: this compound.

Procedure for qNMR:

  • Accurately weigh the sample and the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent.

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all signals.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Procedure for Enantiomeric Excess:

  • To the qNMR sample, add a molar excess of the chiral solvating agent.

  • Acquire a ¹H or ¹³C NMR spectrum.

  • Identify the signals that are split into two due to the presence of the two enantiomers.

  • Integrate the corresponding signals for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess from the integral ratio. In cases of signal overlap in the ¹H NMR spectrum, ¹³C NMR can be a more robust alternative for enantiodiscrimination.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis qnmr_prep Weigh sample and internal standard ee_prep Add chiral solvating agent qnmr_prep->ee_prep acquire_qnmr Acquire ¹H NMR with long relaxation delay qnmr_prep->acquire_qnmr acquire_ee Acquire ¹H or ¹³C NMR ee_prep->acquire_ee calc_purity Calculate absolute purity acquire_qnmr->calc_purity calc_ee Calculate enantiomeric excess acquire_ee->calc_ee

Caption: Workflow for NMR Purity and Enantiomeric Excess Determination.

Comparative Performance and Validation

A comprehensive purity analysis relies on the cross-validation of results from orthogonal techniques. The following table summarizes the typical performance characteristics of each method for the analysis of this compound. These values are based on established performance for similar chiral compounds and should be validated for this specific analyte in your laboratory.

Parameter Chiral HPLC GC-MS NMR Spectroscopy
Primary Application Enantiomeric Purity, Impurity ProfilingVolatile Impurity ProfilingAbsolute Purity, Enantiomeric Purity
Limit of Detection (LOD) Low (ng/mL range for impurities)Very Low (pg/mL range for impurities)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)Moderate (µg/mL range)
Linearity Excellent (typically R² > 0.999)Good (typically R² > 0.99)Excellent (inherently linear)
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery)Very High (can be a primary method)
Precision (%RSD) Excellent (< 2%)Good (< 5%)Excellent (< 1%)
Specificity High (for enantiomers and impurities)Very High (with mass spectral data)High (for structure and enantiomers with CSA)
Sample Throughput HighModerate (due to derivatization)Low to Moderate
Destructive? YesYesNo

Self-Validating System:

The trustworthiness of these protocols is established through a system of cross-validation. For instance, the enantiomeric excess determined by chiral HPLC should be in agreement with the value obtained by NMR with a chiral solvating agent. Similarly, any impurities detected by GC-MS should, if non-volatile, also be observable by HPLC and NMR, and their structures can be further confirmed by NMR. This multi-faceted approach provides a high degree of confidence in the final purity assessment. All methods should be validated in accordance with ICH Q2(R1) guidelines.

Conclusion: A Triad of Techniques for Unwavering Confidence

The comprehensive purity analysis of this compound necessitates a multi-pronged approach. Chiral HPLC stands out for its exceptional ability to resolve and quantify enantiomers. GC-MS provides unparalleled sensitivity for the detection of volatile impurities, while NMR spectroscopy offers an orthogonal and absolute measure of purity and enantiomeric excess.

By employing these three powerful analytical techniques in a cross-validating manner, researchers, scientists, and drug development professionals can establish a robust and trustworthy purity profile for this critical chiral intermediate, ensuring the quality and safety of the final pharmaceutical product.

References

Assessing the Insecticidal Activity of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of analogs of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of several potent pyrethroid insecticides. The information presented herein is intended to assist researchers in the development of novel and more effective insecticidal agents. This document summarizes quantitative insecticidal activity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to this compound Analogs

This compound serves as a crucial building block for the synthesis of Type II pyrethroid insecticides, which are characterized by the presence of an α-cyano group. A prominent example of an insecticide derived from this intermediate is fenvalerate. Fenvalerate is a non-systemic insecticide and acaricide with contact and stomach action, effective against a broad spectrum of chewing, sucking, and boring insects.[1] It is a racemic mixture of four optical isomers, with the (2S, αS) isomer, known as esfenvalerate, exhibiting the highest insecticidal activity.[2][3] The insecticidal efficacy of these compounds is primarily attributed to their interaction with the voltage-gated sodium channels in the nervous system of insects.[4]

This guide will explore the structure-activity relationships (SAR) of analogs based on this core structure, providing a framework for the rational design of new insecticidal compounds.

Quantitative Comparison of Insecticidal Activity

The insecticidal activity of pyrethroid analogs is typically quantified by determining their median lethal dose (LD50) or median lethal concentration (LC50). The following tables provide a comparative summary of the insecticidal activity of fenvalerate and its more active isomer, esfenvalerate, against common agricultural pests. Data for hypothetical analogs are included to illustrate potential variations in activity resulting from structural modifications, a common practice in structure-activity relationship (SAR) studies.

Table 1: Comparative Toxicity of Fenvalerate Analogs Against Spodoptera litura (Tobacco Cutworm)

CompoundModificationLD50 (µg/g)Relative Potency (Fenvalerate = 1)
FenvalerateRacemic Mixture0.851.00
Esfenvalerate(2S, αS)-isomer0.214.05
Analog A (Hypothetical)4'-Fluoro substitution on phenoxy ring[Data not available][Illustrative: Potentially Increased]
Analog B (Hypothetical)Ester modification[Data not available][Illustrative: Variable]
Analog C (Hypothetical)Iso-propyl group modification[Data not available][Illustrative: Variable]

Data for fenvalerate and esfenvalerate are representative values from literature. The potency of hypothetical analogs is for illustrative purposes to guide research.

Table 2: Comparative Toxicity of Fenvalerate Analogs Against Heliothis virescens (Tobacco Budworm)

CompoundModificationLC50 (ppm, diet overlay)Relative Potency (Fenvalerate = 1)
FenvalerateRacemic Mixture1.201.00
Esfenvalerate(2S, αS)-isomer0.304.00
Analog D (Hypothetical)4'-Chloro substitution on phenoxy ring[Data not available][Illustrative: Potentially Increased]
Analog E (Hypothetical)Ether linkage modification[Data not available][Illustrative: Variable]

Data for fenvalerate and esfenvalerate are representative values from literature. The potency of hypothetical analogs is for illustrative purposes to guide research.

Comparison with Alternative Insecticides

To provide a broader context for the insecticidal efficacy of this compound analogs, this section compares their activity with that of other major classes of insecticides: organophosphates and carbamates. These classes also target the insect nervous system but through a different mechanism—the inhibition of acetylcholinesterase.

Table 3: Comparative LC50 Values of Different Insecticide Classes Against Spodoptera litura

Insecticide ClassCompoundLC50 (ppm)Target Pest
Pyrethroid Deltamethrin 132 (after 48h)3rd instar larvae
Pyrethroid Bifenthrin 72 (after 48h)3rd instar larvae
OrganophosphateChlorpyrifos18-421 fold resistance ratioField Populations
OrganophosphateProfenofos3-169 fold resistance ratioField Populations
CarbamateMethomyl10-389 fold resistance ratioField Populations
CarbamateThiodicarb16-200 fold resistance ratioField Populations

Note: LC50 values can vary significantly based on the specific strain of the pest, bioassay method, and environmental conditions. Resistance ratios indicate the level of resistance developed in field populations compared to a susceptible laboratory strain.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of insecticidal activity. The following sections outline the methodologies for the synthesis of fenvalerate analogs and the bioassays to determine their efficacy.

Synthesis of this compound Analogs (Fenvalerate Analogs)

The synthesis of fenvalerate analogs can be achieved through the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with a substituted 2-(4-chlorophenyl)-3-methylbutyric acid. Modifications to both the acid and alcohol moieties can be explored to generate a library of analogs for SAR studies.

General Synthetic Scheme:

  • Step 1: Synthesis of Substituted 2-(4-chlorophenyl)-3-methylbutyroyl chloride.

    • Start with the corresponding substituted 2-(4-chlorophenyl)-3-methylbutyric acid.

    • React the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, toluene) to yield the acid chloride.

    • Purify the acid chloride by distillation or use it directly in the next step.

  • Step 2: Esterification with (S)-α-cyano-3-phenoxybenzyl alcohol.

    • Dissolve (S)-α-cyano-3-phenoxybenzyl alcohol in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a base, such as pyridine or triethylamine, to act as a proton scavenger.

    • Slowly add the substituted 2-(4-chlorophenyl)-3-methylbutyroyl chloride from Step 1 to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove the base and any unreacted starting materials.

    • Dry the organic layer, evaporate the solvent, and purify the final product by column chromatography.

  • Step 3: Structural Characterization.

    • Confirm the structure of the synthesized analogs using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Insecticidal Bioassay Protocol: Topical Application

The topical application bioassay is a standard method to determine the contact toxicity of an insecticide.[6][7][8]

Materials:

  • Technical grade insecticide analogs

  • Acetone (or other suitable solvent)

  • Third-instar larvae of the target insect species (e.g., Spodoptera litura, Heliothis virescens)

  • Micro-applicator

  • Petri dishes

  • Ventilated holding containers

  • Insect diet

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test compounds in acetone. A control group should be treated with acetone only.

  • Insect Handling: Anesthetize the third-instar larvae, for example, by chilling them on ice.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thoracic region of each larva using a micro-applicator.

  • Observation: Place the treated larvae individually in petri dishes containing a small piece of artificial diet. Maintain the larvae at a controlled temperature (e.g., 25 ± 1 °C) and humidity.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 values and their 95% confidence limits using probit analysis.

Mechanism of Action and Signaling Pathway

Pyrethroid insecticides, including fenvalerate and its analogs, exert their toxic effects by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system. These channels are crucial for the propagation of nerve impulses.

Pyrethroids bind to the open state of the VGSCs, delaying their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing and ultimately leading to paralysis and death of the insect. The α-cyano group in Type II pyrethroids, such as those derived from this compound, is believed to be responsible for the prolonged channel opening.

Below is a diagram illustrating the interaction of pyrethroids with the voltage-gated sodium channel.

Pyrethroid_Mechanism cluster_neuron Insect Neuron VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Opens VGSC_inactivated Inactivated State VGSC_open->VGSC_inactivated Normal Inactivation Pyrethroid_bound Pyrethroid-Bound Open Channel VGSC_open->Pyrethroid_bound Na_influx Na+ Influx VGSC_open->Na_influx VGSC_inactivated->VGSC_closed Repolarization Pyrethroid Pyrethroid Analog Pyrethroid->VGSC_open Binds to Prolonged_Na_influx Prolonged Na+ Influx Pyrethroid_bound->Prolonged_Na_influx Prevents Inactivation Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->VGSC_closed Activates Repetitive_firing Repetitive Neuronal Firing Prolonged_Na_influx->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis

Caption: Mechanism of action of pyrethroid analogs on insect voltage-gated sodium channels.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the insecticidal activity of newly synthesized compounds.

Insecticidal_Assay_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_bioassay Insecticidal Bioassay cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep topical_app Topical Application of Analogs stock_prep->topical_app rearing Insect Rearing (e.g., Spodoptera litura) rearing->topical_app incubation Incubation (24, 48, 72h) topical_app->incubation mortality Mortality Assessment incubation->mortality data_collection Data Collection mortality->data_collection probit Probit Analysis (LD50/LC50 Calculation) data_collection->probit sar Structure-Activity Relationship (SAR) Analysis probit->sar

Caption: A generalized workflow for the synthesis and insecticidal evaluation of novel compounds.

Conclusion

The exploration of this compound analogs continues to be a promising avenue for the discovery of new and potent insecticides. The structure-activity relationships of these compounds are complex, with stereochemistry and substitutions on the aromatic rings playing a crucial role in their insecticidal efficacy. By employing standardized synthesis and bioassay protocols, researchers can effectively compare the performance of novel analogs against existing insecticides. The primary mechanism of action via the disruption of voltage-gated sodium channels remains a key target for the rational design of future insect control agents. Further research focusing on modifications that enhance binding affinity to the insect sodium channel while minimizing off-target effects will be critical in developing safer and more effective pest management solutions.

References

A Comparative Guide: HPLC vs. GC for Enantiomeric Excess Determination of alpha-hydroxy-3-phenoxybenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the enantiomeric excess determination of alpha-hydroxy-3-phenoxybenzeneacetonitrile, a key intermediate in the production of several pyrethroid insecticides. This comparison is supported by detailed experimental protocols and performance data to aid in method selection.

The choice between HPLC and GC for chiral separations is often dictated by the physicochemical properties of the analyte, including its volatility and thermal stability. For alpha-hydroxy-3-phenoxybenzeneacetonitrile, both techniques offer viable pathways for determining enantiomeric excess, each with distinct advantages and procedural requirements.

At a Glance: HPLC vs. GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.
Sample Volatility Not a critical factor, suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization is necessary for non-volatile compounds.
Derivatization Generally not required for alpha-hydroxy-3-phenoxybenzeneacetonitrile, allowing for direct analysis.[1]Mandatory for alpha-hydroxy-3-phenoxybenzeneacetonitrile to increase volatility, typically through silylation.[1]
Instrumentation HPLC system with a chiral stationary phase (CSP) and a UV detector.GC system with a chiral capillary column and a Flame Ionization Detector (FID).
Analysis Time Can have longer run times depending on the column and mobile phase.After derivatization, analysis times can be relatively fast.
Sensitivity Generally high, dependent on the detector.Typically offers high sensitivity, especially with an FID.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Direct Method

This method allows for the direct separation of the enantiomers of alpha-hydroxy-3-phenoxybenzeneacetonitrile without the need for derivatization.[1]

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OJ (25 cm x 0.46 cm)

  • Mobile Phase: Hexane/2-Propanol (80:20, v/v)

  • Flow Rate: 0.9 mL/min

  • Detector: UV at 254 nm

  • Temperature: Ambient

Sample Preparation:

  • Dissolve a precisely weighed amount of alpha-hydroxy-3-phenoxybenzeneacetonitrile in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

  • Baseline separation of the (R)- and (S)-enantiomers.

  • Retention times have been reported as approximately 16.3 minutes for the (R)-enantiomer and 20.0 minutes for the (S)-enantiomer.[2]

Gas Chromatography (GC) - Indirect Method (Post-Derivatization)

This method requires a chemical derivatization step to increase the volatility of alpha-hydroxy-3-phenoxybenzeneacetonitrile, making it suitable for GC analysis. Silylation is a common derivatization technique for cyanohydrins.[3]

1. Derivatization (Silylation):

  • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure:

    • To a known amount of the alpha-hydroxy-3-phenoxybenzeneacetonitrile sample, add a suitable volume of MSTFA.

    • Incubate the mixture at 60°C for 30 minutes, protected from light, to ensure complete derivatization.[3]

    • Cool the sample to room temperature before injection.

2. GC Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Chiral capillary column, such as a beta-cyclodextrin-based column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).[1][4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 60°C (hold for 1 min), then ramp at 2°C/min to 200°C.[5]

Performance Comparison

Performance MetricChiral HPLCChiral GC (Post-Derivatization)
Resolution (Rs) Baseline resolution is achievable.High-efficiency capillary columns can provide excellent resolution.
Analysis Time ~20-30 minutes~70 minutes (excluding derivatization time)
Limit of Detection (LOD) Dependent on the UV detector and analyte's chromophore.High sensitivity with FID.
Limit of Quantitation (LOQ) Dependent on the UV detector and method validation.High sensitivity with FID.

Logical Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile using either HPLC or GC is outlined below. The key difference lies in the sample preparation step, where GC requires derivatization.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample alpha-hydroxy-3-phenoxybenzeneacetonitrile Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Silylation) (for GC only) Dissolution->Derivatization HPLC HPLC Analysis (Chiral Stationary Phase) Dissolution->HPLC GC GC Analysis (Chiral Capillary Column) Derivatization->GC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration EE_Calculation Calculate Enantiomeric Excess (%) Peak_Integration->EE_Calculation

References

A Comparative Guide to the Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in API Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs), particularly pyrethroid-based compounds, the stereoselective synthesis of key chiral intermediates is of paramount importance. (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol or (S)-3-phenoxybenzaldehyde cyanohydrin, is a critical chiral building block in the manufacture of several potent insecticides, including esfenvalerate and deltamethrin.[1] The spatial arrangement of the hydroxyl and cyano groups in this molecule is crucial for the final API's biological activity.

This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on contrasting classical chemical methods with modern biocatalytic approaches. The information presented herein, including quantitative data and detailed experimental protocols, is intended to assist researchers in selecting the most efficient, selective, and sustainable synthetic strategy for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound predominantly involves the addition of a cyanide source to 3-phenoxybenzaldehyde. The key differentiator between the synthetic strategies lies in the method used to control the stereochemistry of the final product. While traditional chemical synthesis typically yields a racemic mixture, enzymatic methods offer a direct route to the desired (S)-enantiomer with high selectivity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for representative chemical and enzymatic synthesis routes to this compound.

Table 1: Performance Comparison of Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Racemic)Enzymatic Synthesis ((S)-selective)
Starting Materials 3-Phenoxybenzaldehyde, Cyanide Source (e.g., HCN, NaCN)3-Phenoxybenzaldehyde, Cyanide Source (e.g., HCN, Acetone cyanohydrin)
Catalyst Base (e.g., triethylamine) or Acid(S)-Hydroxynitrile Lyase (HNL)
Typical Yield High (can approach 99% for the racemic product)[2]Good to Excellent (e.g., up to 80% conversion)[3]
Enantiomeric Excess (ee) 0% (produces a racemic mixture)High (up to 97% for the (S)-enantiomer)[4]
Reaction Conditions Varies; may require specific pH control and organic solventsMild conditions (e.g., ambient temperature, aqueous/biphasic systems)
Environmental Impact Use of toxic cyanide reagents and potentially hazardous solvents"Greener" approach with a biodegradable enzyme catalyst
Process Complexity Simple reaction setup, but requires a subsequent resolution step for the enantiopure productMay require enzyme sourcing/production and optimization of reaction parameters

Table 2: Reported Yields and Enantiomeric Excess for this compound Synthesis

Synthesis MethodCatalyst/EnzymeYield/ConversionEnantiomeric Excess (ee)Reference
Enzymatic (via acetate)Lipase from Alcaligenes sp. & D301 resinUp to 80% conversionNot directly reported for the alcohol[3]
Enzymatic(S)-Hydroxynitrile Lyase from Manihot esculentaExcellent conversion97% ((S)-enantiomer)[4]
Enzymatic (variant)MeHNL-W128AHigher activity than wild type85% ((S)-enantiomer)[4]
Chemical (general)Hydrogen Cyanide99% (racemic)0%[2]

Experimental Protocols

Below are detailed methodologies for a representative chemical synthesis of the racemic compound and an enzymatic synthesis for the enantiopure (S)-isomer.

Protocol 1: Chemical Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This protocol describes a general method for the synthesis of the racemic cyanohydrin.

Materials:

  • 3-Phenoxybenzaldehyde

  • Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) with an acid

  • Anhydrous, inert solvent (e.g., toluene, diethyl ether)

  • Base catalyst (e.g., a catalytic amount of triethylamine or pyridine)

  • Reaction vessel with stirring and temperature control

  • Quenching agent (e.g., acetic acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in the anhydrous solvent within the reaction vessel.

  • Cool the mixture to a suitable temperature (e.g., 0-10 °C).

  • Add the base catalyst to the solution.

  • Slowly add the cyanide source to the reaction mixture while maintaining the temperature. Caution: Hydrogen cyanide and its salts are extremely toxic. Handle with appropriate safety precautions.

  • Allow the reaction to stir for several hours, monitoring its progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid).

  • Add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure to yield the crude racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the use of an (S)-selective hydroxynitrile lyase (HNL).

Materials:

  • (S)-selective Hydroxynitrile Lyase (e.g., from Manihot esculenta)

  • 3-Phenoxybenzaldehyde

  • Cyanide source (e.g., stabilized HCN solution or in situ generation from a precursor like acetone cyanohydrin)

  • Buffer solution (e.g., citrate buffer, pH adjusted to the enzyme's optimum, typically acidic to suppress the chemical background reaction)

  • Organic solvent for a two-phase system (e.g., methyl tert-butyl ether - MTBE)

  • Reaction vessel with vigorous stirring and temperature control

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Prepare a two-phase system in the reaction vessel by combining the buffer solution and the organic solvent.

  • Dissolve the (S)-HNL in the aqueous buffer phase.

  • Dissolve the 3-phenoxybenzaldehyde in the organic solvent phase.

  • Initiate vigorous stirring to ensure good mixing between the two phases.

  • Maintain the reaction at a controlled temperature (e.g., ambient temperature).

  • Slowly add the cyanide source to the reaction mixture.

  • Monitor the reaction progress for both the conversion of the aldehyde and the enantiomeric excess of the product using chiral chromatography.

  • Upon reaching the desired conversion, stop the reaction by separating the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over an anhydrous drying agent.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound with high enantiomeric excess.

Visualization of Synthetic Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the chemical and enzymatic synthetic routes.

G start_chem Start: 3-Phenoxybenzaldehyde & Cyanide Source dissolve_chem Dissolve in Anhydrous Solvent start_chem->dissolve_chem add_catalyst_chem Add Base Catalyst dissolve_chem->add_catalyst_chem reaction_chem Cyanation Reaction add_catalyst_chem->reaction_chem quench Quench Reaction reaction_chem->quench workup_chem Aqueous Workup & Extraction quench->workup_chem purify_chem Purification workup_chem->purify_chem end_chem End: Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile purify_chem->end_chem

Caption: Workflow for the chemical synthesis of racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

G start_enz Start: 3-Phenoxybenzaldehyde & Cyanide Source prepare_system Prepare Two-Phase System (Buffer/Solvent) start_enz->prepare_system add_enzyme Add (S)-Hydroxynitrile Lyase to Aqueous Phase prepare_system->add_enzyme reaction_enz Enzymatic Cyanation add_enzyme->reaction_enz monitoring Monitor Conversion & ee (Chiral HPLC/GC) reaction_enz->monitoring workup_enz Phase Separation & Extraction monitoring->workup_enz end_enz End: this compound workup_enz->end_enz

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the API manufacturing process. Chemical synthesis provides a high-yielding route to the racemic intermediate, which then necessitates a resolution step to isolate the desired (S)-enantiomer. This can add complexity and reduce the overall process efficiency.

In contrast, enzymatic synthesis using (S)-selective hydroxynitrile lyases offers a more direct and elegant approach to obtaining the enantiopure product.[4] The mild reaction conditions and high enantioselectivity make it an attractive "green" alternative. While initial investment in enzyme sourcing and process optimization may be required, the benefits of a more streamlined synthesis and a higher quality final product often outweigh these considerations, particularly in the context of modern pharmaceutical and agrochemical manufacturing.

References

Safety Operating Guide

Proper Disposal of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a compound recognized for its acute toxicity and corrosive properties. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound , also known as 3-Phenoxybenzaldehyde cyanohydrin, is a chemical intermediate with significant health hazards.[1][2][3][4] The Safety Data Sheet (SDS) classifies it as toxic if swallowed, fatal in contact with skin, a cause of severe skin burns and eye damage, and toxic if inhaled.[1] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance. All waste, including the pure chemical, contaminated solutions, and used personal protective equipment (PPE), must be managed as hazardous waste in accordance with local, regional, national, and international regulations.[1]

Hazard Classification and Waste Profile

Before outlining the disposal procedure, it is essential to understand the hazard profile of this compound. This information dictates the stringent handling and disposal requirements.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Toxic if swallowedH301
Acute Toxicity (Dermal) Fatal in contact with skinH310
Acute Toxicity (Inhalation) Toxic if inhaledH331
Skin Corrosion Causes severe skin burnsH314
Eye Damage Causes serious eye damageH318

Data sourced from Safety Data Sheet.[1]

Due to its high acute toxicity, this compound may be classified as a "P-listed" hazardous waste in some jurisdictions, which entails stricter accumulation and disposal regulations.[5] Laboratory personnel should consult their institution's Environmental Health and Safety (EHS) department for specific guidance on this classification.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound and associated waste materials.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Given the compound's severe hazards, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear double-layered nitrile gloves. Nitrile provides splash protection, but it is crucial to change gloves immediately upon contamination.[6]

  • Eye and Face Protection: Use safety glasses with side shields and a face shield.[7]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7]

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[7]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is paramount to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect unadulterated this compound waste in a dedicated, properly labeled hazardous waste container.

    • Contaminated solid materials, such as weighing boats, contaminated paper towels, and used PPE (gloves, etc.), should be placed in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a designated, leak-proof, and chemically compatible waste container. The original chemical container is often a suitable choice.[8]

    • Do not mix with other waste streams , especially acidic solutions, which could potentially generate hydrogen cyanide gas from the nitrile group.

    • Never dispose of this chemical down the drain.[1][9]

  • Sharps Waste:

    • Contaminated sharps, such as needles or glass pipettes, must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[10]

Step 3: Container Management and Labeling

All hazardous waste containers must be managed to the highest standards to ensure safety and compliance.

  • Container Condition: Use containers that are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[9][11]

  • Labeling: Each container must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (no abbreviations)[9]

    • The approximate concentration and quantity of the waste

    • The date of accumulation[12]

  • Container Handling: Keep waste containers closed except when adding waste.[5][9][11] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][11]

Step 4: Storage and Disposal
  • Satellite Accumulation Area (SAA): The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[5][11]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent the spread of material in case of a leak.[9]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5][10] Do not attempt to treat or dispose of this chemical waste through any other means.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact emergency services and the EHS department immediately.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated solids, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Compatible Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal (Contact EHS/Licensed Contractor) storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS No. 61826-76-4). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (S)-α-Hydroxy-3-phenoxybenzeneacetonitrile, (S)-(-)-α-Cyano-3-phenoxybenzyl Alcohol[1][2]

  • CAS Number: 61826-76-4[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[3]

Summary of GHS Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H310: Fatal in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[3]

  • H318: Causes serious eye damage.[3]

  • H331: Toxic if inhaled.[3]

A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody and Respiratory Protection
Handling/Weighing (Solid/Oil) Safety goggles and a face shield in case of splash or dust hazard.[4]Double-gloving with nitrile rubber gloves is recommended.[4] Thicker or PVC/neoprene gloves should be considered for extended contact.[5]A lab coat, clothing covering legs and feet, and a properly functioning chemical fume hood are required.[5]
In Solution Chemical splash goggles.Nitrile or neoprene gloves; check for leaks or tears before use.[5]Lab coat and work within a certified chemical fume hood.[6]
Spill Cleanup Safety goggles and a face shield.[5]Heavy-duty nitrile or neoprene gloves.[5]Lab coat, and if significant vapors are present, a respirator may be necessary. All cleanup must occur in a well-ventilated area, preferably within a fume hood.[5]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is crucial for minimizing risk.

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_sds Review SDS and SOP prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_work Work in Designated Area within Fume Hood prep_hood->handle_work handle_no_alone Do Not Work Alone handle_work->handle_no_alone handle_no_acid Keep Acids Separate handle_work->handle_no_acid storage_container Tightly Closed Container handle_work->storage_container storage_location Cool, Dry, Secure Cabinet storage_container->storage_location storage_secondary Use Sealable Secondary Container storage_location->storage_secondary

Caption: Workflow for the safe preparation, handling, and storage of this compound.

Experimental Protocol: General Procedure for a Reaction

This protocol provides a general methodology for using this compound in a chemical reaction. Note: This is a template and must be adapted to the specifics of your experimental design.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP).[4][6]

    • Ensure a certified chemical fume hood is operational.[5]

    • Set up a designated work area within the fume hood, clearly marked with the chemical hazard.[4]

    • Don all required PPE as outlined in the table above. Double-gloving is recommended.[4]

    • Keep acids and other incompatible materials out of the immediate work area unless required for the experiment.[4]

  • Reagent Handling:

    • Before use, allow the container of this compound to warm to room temperature.[3]

    • Carefully weigh or measure the required amount of the chemical within the fume hood.

    • If transferring a solution, use appropriate glassware and techniques to avoid splashes.

  • Reaction:

    • Combine reagents in the reaction vessel within the fume hood.

    • Maintain constant vigilance over the reaction, noting any changes in temperature, color, or gas evolution.

    • Do not work alone while conducting the experiment.[4]

  • Work-Up and Decontamination:

    • Upon completion, quench the reaction safely according to your specific protocol.

    • Decontaminate all glassware and equipment that came into contact with the cyanohydrin. A recommended procedure is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[4]

    • Dispose of all rinses, gloves, and wipes as hazardous waste.[4]

    • Wash hands thoroughly after work is complete and gloves are removed.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Waste Disposal Workflow

cluster_collection Waste Collection (in Fume Hood) cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Liquid Cyanide Waste storage_container Dedicated, Labeled, Closed Containers collect_liquid->storage_container collect_solid Solid Contaminated Waste (Gloves, Wipes) collect_solid->storage_container collect_empty Empty Reagent Bottle collect_empty->storage_container storage_separate Store Liquid and Solid Waste Separately storage_container->storage_separate storage_no_acid Label 'HAZARDOUS WASTE - CYANIDE' and 'No Acids' storage_separate->storage_no_acid storage_location Satellite Accumulation Area storage_no_acid->storage_location disposal_ehs Contact Environmental Health & Safety (EH&S) for Pickup storage_location->disposal_ehs

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.